molecular formula C13H11NO6S B1380478 Mesalamine impurity P CAS No. 887256-40-8

Mesalamine impurity P

Numéro de catalogue: B1380478
Numéro CAS: 887256-40-8
Poids moléculaire: 309.30 g/mol
Clé InChI: JFHCLENXDPFHHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mesalamine impurity P is a useful research compound. Its molecular formula is C13H11NO6S and its molecular weight is 309.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20/h1-6,15H,14H2,(H,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCLENXDPFHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189679
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887256-40-8
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887256-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887256408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1UF1IB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Mesalamine Impurity P (CAS 887256-40-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mesalamine Impurity P, a known impurity in the manufacturing of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug. This document details its chemical identity, physicochemical properties, a proposed synthesis pathway, and a validated analytical method for its detection and quantification.

Chemical Identity and Properties

This compound is chemically defined as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.[1][2][3] It is a process-related impurity that can arise during the synthesis of Mesalamine.[4] Its presence and quantity are critical quality attributes to be monitored in the final drug product to ensure safety and efficacy.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 887256-40-8[1][3][4]
Chemical Name 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[1][2][3]
Synonyms 3-(4-sulfophenyl)-5-aminosalicylic acid[3], 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[4]
IUPAC Name 5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[4]

Table 2: Physicochemical and Computational Data

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₆S[4]
Molecular Weight 309.29 g/mol [4]
Appearance White to light brown solidInferred from supplier data
Solubility Slightly soluble in DMSOInferred from supplier data
Melting Point >272 °C (decomposes)Inferred from supplier data
SMILES O=C(O)C1=CC(N)=CC(C2=CC=C(S(=O)(O)=O)C=C2)=C1O[3]
Storage Condition Store at 2-8°C for long-term storage.[4]

Proposed Synthesis Pathway

G A 3-Bromo-5-nitrosalicylic acid C Suzuki-Miyaura Coupling A->C B 4-(dihydroxyboryl)benzenesulfonic acid (4-Sulfophenylboronic acid) B->C D 2-Hydroxy-3'-nitro-4'-sulfo- [1,1'-biphenyl]-3-carboxylic acid C->D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) E Reduction D->E F This compound (5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid) E->F Reducing Agent (e.g., H₂/Pd-C) Solvent (e.g., Methanol) G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing A Weigh Sample (API or Drug Product) B Dissolve & Dilute in appropriate diluent A->B C Filter through 0.2 µm filter B->C D Inject 7 µL into UPLC System C->D E Gradient Elution (BEH C18 Column, 40°C) D->E F PDA Detection at 220 nm E->F G Integrate Chromatogram F->G H Quantify Impurity P (vs. Reference Standard) G->H G Impurity This compound (Hypothetical) PPARg PPAR-γ Impurity->PPARg ? Agonism ? NFkB NF-κB Impurity->NFkB ? Inhibition ? PPARg->NFkB Inhibits Response Reduced Intestinal Inflammation PPARg->Response Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

References

An In-depth Technical Guide on 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known properties of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid (CAS No: 887256-40-8). This compound is primarily recognized as "Mesalazine impurity P," a substance related to the anti-inflammatory drug Mesalazine (5-aminosalicylic acid or 5-ASA). While detailed information regarding its specific biological activities and mechanisms of action is limited in publicly available scientific literature, this document consolidates the existing physicochemical data. Furthermore, to provide a relevant biological context, this guide details the well-established pharmacological properties and signaling pathways of the parent compound, Mesalazine. It is crucial to note that the biological activities described for Mesalazine may not be directly applicable to its sulfonated derivative. Further research is required to elucidate the specific pharmacological profile of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.

PropertyValueSource(s)
IUPAC Name 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[1][2]
Synonyms 3-(4-sulfophenyl)-5-aminosalicylic acid; Mesalazine EP Impurity P; 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[1][3][4]
CAS Number 887256-40-8[1][3][5]
Molecular Formula C₁₃H₁₁NO₆S[3][6][7]
Molecular Weight 309.29 g/mol [3][6]
Appearance Not explicitly stated, though a sodium salt form is described as Pale Beige to Light Orange Solid.[8]
Storage Conditions 2-8°C in a well-closed container.[3][5]
Handling and Transit 25-30°C in a well-closed container.[5]
Solubility No quantitative data available. A certificate of analysis indicates solubility is tested.[5]
SMILES O=C(O)C1=CC(N)=CC(C2=CC=C(S(=O)(O)=O)C=C2)=C1O[1]
InChI InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19,20)/h1-6,15H,14H2,(H,16,17)(H,18,19,20)[7]
InChIKey JFHCLENXDPFHHY-UHFFFAOYSA-N[7]

Synthesis

G cluster_0 Conceptual Synthetic Pathway Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt of Sulfanilic Acid Sulfanilic_Acid->Diazonium_Salt Diazotization (NaNO₂, H₂SO₄) Azo_Compound 5-(p-sulfophenylazo)salicylic acid Diazonium_Salt->Azo_Compound Azo Coupling (NaOH) Salicylic_Acid Salicylic (B10762653) Acid Salicylic_Acid->Azo_Compound Final_Product 5-Amino-2-hydroxy-3- (4-sulfophenyl)benzoic acid Azo_Compound->Final_Product Reduction (e.g., Hydrogenation)

A conceptual synthetic pathway for 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.

Pharmacological Properties and Mechanism of Action (of the Parent Compound, Mesalazine)

Specific pharmacological data for 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid is currently unavailable. Therefore, this section details the established mechanism of action of its parent compound, Mesalazine (5-ASA), which is a cornerstone therapy for inflammatory bowel disease (IBD). It is important to reiterate that these properties may not be directly transferable to the sulfonated derivative.

Mesalazine is believed to exert its anti-inflammatory effects through multiple mechanisms, primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10]

PPAR-γ Activation Pathway

Mesalazine is a known agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation.[9][10] Activation of PPAR-γ leads to the transcription of anti-inflammatory genes and the repression of pro-inflammatory gene expression.

Mesalazine Mesalazine (5-ASA) PPARg PPAR-γ Mesalazine->PPARg Binds and Activates PPARg_RXR_Complex PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR_Complex Dimerizes with RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_Complex->PPRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_Inflammatory_Genes Promotes

Mesalazine activation of the PPAR-γ signaling pathway.
NF-κB Inhibition Pathway

NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Mesalazine has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the inflammatory cascade.[9][11]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation of NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_Inflammatory_Genes Promotes Mesalazine Mesalazine (5-ASA) Mesalazine->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Mesalazine.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid are not available in the current body of scientific literature. However, a standard in vitro assay to assess the potential anti-inflammatory activity of this compound is presented below as a methodological example.

Example Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production in RAW 264.7 Macrophages)

Objective: To determine if 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid can inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for mouse TNF-α

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO or PBS).

  • Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability: Assess the viability of the cells treated with the compound using a standard cell viability assay to rule out cytotoxic effects.

Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α production).

cluster_workflow Experimental Workflow Cell_Culture 1. Culture RAW 264.7 Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment 3. Pre-treat with Test Compound Cell_Seeding->Compound_Treatment LPS_Stimulation 4. Stimulate with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection 5. Collect Supernatants LPS_Stimulation->Supernatant_Collection Cell_Viability 7. Assess Cell Viability LPS_Stimulation->Cell_Viability ELISA 6. Measure TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data (IC₅₀) ELISA->Data_Analysis

Workflow for an in vitro anti-inflammatory assay.

Conclusion

5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid is chemically defined as an impurity of the widely used anti-inflammatory drug, Mesalazine. While its physicochemical properties are documented to some extent, a significant knowledge gap exists regarding its specific biological activities, pharmacological effects, and mechanisms of action. The information provided herein on the parent compound, Mesalazine, offers a potential starting point for hypothesis-driven research into this sulfonated derivative. Further investigation is warranted to determine if 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid possesses any unique pharmacological properties, either beneficial or detrimental, that would be of interest to researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Synthesis Pathway of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the potential synthesis pathways for Mesalamine Impurity P, a known related substance of the anti-inflammatory drug Mesalamine (5-aminosalicylic acid). The formation of this impurity is of significant interest in the pharmaceutical industry for quality control and process optimization. This document outlines plausible synthetic routes, detailed hypothetical experimental protocols, and the underlying chemical principles.

Introduction to Mesalamine and its Impurities

Mesalamine (5-aminosalicylic acid or 5-ASA) is the active moiety of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa.[2] The purity of the final drug product is critical for its safety and efficacy. Pharmaceutical regulatory bodies, such as the European Pharmacopoeia (EP), list several potential impurities of Mesalamine, one of which is designated as Impurity P.

This compound is chemically defined as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid .[3][4][5][6] Its presence in the final drug substance is often process-related and needs to be controlled within acceptable limits. Understanding its formation is crucial for developing robust manufacturing processes.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Mesalamine5-Amino-2-hydroxybenzoic acid89-57-6C₇H₇NO₃153.14
Impurity P5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid887256-40-8C₁₃H₁₁NO₆S309.29

Plausible Synthesis Pathways of this compound

The synthesis of Mesalamine often involves a diazotization and coupling reaction, followed by a reduction step.[7][8] It is within this synthetic framework that the formation of Impurity P can be postulated. Two primary pathways are considered plausible for the formation of this impurity:

  • Pathway 1: Azo Coupling at the 3-Position of Salicylic (B10762653) Acid followed by Reduction. This pathway suggests that during the synthesis of the key intermediate, 5-(p-sulfophenylazo)salicylic acid, a positional isomer, 3-(p-sulfophenylazo)salicylic acid, is also formed as a byproduct. Subsequent reduction of this isomeric mixture would yield both Mesalamine and Impurity P.

  • Pathway 2: Direct Sulfonation of Mesalamine. This pathway considers the possibility of a direct electrophilic aromatic substitution reaction where a sulfophenyl group is introduced onto the Mesalamine molecule at the 3-position under certain reaction conditions.

Pathway 1: Azo Coupling and Reduction

The common industrial synthesis of Mesalamine utilizes sulfanilic acid and salicylic acid as starting materials.[7][8] This process involves three main stages:

  • Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then coupled with salicylic acid. The hydroxyl group of salicylic acid is a strong activating group and is ortho, para-directing. The carboxyl group is a deactivating group and is meta-directing. The electrophilic attack of the diazonium salt is therefore directed to the positions activated by the hydroxyl group, primarily the 5-position (para) and to a lesser extent, the 3-position (ortho).

  • Reduction: The resulting azo compound is then reduced to yield the corresponding amino compounds.

The formation of Impurity P can be explained by the non-regioselective nature of the azo coupling reaction.

G cluster_0 Pathway 1: Azo Coupling and Reduction A Sulfanilic Acid B Diazonium Salt of Sulfanilic Acid A->B Diazotization (NaNO₂, H⁺) D Azo Coupling Reaction (Electrophilic Aromatic Substitution) B->D C Salicylic Acid C->D E 5-(p-sulfophenylazo)salicylic acid (Major Product) D->E Major Pathway F 3-(p-sulfophenylazo)salicylic acid (Minor Product - Impurity Precursor) D->F Minor Pathway (Side Reaction) G Reduction (e.g., Hydrogenation) E->G F->G H Mesalamine (5-Aminosalicylic acid) G->H From Major Product I This compound (5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid) G->I From Minor Product

Caption: Formation of Impurity P via the azo coupling pathway.

This protocol is a hypothetical adaptation based on known procedures for Mesalamine synthesis.

Step 1: Diazotization of Sulfanilic Acid

  • Suspend sulfanilic acid (1.0 eq) in water.

  • Add a solution of sodium nitrite (1.05 eq) in water.

  • Slowly add this mixture to a cooled solution of hydrochloric acid (2.5 eq) at 0-5 °C with constant stirring.

  • Continue stirring for 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with Salicylic Acid

  • In a separate vessel, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.0 eq).

  • Cool the salicylic acid solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the salicylic acid solution, maintaining the temperature below 10 °C.

  • The pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) by the addition of sodium hydroxide solution as needed.

  • Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. The formation of the azo compounds (both 5- and 3-isomers) will result in a colored precipitate.

  • Filter the precipitate and wash with water.

Step 3: Reduction of the Azo Compounds

  • Suspend the mixture of azo compounds in water.

  • Add a reducing agent such as sodium dithionite (B78146) or perform catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst under hydrogen pressure).

  • Heat the reaction mixture to 60-80 °C and maintain for several hours until the color of the azo compound disappears.

  • Cool the reaction mixture and adjust the pH to precipitate the products. Mesalamine and Impurity P may have different solubilities at various pH values, which could be exploited for separation.

  • Filter the crude product, wash with water, and dry.

  • Purification can be achieved by recrystallization or chromatography to separate Mesalamine from Impurity P.

Pathway 2: Direct Sulfonation of Mesalamine

A second plausible pathway for the formation of Impurity P is the direct sulfonation of Mesalamine. This would be an electrophilic aromatic substitution reaction where a sulfonic acid group is introduced onto the aromatic ring of Mesalamine. The directing effects of the amino and hydroxyl groups, both being activating and ortho, para-directing, would influence the position of substitution. The 3-position is ortho to the strongly activating hydroxyl group, making it a potential site for electrophilic attack.

This reaction could occur if a sulfonating agent is present during the synthesis or work-up of Mesalamine. For instance, the use of excess sulfuric acid under certain conditions could lead to this side reaction.

G cluster_1 Pathway 2: Direct Sulfonation J Mesalamine (5-Aminosalicylic acid) L Electrophilic Aromatic Substitution J->L K Sulfonating Agent (e.g., H₂SO₄, SO₃) K->L M This compound (5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid) L->M Substitution at 3-position N Other Sulfonated Isomers L->N Side Products

Caption: Formation of Impurity P via direct sulfonation of Mesalamine.

This protocol describes a hypothetical scenario where Impurity P could be formed via direct sulfonation.

  • Dissolve Mesalamine in a suitable solvent.

  • Introduce a sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid, at a controlled temperature.

  • The reaction may require heating to proceed at a reasonable rate.

  • After the reaction is complete, quench the reaction mixture by carefully adding it to ice water.

  • Adjust the pH to precipitate the sulfonated product.

  • Filter the crude product, which would likely be a mixture of sulfonated isomers and unreacted Mesalamine.

  • Purification would be necessary to isolate Impurity P.

Analytical Characterization

The identification and quantification of this compound in drug samples are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods.[9][10][11] These methods are developed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its impurities and degradation products.[9] Mass spectrometry (MS) is used to confirm the identity of the impurity by determining its molecular weight and fragmentation pattern.[10][11]

Conclusion

The synthesis of this compound is most plausibly linked to the manufacturing process of Mesalamine itself, arising either as a positional isomer during the azo coupling step or through a direct sulfonation side reaction. While the azo coupling pathway is generally considered the more likely source due to the common use of sulfanilic acid in Mesalamine synthesis, the possibility of direct sulfonation under specific conditions cannot be entirely ruled out. A thorough understanding of these potential formation pathways is essential for pharmaceutical scientists to develop and implement control strategies to minimize the level of this impurity in the final drug product, ensuring its quality, safety, and efficacy. Further mechanistic studies and stress testing during process development can provide more definitive insights into the precise conditions that favor the formation of this compound.

References

The Origin of Impurity P in Mesalamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origin, formation mechanism, and analytical quantification of Impurity P, a critical process-related impurity in the synthesis of Mesalamine (5-aminosalicylic acid). Understanding the genesis of this impurity is paramount for the development of robust and well-controlled manufacturing processes for Mesalamine, a cornerstone therapy for inflammatory bowel disease.

Introduction to Mesalamine and its Impurities

Mesalamine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of conditions such as ulcerative colitis and Crohn's disease.[1] The purity of the active pharmaceutical ingredient (API) is crucial for its safety and efficacy. The synthesis of Mesalamine can result in the formation of various impurities, which can be broadly categorized as starting material impurities, process-related impurities, and degradation products.[1] Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid , is a process-related impurity that can arise from a specific and common synthetic route.

Synthesis of Mesalamine via Azo Coupling

One of the prevalent industrial methods for synthesizing Mesalamine involves the diazotization of sulfanilic acid, followed by an azo coupling reaction with salicylic (B10762653) acid, and subsequent reduction of the resulting azo compound.[2] This multi-step process, while effective, can lead to the formation of several byproducts, including Impurity P.

Overall Synthesis Pathway

The synthesis proceeds through the following key steps:

  • Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in the presence of a mineral acid to form the diazonium salt, 4-diazobenzenesulfonic acid.[2]

  • Azo Coupling: The diazonium salt is then coupled with salicylic acid under alkaline conditions to form the intermediate, 5-(p-sulfophenylazo)-2-hydroxybenzoic acid.[2]

  • Reductive Cleavage: The azo intermediate is subsequently reduced, typically using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation, to cleave the azo bond and yield Mesalamine and regenerate sulfanilic acid.[3]

Mesalamine_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reduction Sulfanilic Acid Sulfanilic Acid NaNO2, H+ NaNO2, H+ Sulfanilic Acid->NaNO2, H+ 4-Diazobenzenesulfonic Acid 4-Diazobenzenesulfonic Acid NaNO2, H+->4-Diazobenzenesulfonic Acid Coupling Reaction Coupling Reaction 4-Diazobenzenesulfonic Acid->Coupling Reaction Salicylic Acid Salicylic Acid Salicylic Acid->Coupling Reaction Azo Intermediate 5-(p-sulfophenylazo)-2- hydroxybenzoic acid Coupling Reaction->Azo Intermediate Reduction [H] Azo Intermediate->Reduction Mesalamine Mesalamine (5-Aminosalicylic Acid) Reduction->Mesalamine Recovered Sulfanilic Acid Recovered Sulfanilic Acid Reduction->Recovered Sulfanilic Acid

Caption: Overall synthesis of Mesalamine via azo coupling.

The Origin and Formation Mechanism of Impurity P

Impurity P, 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid , is a structural isomer of the intended azo intermediate reduction product. Its formation is attributed to a side reaction during the azo coupling step.

Proposed Formation Pathway

During the electrophilic aromatic substitution reaction between the 4-diazobenzenesulfonic acid and salicylic acid, the primary site of attack is the para-position (C5) relative to the hydroxyl group of salicylic acid, which is activated by the hydroxyl group and directed by both the hydroxyl and carboxyl groups. This leads to the desired intermediate, 5-(p-sulfophenylazo)-2-hydroxybenzoic acid.

However, a competing, minor reaction can occur where the electrophilic diazonium salt attacks the ortho-position (C3) relative to the hydroxyl group. This results in the formation of an isomeric azo intermediate, 3-(p-sulfophenylazo)-2-hydroxybenzoic acid . Subsequent reduction of this isomeric intermediate under the same conditions as the main intermediate leads to the formation of Impurity P.

Impurity_P_Formation cluster_0 Azo Coupling Side Reaction cluster_1 Reduction to Impurity P 4-Diazobenzenesulfonic Acid 4-Diazobenzenesulfonic Acid Side Reaction Ortho-Coupling (Minor Pathway) 4-Diazobenzenesulfonic Acid->Side Reaction Salicylic Acid Salicylic Acid Salicylic Acid->Side Reaction Isomeric Azo Intermediate 3-(p-sulfophenylazo)-2- hydroxybenzoic acid Side Reaction->Isomeric Azo Intermediate Reduction [H] Isomeric Azo Intermediate->Reduction Impurity P Impurity P (5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid) Reduction->Impurity P Recovered Sulfanilic Acid Recovered Sulfanilic Acid Reduction->Recovered Sulfanilic Acid

Caption: Proposed formation pathway of Impurity P.

Factors that may influence the regioselectivity of the azo coupling and thus the level of Impurity P formation include:

  • pH of the reaction medium: The pH affects the phenoxide ion concentration, which is the active species in the coupling reaction.

  • Temperature: Higher temperatures may lead to decreased selectivity.

  • Rate of addition of the diazonium salt: A slower addition rate may favor the formation of the thermodynamically more stable product.

  • Presence of catalysts or additives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Mesalamine and the analysis of Impurity P. These should be adapted and optimized for specific laboratory or manufacturing conditions.

Synthesis of Mesalamine

Materials:

  • Sulfanilic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Salicylic acid

  • Sodium hydroxide (B78521)

  • Sodium dithionite or Palladium on carbon (for hydrogenation)

  • Deionized water

  • Organic solvents (e.g., ethanol (B145695) for recrystallization)

Procedure:

  • Diazotization:

    • Dissolve sulfanilic acid in a dilute sodium carbonate solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Slowly add hydrochloric acid to the mixture, still maintaining the low temperature, to form the diazonium salt suspension.

  • Azo Coupling:

    • In a separate vessel, dissolve salicylic acid in a sodium hydroxide solution.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt suspension to the salicylic acid solution, maintaining the temperature and a pH between 9-10.

    • Stir the reaction mixture for several hours until the coupling is complete (monitor by TLC or HPLC).

  • Reduction:

    • Heat the solution containing the azo intermediate.

    • Slowly add sodium dithionite in portions until the color of the solution disappears, indicating the cleavage of the azo bond.

    • Alternatively, for catalytic hydrogenation, transfer the azo intermediate to a hydrogenation reactor with a Pd/C catalyst and apply hydrogen pressure according to optimized parameters.

  • Isolation and Purification:

    • Cool the reaction mixture to precipitate the crude Mesalamine.

    • Filter the crude product and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure Mesalamine.

Analytical Method for Impurity P Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the detection and quantification of Impurity P in Mesalamine.

Chromatographic Conditions (Example):

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Impurity P reference standard in a suitable diluent (e.g., methanol/water). Prepare working standards by diluting the stock solution to appropriate concentrations.

  • Sample Solution: Accurately weigh and dissolve the Mesalamine sample in the diluent to a known concentration.

Quantification:

The amount of Impurity P in the sample can be calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.

Data Presentation

Systematic investigation of the reaction parameters is crucial to control the formation of Impurity P. The following table provides a template for recording and comparing quantitative data from such studies.

Table 1: Influence of Reaction Parameters on the Formation of Impurity P

Experiment IDTemperature (°C)pHAddition Rate of Diazonium SaltReaction Time (h)% Area of Impurity P (by HPLC)
Exp-0010-59.0Fast4
Exp-0020-59.0Slow4
Exp-00310-159.0Slow4
Exp-0040-510.0Slow4
Exp-0050-59.0Slow8

Conclusion

The presence of Impurity P in Mesalamine is directly linked to the synthesis route employing sulfanilic acid and salicylic acid. It arises from a minor, alternative azo coupling at the ortho-position of salicylic acid. By understanding this formation mechanism, researchers and drug development professionals can strategically optimize reaction conditions to minimize the formation of this impurity, thereby ensuring the quality, safety, and efficacy of the final Mesalamine product. The implementation of a robust analytical method is essential for monitoring and controlling the levels of Impurity P within acceptable limits.

References

An In-depth Technical Guide to the Physicochemical Properties of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Mesalamine impurity P, a significant related substance in the manufacturing and stability testing of the anti-inflammatory drug Mesalamine (5-aminosalicylic acid). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs.

Introduction to Mesalamine and Its Impurities

Mesalamine, an aminosalicylate, is a first-line treatment for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is dependent on its purity, as impurities can potentially affect the drug's safety and stability. The European Pharmacopoeia (EP) lists several impurities of Mesalamine, with this compound being a notable one. Understanding the physicochemical characteristics of this impurity is crucial for developing robust analytical methods for its detection and control, ensuring the quality of the final drug product.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-Amino-2-hydroxy-4'-sulfo[1,1'-biphenyl]-3-carboxylic acid[3][4]
Synonyms 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid; 3-(4-sulfophenyl)-5-aminosalicylic acid[1][5]
CAS Number 887256-40-8[3][4][6][7]
Molecular Formula C₁₃H₁₁NO₆S[2][4][6]
Molecular Weight 309.29 g/mol [2][4][6]
Physical Form White to Off-White Solid[6]
Melting Point Data not publicly available-
Boiling Point Data not publicly available-
pKa Data not publicly available-
Solubility Data not publicly available. For the parent drug, Mesalamine, it is slightly soluble in water and alcohol, and more soluble in hot water and hydrochloric acid.[8]-
Storage Long-term storage at 2-8°C is recommended.[2]

Chemical Structure

The chemical structure of this compound is a biphenyl (B1667301) derivative, distinct from the single aromatic ring structure of Mesalamine. This structural difference is key to its separation and identification in analytical procedures.

Caption: Chemical Structure of this compound.

Experimental Protocols: Analytical Methods for Identification and Quantification

The primary methods for the detection and quantification of this compound in pharmaceutical samples are based on reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These techniques offer the necessary resolution and sensitivity to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

UPLC Method for Mesalamine and Its Impurities

A validated stability-indicating UPLC method has been reported for the determination of Mesalamine and its impurities.[]

  • Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Column: UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm).[]

  • Mobile Phase A: Buffer at pH 2.2.[]

  • Mobile Phase B: A mixture of buffer (pH 6.0), methanol, and acetonitrile (B52724) (890:80:30, v/v/v).[]

  • Gradient Elution: A gradient program is employed to achieve separation of all impurities.

  • Flow Rate: 0.7 mL/min.[]

  • Column Temperature: 40°C.[]

  • Injection Volume: 7 µL.[]

  • Detection Wavelength: 220 nm.[]

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Mesalamine to generate potential degradation products, including Impurity P. These studies typically involve exposing the drug substance to various stress conditions as per ICH guidelines (Q1A R2).

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.5N HCl) and reflux.[]

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.2N NaOH) over an extended period.[]

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 1% H₂O₂).[]

  • Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 70°C).[]

  • Photolytic Degradation: Exposing the drug substance to UV and fluorescent light.[]

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the synthesis of Mesalamine, which can lead to the formation of Impurity P, and the subsequent analytical workflow for its identification and quantification.

cluster_synthesis Impurity Formation Pathway raw_materials Starting Raw Materials synthesis Mesalamine Synthesis (e.g., Catalytic Hydrogenation) raw_materials->synthesis side_reaction Side Reaction / Incomplete Reaction synthesis->side_reaction Process Conditions purification Purification Steps (e.g., Recrystallization) synthesis->purification impurity_p Formation of This compound side_reaction->impurity_p impurity_p->purification final_product Final Mesalamine API purification->final_product

Caption: Potential Formation Pathway of this compound.

cluster_analysis Analytical Workflow for Impurity Profiling sample_prep Sample Preparation (Drug Substance / Product) uplc_analysis UPLC/HPLC Analysis (as per validated method) sample_prep->uplc_analysis data_acquisition Data Acquisition (Chromatogram) uplc_analysis->data_acquisition peak_identification Peak Identification (Comparison with Reference Standard) data_acquisition->peak_identification quantification Quantification of Impurity P (Area Percentage / External Standard) peak_identification->quantification reporting Reporting and Specification Check quantification->reporting

References

Spectral Data Analysis of Mesalamine Impurity P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid), a cornerstone in the management of inflammatory bowel disease, undergoes rigorous purity assessments to ensure its safety and efficacy. Among its potential impurities, Mesalamine Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, requires thorough characterization. This technical guide provides an in-depth overview of the spectral data (NMR, MS, and IR) for this compound, complete with detailed experimental protocols and data interpretation. While raw spectral data for this specific impurity is not publicly available, this guide presents predicted data based on its known chemical structure, offering a valuable resource for researchers in pharmaceutical analysis and quality control.

Chemical Structure and Properties

  • Systematic Name: 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid

  • CAS Number: 887256-40-8

  • Molecular Formula: C₁₃H₁₁NO₆S

  • Molecular Weight: 309.29 g/mol

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from the compound's chemical structure and established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 12.0br s1HCarboxylic acid proton (-COOH)
~8.5 - 9.5br s1HPhenolic proton (-OH)
~7.80d2HAromatic protons (ortho to -SO₃H)
~7.65d2HAromatic protons (meta to -SO₃H)
~7.10d1HAromatic proton on the salicylic (B10762653) acid ring
~6.85d1HAromatic proton on the salicylic acid ring
~5.5 - 6.5br s2HAmino protons (-NH₂)

br s: broad singlet, d: doublet

Table 2: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)
m/z RatioPredicted Identity of Ion
308.02[M-H]⁻ (Deprotonated molecule)
264.03[M-H-CO₂]⁻ (Loss of carbon dioxide)
228.02[M-H-SO₃]⁻ (Loss of sulfur trioxide)
152.04[C₇H₆NO₃]⁻ (Fragment corresponding to aminosalicylic acid moiety)
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3500 - 3300MediumN-H stretching vibrations of the amino group
3200 - 2500BroadO-H stretching of the carboxylic acid and phenolic hydroxyl group
1700 - 1680StrongC=O stretching of the carboxylic acid
1620 - 1580MediumN-H bending and aromatic C=C stretching vibrations
1250 - 1150StrongS=O stretching of the sulfonic acid group
1050 - 1000StrongS-O stretching of the sulfonic acid group
850 - 800MediumOut-of-plane C-H bending of the aromatic rings

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, MS, and IR data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Employ a pulse angle of 30 degrees and a relaxation delay of 5 seconds to ensure quantitative integration.

    • Accumulate at least 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile (B52724) and water (1:1 v/v). Further, dilute this solution to a final concentration of 10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Negative Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Set the capillary voltage to -3.5 kV.

    • Maintain the source temperature at 120°C and the desolvation gas temperature at 350°C.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

    • Perform tandem MS (MS/MS) on the precursor ion [M-H]⁻ to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Propose elemental compositions for the observed ions.

    • Elucidate the fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Employ an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of a pharmaceutical impurity and the logical relationship between the structure of this compound and its spectral data.

experimental_workflow cluster_synthesis Impurity Isolation/Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting synthesis Synthesis or Isolation of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms ir FT-IR Spectroscopy synthesis->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation data_tables Tabulation of Spectral Data structure_elucidation->data_tables report Technical Guide / Whitepaper data_tables->report

Caption: General workflow for the characterization of this compound.

structure_spectral_relationship cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Data structure 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid nmr ¹H NMR: Aromatic & Aliphatic Protons structure->nmr Proton Environment ms MS: Molecular Weight & Fragmentation structure->ms Molecular Formula ir IR: Functional Group Vibrations structure->ir Functional Groups (-COOH, -OH, -NH₂, -SO₃H)

Caption: Relationship between chemical structure and spectral data.

Conclusion

The comprehensive spectral characterization of impurities is a critical aspect of drug development and quality control. This guide provides a foundational understanding of the expected NMR, MS, and IR spectral data for this compound, along with standardized protocols for their acquisition. While based on predictions, this information serves as a robust starting point for researchers involved in the analysis of Mesalamine and its related substances. The provided workflows and data tables are intended to facilitate the identification and characterization of this and other related impurities, ultimately contributing to the safety and quality of pharmaceutical products.

Mesalamine Impurity P: A Technical Overview for Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of Mesalamine Impurity P, a specified impurity in the European Pharmacopoeia (EP) for the anti-inflammatory drug Mesalamine.

This document details the chemical identity of Impurity P, its significance in the quality control of Mesalamine, and outlines the analytical methodologies referenced within the European Pharmacopoeia for its identification and quantification.

Introduction to Mesalamine and Impurity P

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is the active component of several medications used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The European Pharmacopoeia provides a detailed monograph for Mesalamine, outlining the requirements for its quality, including limits for related substances.

This compound is a specified impurity in the EP. Its chemical name is 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid [1][2]. Due to its potential impact on the safety and efficacy of the final drug product, rigorous control of this impurity is a critical regulatory requirement[3][4].

Physicochemical Properties of Impurity P

A clear understanding of the physicochemical properties of an impurity is fundamental for the development of robust analytical methods. The key properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Name 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[1][2]
Synonyms 3-(4-sulfophenyl)-5-aminosalicylic acid; 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[1]
CAS Number 887256-40-8[2]
Molecular Formula C₁₃H₁₁NO₆S[2]
Molecular Weight 309.29 g/mol [2]

Analytical Control Strategy in the European Pharmacopoeia

The European Pharmacopoeia monograph for Mesalazine outlines a comprehensive strategy for the control of related substances, employing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. The monograph specifies different HPLC methods for the determination of various impurities.

While the publicly available information from the search results does not provide the specific, detailed experimental protocol and acceptance criteria for Impurity P directly from the European Pharmacopoeia, its status as a specified impurity, as referenced by suppliers of EP reference standards, confirms its regulatory importance. The control of this impurity is managed under the "Related substances" section of the Mesalazine monograph.

General HPLC Method for Related Substances

The European Pharmacopoeia often employs a gradient HPLC method for the separation of Mesalamine and its related substances. A typical experimental setup, as inferred from the analysis of other impurities in the Mesalazine monograph, would include the following components. It is crucial to consult the current, official European Pharmacopoeia for the definitive method.

It is imperative to note that the following protocol is a generalized representation based on the analysis of other impurities in the Mesalazine monograph and should be verified against the official European Pharmacopoeia monograph which contains the specific method for Impurity P.

ParameterDescription
Stationary Phase A reversed-phase column, such as octadecylsilyl silica (B1680970) gel for chromatography (C18), is commonly used.
Mobile Phase A gradient elution using a mixture of an aqueous buffer (often acidic) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection UV spectrophotometry at a specified wavelength.
Quantification The amount of Impurity P is typically determined by comparing its peak area in the chromatogram of the sample solution to the peak area of a corresponding reference standard.

Synthesis and Formation of Impurity P

This compound can potentially form during the synthesis of Mesalamine or as a degradation product during storage[3]. Understanding the synthetic pathways and degradation mechanisms is crucial for implementing effective control strategies during manufacturing and for ensuring the stability of the drug substance and product.

A potential logical workflow for the investigation and control of Impurity P is outlined in the diagram below.

G cluster_synthesis Synthesis & Process Control cluster_analysis Analytical Characterization cluster_control Impurity Control Strategy start Starting Materials process Synthesis of Mesalamine start->process purification Purification Steps process->purification sampling In-process & Final API Sampling purification->sampling hplc HPLC Analysis for Impurity P sampling->hplc spec Comparison with EP Specification hplc->spec release API Release spec->release risk Risk Assessment of Impurity Formation control Implementation of Process Controls risk->control control->process

Figure 1. Logical workflow for the control of this compound.

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Mesalamine-containing drug products. As a specified impurity in the European Pharmacopoeia, its presence is strictly monitored. A thorough understanding of its chemical properties, coupled with the implementation of robust analytical methods as outlined in the pharmacopoeia, is essential for all professionals involved in the development, manufacturing, and quality control of Mesalamine. For definitive analytical procedures and acceptance criteria, it is mandatory to refer to the current official version of the European Pharmacopoeia.

References

The Uncharted Territory of Mesalamine Impurity P: A Guide to Investigating Potential Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 10, 2025

Abstract

Mesalamine (5-aminosalicylic acid, 5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), is accompanied during its synthesis and degradation by a profile of impurities that require careful characterization to ensure patient safety and therapeutic efficacy. Among these, Mesalamine Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, remains a largely uncharacterized entity.[1][2][3][4] This technical guide addresses the current knowledge gap regarding the potential pharmacological activity of this compound. In the absence of direct experimental data for this specific impurity, this document provides a framework for its investigation, leveraging the known mechanisms of the parent compound, Mesalamine. We present detailed hypothetical experimental protocols and signaling pathway diagrams to guide future research into the potential anti-inflammatory and immunomodulatory effects of this impurity.

Introduction

Mesalamine is the active moiety of sulfasalazine (B1682708) and is widely used for the treatment of ulcerative colitis and Crohn's disease.[5] Its therapeutic effects are attributed to a range of anti-inflammatory mechanisms. The presence of impurities in the final pharmaceutical product can arise from the manufacturing process, degradation of the active ingredient, or interaction with excipients.[5] Regulatory bodies require stringent control and characterization of these impurities to mitigate any potential risks to patient safety or drug efficacy.

This compound is a known related substance of Mesalamine. While its chemical structure has been elucidated, its pharmacological and toxicological profiles are not publicly documented in scientific literature. This guide outlines a scientifically-grounded approach to exploring the potential pharmacological activities of this compound, based on the established activities of Mesalamine itself.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[1]
Synonyms 3-(4-sulfophenyl)-5-aminosalicylic acid[1]
CAS Number 887256-40-8[1][3]
Molecular Formula C₁₃H₁₁NO₆S[3]
Molecular Weight 309.29 g/mol [3]

Postulated Pharmacological Activity Based on the Parent Compound

Given the structural similarity to Mesalamine, it is plausible that Impurity P may interact with the same molecular targets, albeit with potentially different potency. The primary pharmacological activities of Mesalamine that warrant investigation for Impurity P are its effects on Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]

PPAR-γ Agonism

Mesalamine is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPAR-γ can lead to the inhibition of pro-inflammatory gene expression.

NF-κB Pathway Inhibition

The NF-κB signaling cascade is a central pathway in the inflammatory response, leading to the production of numerous pro-inflammatory cytokines. Mesalamine has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.

A diagram illustrating the potential signaling pathways that could be affected by this compound, based on the known actions of Mesalamine, is provided below.

Mesalamine_Impurity_P_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB P IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB->IκB-NF-κB NF-κB NF-κB NF-κB->IκB-NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκB-NF-κB->NF-κB IκB Degradation DNA DNA NF-κB_nuc->DNA Binds to promoter Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription PPAR-γ PPAR-γ PPAR-γ_nuc PPAR-γ PPAR-γ->PPAR-γ_nuc Translocation PPAR-γ_nuc->NF-κB_nuc Inhibition Mesalamine_Impurity_P Mesalamine_Impurity_P Mesalamine_Impurity_P->IKK Inhibition? Mesalamine_Impurity_P->PPAR-γ Agonism?

Figure 1: Postulated signaling pathways for this compound.

Proposed Experimental Protocols

The following sections detail the experimental methodologies that can be employed to assess the potential pharmacological activities of this compound.

In Vitro Assessment of PPAR-γ Agonism

Objective: To determine if this compound can activate the PPAR-γ receptor.

Methodology: A commercially available PPAR-γ reporter assay kit can be used.

Protocol:

  • Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

  • Luciferase Assay: After 24 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. Dose-response curves are generated to determine the EC₅₀ value.

In Vitro Assessment of NF-κB Inhibition

Objective: To evaluate the inhibitory effect of this compound on NF-κB activation.

Methodology: A human monocytic cell line (THP-1) with a stable NF-κB-luciferase reporter construct can be utilized.

Protocol:

  • Cell Culture: THP-1-NF-κB-luciferase cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Treatment: Cells are pre-treated with different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control, or a vehicle control for 1 hour.

  • Stimulation: NF-κB activation is induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

  • Luciferase Assay: Luciferase activity is measured as described in the PPAR-γ assay.

  • Data Analysis: The percentage inhibition of LPS-induced NF-κB activation is calculated for each concentration of this compound. IC₅₀ values are determined from the dose-response curves.

The workflow for these in vitro experiments is depicted below.

Experimental_Workflow cluster_ppar PPAR-γ Agonism Assay cluster_nfkb NF-κB Inhibition Assay Cell_Culture_P HEK293T Cell Culture Transfection_P Transfect with PPAR-γ and PPRE-luciferase plasmids Cell_Culture_P->Transfection_P Treatment_P Treat with Impurity P, Positive Control, Vehicle Transfection_P->Treatment_P Luciferase_Assay_P Measure Luciferase Activity Treatment_P->Luciferase_Assay_P Data_Analysis_P Calculate EC₅₀ Luciferase_Assay_P->Data_Analysis_P Cell_Culture_N THP-1-NF-κB-luciferase Cell Culture Pre-treatment_N Pre-treat with Impurity P, Positive Control, Vehicle Cell_Culture_N->Pre-treatment_N Stimulation_N Stimulate with LPS Pre-treatment_N->Stimulation_N Luciferase_Assay_N Measure Luciferase Activity Stimulation_N->Luciferase_Assay_N Data_Analysis_N Calculate IC₅₀ Luciferase_Assay_N->Data_Analysis_N

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesalamine (5-aminosalicylic acid), the active moiety of several drugs used to treat inflammatory bowel disease, has been extensively evaluated for its genotoxic potential. Standard regulatory genotoxicity assays consistently demonstrate that mesalamine is not mutagenic or clastogenic. However, the genotoxicity assessment of mesalamine-related compounds, including process impurities and degradation products, is a critical aspect of its safety profile, as mandated by regulatory guidelines such as ICH M7. This technical guide provides an in-depth overview of the genotoxicity of mesalamine and its key related compounds, detailing experimental protocols and summarizing the available data.

Genotoxicity Profile of Mesalamine

Summary of Genotoxicity Data for Mesalamine

While specific quantitative data from proprietary studies are not publicly available, regulatory submissions consistently report mesalamine as negative in the following assays. The expected outcome for a non-genotoxic compound is presented for illustrative purposes.

AssayTest SystemMetabolic Activation (S9)Concentration/Dose RangeResult
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2uvrA)With and WithoutUp to 5000 µ g/plate Negative[1]
In Vitro Chromosomal Aberration Assay Chinese Hamster Ovary (CHO) cellsWith and WithoutNon-cytotoxic concentrationsNegative[1]
In Vivo Mammalian Erythrocyte Micronucleus Test Mouse bone marrowN/AUp to maximum tolerated doseNegative[1]

Genotoxicity of Mesalamine-Related Compounds

The assessment of impurities is a critical component of drug safety evaluation. For mesalamine, potential impurities can arise from the manufacturing process or degradation. Aniline (B41778) and aminophenols are key related compounds of interest due to their potential for genotoxicity.

Aniline

Aniline is a known starting material for some synthetic routes of mesalamine and is a potential genotoxic impurity.[2] Unlike mesalamine, aniline exhibits a mixed genotoxicity profile.

Aminophenols (o-Aminophenol and p-Aminophenol)

o-Aminophenol and p-Aminophenol are metabolites and potential degradation products of mesalamine. Both have demonstrated genotoxic potential.

Summary of Genotoxicity Data for Mesalamine-Related Compounds

The following table summarizes the publicly available genotoxicity findings for key mesalamine-related compounds.

CompoundAssayTest SystemMetabolic Activation (S9)Result
Aniline Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumWith and WithoutNegative
In Vitro Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsWith and WithoutPositive
In Vivo Mammalian Erythrocyte Micronucleus TestMouse bone marrowN/APositive[3][4]
o-Aminophenol Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumWith and WithoutWeakly Positive to Positive[5]
In Vitro Chromosomal Aberration AssayNot specifiedNot specifiedPositive
p-Aminophenol Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumWith and WithoutNegative[6]
In Vitro Chromosomal Aberration AssayCHO and L5178Y cellsWithoutPositive[7]
Mouse Lymphoma AssayL5178Y cellsWithoutPositive[7]

Experimental Protocols for Key Genotoxicity Assays

Detailed methodologies for the standard battery of genotoxicity tests are outlined in the OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.[8][9][10]

Methodology:

  • Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA or S. typhimurium TA102.

  • Exposure: The test compound is assessed with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control.[11]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[12][13][14][15][16]

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

  • Exposure: Cells are exposed to at least three concentrations of the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (continuous exposure for 1.5-2 normal cell cycle lengths) without S9.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, fixed, and stained (e.g., with Giemsa).

  • Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[17]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed erythrocytes in the bone marrow or peripheral blood of rodents.[18][19][20][21][22]

Methodology:

  • Test System: Typically, mice or rats are used.

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, up to the maximum tolerated dose.

  • Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.

Visualizations: Workflows and Logical Relationships

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key genotoxicity assays described.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start bacterial_strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) start->bacterial_strains test_compound Prepare Test Compound Concentrations start->test_compound s9_prep Prepare S9 Mix (for metabolic activation) start->s9_prep mix_no_s9 Mix: Bacteria + Compound bacterial_strains->mix_no_s9 mix_s9 Mix: Bacteria + Compound + S9 bacterial_strains->mix_s9 test_compound->mix_no_s9 test_compound->mix_s9 s9_prep->mix_s9 plate_no_s9 Plate on Minimal Agar (-S9) mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal Agar (+S9) mix_s9->plate_s9 incubate Incubate at 37°C (48-72 hours) plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count data_analysis Analyze Data (Compare to Control) count->data_analysis end End data_analysis->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start cell_culture Culture Mammalian Cells (e.g., CHO) start->cell_culture test_compound Prepare Test Compound Concentrations start->test_compound s9_prep Prepare S9 Mix start->s9_prep treat_short_no_s9 Short-term Treatment (-S9) cell_culture->treat_short_no_s9 treat_short_s9 Short-term Treatment (+S9) cell_culture->treat_short_s9 treat_long_no_s9 Long-term Treatment (-S9) cell_culture->treat_long_no_s9 test_compound->treat_short_no_s9 test_compound->treat_short_s9 test_compound->treat_long_no_s9 s9_prep->treat_short_s9 metaphase_arrest Add Metaphase Arresting Agent treat_short_no_s9->metaphase_arrest treat_short_s9->metaphase_arrest treat_long_no_s9->metaphase_arrest harvest Harvest and Fix Cells metaphase_arrest->harvest stain Prepare and Stain Slides harvest->stain microscopy Microscopic Analysis (Score Aberrations) stain->microscopy data_analysis Analyze Data microscopy->data_analysis end End data_analysis->end ICH_M7_Workflow start Identify Potential Impurity qsar (Q)SAR Assessment (in silico) start->qsar ames_test Bacterial Mutagenicity Assay (Ames Test) qsar->ames_test Structural Alert or Inconclusive no_control_needed No Genotoxicity Control Needed qsar->no_control_needed No Structural Alert in_vivo_follow_up In Vivo Follow-up Test (e.g., Micronucleus) ames_test->in_vivo_follow_up Positive Result ames_test->no_control_needed Negative Result control_strategy Define Control Strategy (e.g., TTC-based limit) in_vivo_follow_up->control_strategy Positive Result in_vivo_follow_up->no_control_needed Negative Result end Acceptable Level of Impurity control_strategy->end no_control_needed->end

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid) is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have set stringent limits for impurities. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the specific detection and quantification of Mesalamine Impurity P.

This compound, chemically known as 5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[1], is a potential process-related impurity or degradation product. Its monitoring is essential for quality control during drug development and manufacturing. The method described herein is based on reversed-phase chromatography, offering high sensitivity and specificity.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using HPLC.

Materials and Reagents
  • Mesalamine Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate (B84403) Monobasic (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 2.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

2.3.2. Standard Solution Preparation

  • Mesalamine Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Mesalamine RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Impurity P Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Working Standard Solution (Mesalamine 100 µg/mL, Impurity P 1 µg/mL): Pipette 5 mL of the Mesalamine Standard Stock Solution and 0.5 mL of the Impurity P Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase mixture (95:5 v/v).

2.3.3. Sample Solution Preparation

  • Accurately weigh about 25 mg of the Mesalamine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase mixture (95:5 v/v). Sonicate if necessary to ensure complete dissolution.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the Mesalamine peak
Theoretical Plates (N) Not less than 2000 for the Mesalamine peak
Resolution (Rs) Not less than 2.0 between Mesalamine and Impurity P
%RSD of Peak Areas Not more than 2.0% for replicate injections

Table 2: Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0955
107030
157030
17955
20955

Table 3: Expected Retention Times

CompoundExpected Retention Time (min)
Mesalamine~ 5.2
This compound~ 8.7

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Standard, and Sample Solutions hplc_system Set up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_solutions->hplc_system Load inject_sample Inject Solutions (Standard and Sample) hplc_system->inject_sample run_gradient Execute Gradient Program inject_sample->run_gradient acquire_data Acquire Chromatograms run_gradient->acquire_data Detect integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_results Calculate Impurity Content integrate_peaks->calculate_results

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the detection and quantification of this compound. The method is specific, and the chromatographic conditions are optimized to ensure good resolution between the main component and the impurity. This protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. Adherence to the system suitability criteria will ensure the validity of the analytical results.

References

Advanced UPLC Method for Rapid Analysis of Mesalamine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document outlines a robust Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Mesalamine (5-aminosalicylic acid) and its known impurities in pharmaceutical formulations. This stability-indicating assay is precise, accurate, and significantly reduces analytical run times, making it suitable for high-throughput quality control and drug development environments.

Introduction

Mesalamine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease. The manufacturing process and storage of Mesalamine can lead to the formation of various impurities that must be monitored to ensure the safety and efficacy of the final drug product. This application note details a validated UPLC method that provides superior separation and quantification of Mesalamine and its related substances. The method has been developed to be stability-indicating through forced degradation studies, ensuring that any potential degradants can be effectively separated and quantified.[1][2]

Experimental

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water or Phosphate Buffer (pH specified in some methods)[3]
Mobile Phase B Acetonitrile[3]
Gradient Program A time-based linear gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is employed for optimal separation. A representative gradient is detailed in the protocol section.[2]
Flow Rate 0.7 mL/min[1][2]
Column Temperature 40 °C[1][2]
Detection Wavelength 220 nm[1][2]
Injection Volume 7 µL[1][2]
Total Run Time Approximately 15 minutes (including equilibration)[2]
Chemicals and Reagents
  • Mesalamine Reference Standard

  • Impurity Reference Standards

  • Acetonitrile (HPLC grade)

  • Formic Acid (or appropriate buffer salts)

  • Purified Water

Protocols

Standard Solution Preparation
  • Mesalamine Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mesalamine reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Impurity Standard Stock Solution: Prepare a stock solution containing a mixture of all known impurities at appropriate concentrations in the chosen diluent.

  • Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis.

Sample Preparation (for Delayed-Release Tablets)
  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to a single dose of Mesalamine into a volumetric flask.

  • Add a suitable volume of diluent and sonicate to ensure complete dissolution of the active ingredient.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2] The key validation parameters are summarized below.

System Suitability

System suitability parameters are established to ensure the chromatographic system is performing adequately. This includes checks for resolution between critical peak pairs, theoretical plates, and tailing factor for the Mesalamine peak.

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Mesalamine samples were subjected to acidic, alkaline, oxidative, and thermal stress conditions. The method was able to successfully separate the Mesalamine peak from all degradation products.[1]

Linearity, LOD, and LOQ

The linearity of the method was established for Mesalamine and its impurities over a range of concentrations. The limit of detection (LOD) and limit of quantification (LOQ) were determined to assess the sensitivity of the method. Representative data is presented in Table 2.

Table 2: Linearity, LOD, and LOQ Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Mesalamine 1 - 150> 0.9990.050.15
Impurity A 0.1 - 5> 0.9990.010.03
Impurity B 0.1 - 5> 0.9990.010.03
Impurity C 0.1 - 5> 0.9990.020.06
Note: The specific impurities and their corresponding values may vary based on the exact method and reference standards used.
Accuracy and Precision

The accuracy of the method was determined by recovery studies at different concentration levels. The precision was evaluated by analyzing multiple preparations of the same sample (repeatability) and by different analysts on different days (intermediate precision). The relative standard deviation (RSD) for all precision studies was well within the acceptable limits (typically <2%).[1]

Data Presentation

The retention times and relative retention times (RRT) for Mesalamine and its common impurities are provided in Table 3.

Table 3: Retention Data for Mesalamine and Impurities

AnalyteRetention Time (min)Relative Retention Time (RRT)
Impurity A 2.50.5
Impurity B 3.80.76
Mesalamine 5.01.00
Impurity C 6.21.24
Impurity D 8.11.62
Note: Retention times are approximate and can vary depending on the specific system and conditions.

Visualizations

UPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phases A & B start->prep_mobile_phase system_setup Set Up UPLC System (Column, Gradient, Flow Rate, Temp, Wavelength) prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions (Mesalamine & Impurities) system_suitability Perform System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions (from Tablets) inject_samples Inject Samples and Standards prep_samples->inject_samples system_setup->system_suitability system_suitability->inject_samples If Passed data_acquisition Data Acquisition (Chromatogram) inject_samples->data_acquisition data_processing Data Processing (Integration, Identification, Quantification) data_acquisition->data_processing reporting Generate Report data_processing->reporting end End reporting->end

Caption: Experimental workflow for the UPLC analysis of Mesalamine and its impurities.

Method_Validation_Logic method_development Method Development validation_protocol Define Validation Protocol (ICH Guidelines) method_development->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod_loq LOD & LOQ validation_protocol->lod_loq final_report Validation Report specificity->final_report accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq->final_report accuracy->final_report robustness Robustness precision->robustness solution_stability Solution Stability robustness->solution_stability solution_stability->final_report

Caption: Logical flow of the UPLC method validation process for Mesalamine analysis.

References

Mesalamine Impurity P Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Mesalamine Impurity P reference standard in analytical research and quality control. This compound, also known as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a specified impurity of Mesalamine (5-aminosalicylic acid), an active pharmaceutical ingredient used in the treatment of inflammatory bowel disease.[1][2][3] Accurate monitoring of this impurity is crucial to ensure the quality, safety, and efficacy of Mesalamine drug products.[2][]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided below. This information has been compiled from various suppliers and is essential for the proper handling, storage, and use of the reference standard.

PropertyValueReferences
Chemical Name 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[2][5][6]
Synonyms 3-(4-sulfophenyl)-5-aminosalicylic acid, Mesalazine EP Impurity P[5][7]
CAS Number 887256-40-8[2][3][5][6][7][8][9][10][11]
Molecular Formula C₁₃H₁₁NO₆S[2][6][8]
Molecular Weight 309.3 g/mol [8][9]
Physical Form White to Off-White Solid[11]
Storage Conditions Long-term storage at 2-8°C or -15°C. Keep container well closed.[6][8][9]
Solubility Information should be requested from the supplier. A sample Certificate of Analysis indicates solubility testing is performed.[9]
Purity Typically >90% or >95% as determined by HPLC.[][9]

Commercial Availability

This compound reference standard is available for purchase from a variety of specialized chemical suppliers. Researchers can acquire this standard to support analytical method development, validation, and routine quality control testing.[5] A Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) should be requested from the supplier upon purchase.[2][8][9]

Known Suppliers:

  • Anant Pharmaceuticals Pvt. Ltd.[12]

  • Biosynth[8]

  • BOC Sciences[]

  • Chemicea Pharmaceuticals[2]

  • Clearsynth[6]

  • Clinivex[13]

  • CymitQuimica[11]

  • MedchemExpress[3]

  • Pharmaffiliates[7]

  • Simson Pharma Limited[10]

  • SynZeal[5]

  • Veeprho[14]

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The primary application of the this compound reference standard is for the accurate identification and quantification of this impurity in Mesalamine drug substance and finished pharmaceutical products.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for this purpose.[15][16]

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the use of the this compound reference standard in an analytical laboratory setting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting A Receive & Log Reference Standard B Prepare Standard Stock Solution A->B C Prepare Working Standard Solutions (Calibration Curve) B->C D Prepare Sample Solution (Mesalamine Drug Product) F Inject Standard Solutions C->F G Inject Sample Solution D->G E HPLC System Setup & Equilibration E->F F->G H Peak Identification & Integration F->H G->H I Generate Calibration Curve H->I J Quantify Impurity P in Sample I->J K Report Results & Compare to Specifications J->K

Caption: Experimental workflow for the quantification of this compound.

Protocol: Quantification of this compound by RP-HPLC

This protocol provides a general methodology for the determination of this compound. It is a representative procedure and may require optimization based on the specific laboratory equipment, reagents, and the nature of the sample being analyzed. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the suitability of the method for its intended purpose.[15][16]

1. Materials and Reagents

  • This compound Reference Standard

  • Mesalamine Drug Substance or Product for testing

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • Potassium Dihydrogen Orthophosphate (HPLC Grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • 0.45 µm Nylon Syringe Filters

2. Chromatographic Conditions

ParameterSuggested Conditions
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidB: Acetonitrile(Gradient or isocratic elution may be employed and must be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed for peak elution)

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Methanol or a mixture of mobile phase components). Sonicate if necessary to ensure complete dissolution.

  • Calibration Solutions: Prepare a series of at least five calibration solutions by serially diluting the Standard Stock Solution to cover the expected range of the impurity concentration. For example, from 0.1 µg/mL to 2.0 µg/mL.

  • Sample Solution (e.g., 1000 µg/mL of Mesalamine): Accurately weigh an amount of the Mesalamine drug substance or powdered tablets equivalent to 100 mg of Mesalamine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Analytical Procedure

  • Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject each of the calibration solutions in triplicate.

  • Inject the sample solution in triplicate.

  • Inject a calibration standard periodically throughout the run to monitor system suitability.

5. Data Analysis and Calculations

  • Identify the peak for this compound in the chromatograms based on the retention time obtained from the calibration standards.

  • Integrate the peak area of this compound in all chromatograms.

  • Construct a linear regression calibration curve by plotting the mean peak area of the calibration solutions against their corresponding concentrations. Determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Calculate the concentration of this compound in the sample solution using the calibration curve equation.

  • Determine the amount of this compound in the original sample, typically expressed as a percentage relative to the Mesalamine concentration:

    % Impurity P = (Concentration of Impurity P in Sample (µg/mL) / Concentration of Mesalamine in Sample (µg/mL)) * 100%

Signaling Pathway and Biological Relevance

While primarily used for quality control, it is noteworthy that Mesalamine, the parent compound, is an anti-inflammatory agent.[3][][6] It is known to act as a specific agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and an inhibitor of p21-activated kinase 1 (PAK1) and nuclear factor-kappa B (NF-κB), which are key players in inflammatory signaling pathways.[3] The presence of impurities could potentially alter the biological activity or introduce toxicity, underscoring the importance of their control.

G cluster_pathway Inflammatory Signaling Cascade NFkB NF-κB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation PAK1 PAK1 PAK1->Inflammation Mesalamine Mesalamine Mesalamine->NFkB inhibits Mesalamine->PAK1 inhibits PPARg PPARγ Mesalamine->PPARg agonizes PPARg->Inflammation inhibits

Caption: Simplified signaling pathway of Mesalamine's anti-inflammatory action.

References

Quantitative Analysis of Impurity P in Mesalamine Tablets: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease, including ulcerative colitis and Crohn's disease. The purity of mesalamine is critical for its safety and efficacy. Pharmaceutical regulatory bodies, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Impurity P, chemically known as 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid or 5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[1][2][3], is a specified impurity in mesalamine according to the European Pharmacopoeia. Its presence and quantity must be carefully monitored to ensure the quality of mesalamine tablets. This application note provides a detailed protocol for the quantitative analysis of Impurity P in mesalamine tablets using a validated Ultra-Performance Liquid Chromatography (UPLC) method.

Analytical Method: Reversed-Phase UPLC

A stability-indicating reversed-phase UPLC method is presented for the simultaneous determination of mesalamine and its related substances, including Impurity P. This method offers high resolution, sensitivity, and a short runtime, making it suitable for routine quality control analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Impurity P in mesalamine.

ParameterSpecification
Instrument UPLC system with a photodiode array (PDA) detector
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 1.36 g of potassium dihydrogen orthophosphate and 2.2 g of 1-octane sulfonic acid sodium salt in 890 mL of water, pH adjusted to 2.2 with orthophosphoric acid.
Mobile Phase B Acetonitrile (B52724) and Methanol (B129727)
Gradient Elution A linear gradient is employed for optimal separation.
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 7 µL
Preparation of Solutions

Diluent: A mixture of pH 2.2 buffer, methanol, and acetonitrile (890:80:30, v/v/v).

Standard Solution Preparation:

  • Accurately weigh about 1.0 mg of Mesalamine Impurity P reference standard into a suitable volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a known concentration.

Sample Solution Preparation (from Mesalamine Tablets):

  • Weigh and finely powder not fewer than 20 mesalamine tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of mesalamine and transfer to a suitable volumetric flask.

  • Add a sufficient volume of diluent and sonicate to dissolve the mesalamine and extract the impurities.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm or finer porosity filter, discarding the first few milliliters of the filtrate.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Impurity P in mesalamine tablets.

experimental_workflow standard_prep Prepare Impurity P Standard Solution injection Inject Standard and Sample Solutions standard_prep->injection Known Concentration sample_prep Prepare Mesalamine Tablet Sample Solution sample_prep->injection Unknown Concentration uplc_system UPLC System Setup (Column, Mobile Phase, etc.) uplc_system->injection chromatography Chromatographic Separation injection->chromatography detection PDA Detection at 220 nm chromatography->detection integration Peak Integration and Quantification detection->integration calculation Calculate Impurity P Concentration integration->calculation

Caption: UPLC workflow for Impurity P analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of Impurity P. The data demonstrates that the method is specific, linear, accurate, and precise for its intended purpose.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (for Mesalamine) Not more than 2.0
Theoretical Plates (for Mesalamine) Not less than 2000
Resolution (between Mesalamine and adjacent peaks) Not less than 1.5
%RSD of replicate injections Not more than 5.0% for impurity standards

Table 2: Method Validation Data for Impurity P

Validation ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.99
Limit of Detection (LOD) To be determined based on signal-to-noise ratio
Limit of Quantification (LOQ) To be determined based on signal-to-noise ratio
Accuracy (% Recovery) 80.0% - 120.0%
Precision (%RSD) ≤ 10.0%

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare solutions for UPLC analysis.

Materials:

  • This compound Reference Standard

  • Mesalamine Tablets

  • Potassium dihydrogen orthophosphate

  • 1-Octane sulfonic acid sodium salt

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Sonicator

  • Syringe filters (0.45 µm or finer)

Procedure:

  • Diluent Preparation:

    • Dissolve 1.36 g of potassium dihydrogen orthophosphate and 2.2 g of 1-octane sulfonic acid sodium salt in 890 mL of water.

    • Adjust the pH to 2.2 with orthophosphoric acid.

    • Add 80 mL of methanol and 30 mL of acetonitrile.

    • Mix well and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1.0 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation:

    • Weigh and finely powder at least 20 mesalamine tablets.

    • Accurately weigh a portion of the tablet powder equivalent to 100 mg of mesalamine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into a UPLC vial.

Protocol 2: UPLC Analysis and Quantification

Objective: To perform the UPLC analysis and calculate the amount of Impurity P.

Procedure:

  • System Setup and Equilibration:

    • Set up the UPLC system according to the chromatographic conditions specified in the "Chromatographic Conditions" table.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the standard solution five or six times.

    • Verify that the system suitability parameters (tailing factor, theoretical plates, and %RSD of peak areas) meet the criteria listed in Table 1.

  • Analysis of Solutions:

    • Inject the standard solution once. ' Inject the sample solution in duplicate.

    • Inject the standard solution again after a series of sample injections to monitor system performance.

  • Data Analysis and Calculation:

    • Integrate the peak areas of Impurity P in the chromatograms of the standard and sample solutions.

    • Calculate the percentage of Impurity P in the mesalamine tablets using the following formula:

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate quantification of Impurity P.

logical_relationship cluster_inputs Method Inputs cluster_process Analytical Process cluster_outputs Method Outputs column UPLC Column (C18, 1.7 µm) separation Chromatographic Separation column->separation mobile_phase Mobile Phase (Gradient Elution) mobile_phase->separation instrument_params Instrument Parameters (Flow Rate, Temp, Wavelength) instrument_params->separation detection Peak Detection separation->detection resolution Resolution of Impurity P detection->resolution sensitivity Sensitivity (LOD/LOQ) detection->sensitivity quantification Accurate Quantification resolution->quantification sensitivity->quantification

Caption: Method parameters to achieve accurate results.

Conclusion

The UPLC method described in this application note is a robust and reliable approach for the quantitative determination of Impurity P in mesalamine tablets. The detailed protocols and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of mesalamine products. Adherence to these protocols will help ensure that mesalamine tablets meet the stringent purity requirements set by regulatory authorities.

References

Application Note: A Robust LC-MS/MS Method for the Characterization of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the characterization and quantification of Mesalamine Impurity P, a specified impurity in Mesalamine drug substance and products. Mesalamine (5-aminosalicylic acid or 5-ASA) is an anti-inflammatory drug widely used for treating inflammatory bowel disease.[1][2] The control of impurities is critical to ensure the safety and efficacy of the final pharmaceutical product.[] This method utilizes reversed-phase chromatography for the separation of Mesalamine from Impurity P, followed by detection using a triple-quadrupole mass spectrometer, providing a reliable tool for quality control and drug development.

Introduction

Mesalamine is the active moiety in several medications for ulcerative colitis and Crohn's disease.[2] During its synthesis or upon degradation, various related substances can be formed.[] One such specified substance is this compound, chemically known as 5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid.[4] Its structure, featuring a sulfonic acid group, makes it highly polar compared to the parent drug.

Traditional HPLC methods with UV detection may lack the sensitivity and specificity required for the definitive characterization of impurities at low levels.[5][6] LC-MS/MS offers significant advantages, providing confirmation based on mass-to-charge ratio and fragmentation patterns, which is essential for unambiguous identification and accurate quantification.[5][7] This document provides a comprehensive protocol for the characterization of Impurity P using LC-MS/MS.

Experimental Protocols

Reagents and Materials
  • Standards: Mesalamine Reference Standard, this compound Reference Standard (CAS: 887256-40-8).[4][8]

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade).

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm (or equivalent).[2][][9]

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1200 series or equivalent).[7]

  • Mass Spectrometer: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex API 3200 or equivalent).[7]

Standard and Sample Preparation
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 25 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Mesalamine Stock Solution (1000 µg/mL):

    • Accurately weigh about 25 mg of Mesalamine Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (for characterization):

    • Combine aliquots of the Standard Stock Solution (Impurity P) and Mesalamine Stock Solution and dilute with the diluent to obtain a final concentration of approximately 1.0 µg/mL of Impurity P and 100 µg/mL of Mesalamine.

  • Test Sample Preparation (from Drug Substance):

    • Accurately weigh about 25 mg of the Mesalamine drug substance into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.

LC-MS/MS Method

A gradient reversed-phase UPLC method was developed for the simultaneous determination of Mesalamine and the separation of its impurities.[9]

Liquid Chromatography Conditions
ParameterCondition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min[7][10]
Column Temperature 40 °C[2][9]
Injection Volume 5 µL
Total Run Time 8.0 minutes
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
1.095.05.0
5.010.090.0
6.010.090.0
6.195.05.0
8.095.05.0
Mass Spectrometry Conditions

Due to the presence of both acidic (carboxylic, sulfonic) and basic (amino) functional groups, characterization can be performed in both positive and negative ion modes to generate comprehensive data. Negative ion mode is often preferred for molecules with sulfonic acid groups.

ParameterCondition (Illustrative)
Ionization Mode Electrospray Ionization (ESI), Negative & Positive
Scan Type Multiple Reaction Monitoring (MRM)[7][11][12]
Curtain Gas 25 psi
Collision Gas Medium
IonSpray Voltage -4500 V (Negative) / +5500 V (Positive)
Temperature 500 °C
Nebulizer Gas (GS1) 45 psi[7]
Heater Gas (GS2) 50 psi[7]

Data Presentation and Results

MS/MS Transitions for Characterization

The following MRM transitions are proposed for the characterization of Mesalamine and Impurity P. The selection of precursor ions is based on the molecular weight of each compound, and product ions are predicted based on common fragmentation pathways.

CompoundIon ModePrecursor Ion (m/z)Product Ion (m/z)Details
MesalaminePositive154.1108.1Corresponds to loss of H₂O and CO.[12]
MesalamineNegative152.1108.1Corresponds to loss of CO₂.[11]
This compound Positive 310.1 292.1 Proposed loss of H₂O.
This compound Positive 310.1 266.1 Proposed loss of CO₂.
This compound Negative 308.1 264.1 Proposed loss of CO₂.
This compound Negative 308.1 228.1 Proposed loss of SO₃.
Method Performance Characteristics (Illustrative Data)

The method should be validated according to ICH guidelines.[2][9] The following table summarizes typical performance data expected from a validated method.

ParameterThis compound
Linearity Range 2 - 500 ng/mL[13]
Correlation Coefficient (r²) > 0.998[5]
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 2.0 ng/mL[13]
Accuracy (% Recovery) 98.5% - 104.2%[13]
Precision (% RSD) Intra-day: < 5.0%, Inter-day: < 6.5%[12][13]

Visualization of Experimental Workflow

The logical flow of the characterization process, from sample preparation to data analysis, is depicted below.

LCMS_Workflow LC-MS/MS Workflow for this compound Characterization cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep_start Weigh Standards & Samples stock_std Prepare Impurity P Stock Solution prep_start->stock_std stock_drug Prepare Mesalamine Stock Solution prep_start->stock_drug test_sample Prepare Test Sample Solution prep_start->test_sample work_std Prepare Working Standard Solution stock_std->work_std stock_drug->work_std lc_system UPLC System (Gradient Elution) work_std->lc_system Inject test_sample->lc_system Inject ms_system Tandem Mass Spec (MRM Scan) lc_system->ms_system Ionization acquisition Data Acquisition ms_system->acquisition analysis Data Analysis acquisition->analysis characterization Impurity Characterization (RT, m/z, Fragments) analysis->characterization

References

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Mesalamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to develop and validate a stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling.[2] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Mesalamine in bulk drug and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[3]

Key Experimental Protocols

The development and validation of this stability-indicating method involve several key stages, from the preparation of solutions to the execution of forced degradation studies.

Protocol 1: Preparation of Solutions
  • Diluent Preparation: A mixture of methanol (B129727) and water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.[4]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Mesalamine working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.[1]

  • Working Standard Solutions (10-60 µg/mL): From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to achieve concentrations in the range of 10-60 µg/mL.[2] These solutions are used to establish the linearity of the method.

  • Sample Solution Preparation (for Assay):

    • Weigh and powder twenty Mesalamine tablets to determine the average weight.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Mesalamine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to the volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon syringe filter.

    • Further dilute an appropriate volume of the filtrate with the diluent to obtain a final concentration within the linearity range.[1]

Protocol 2: Chromatographic Method

The analysis is performed using an RP-HPLC system with the following optimized conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (60:40 v/v)[4]
Flow Rate 0.8 mL/min[4]
Injection Volume 20 µL[5]
Detection Wavelength 230 nm[4][5]
Column Temperature Ambient
Run Time 8 minutes[6]
Protocol 3: Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the specificity and stability-indicating nature of the method.[7] The drug is subjected to various stress conditions to induce degradation.[2]

  • Acid Hydrolysis:

    • To 1 mL of the Mesalamine stock solution, add 1 mL of 0.1 N HCl.

    • Reflux the mixture at 60°C for 4 hours.[1]

    • After cooling, neutralize the solution with 0.1 N NaOH and dilute with the diluent to a suitable concentration.

  • Base Hydrolysis:

    • To 1 mL of the Mesalamine stock solution, add 1 mL of 0.1 N NaOH.

    • Reflux the mixture at 60°C for a specified period.

    • After cooling, neutralize the solution with 0.1 N HCl and dilute with the diluent.[1]

  • Oxidative Degradation:

    • To 1 mL of the Mesalamine stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.[1]

    • Dilute with the diluent to the required concentration.

  • Thermal Degradation:

    • Expose the solid drug powder to a temperature of 70°C in a hot air oven for 5 hours.[]

    • After exposure, weigh the drug, dissolve it in the diluent, and dilute to the desired concentration.

  • Photolytic Degradation:

    • Expose the drug sample to short UV light (256 nm) for 48 hours.[2]

    • Following exposure, prepare a solution of the drug in the diluent at a suitable concentration.

All stressed samples are then analyzed using the developed HPLC method to check for the separation of the main drug peak from any degradation product peaks.

Data Presentation

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the tables below.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 10 - 60[2]
Correlation Coefficient (r²) 0.999[2]
Accuracy (% Recovery) 99.05% - 99.25%[4]
Precision (%RSD, Intra-day) < 1%[4]
Precision (%RSD, Inter-day) < 1%[4]
Limit of Detection (LOD) (µg/mL) 0.22[4]
Limit of Quantitation (LOQ) (µg/mL) 0.68[4]

Table 2: Results of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl) 2.1%[2]Degradation peaks are well-resolved from the parent peak.
Base Hydrolysis (0.1 N NaOH) 1.86%[2]Degradation peaks are well-resolved from the parent peak.
Oxidative (3% H₂O₂) 1.60%[2]Degradation peaks are well-resolved from the parent peak.
Thermal (70°C) 1.33%[2]Minimal degradation observed.
Photolytic (UV light) No significant degradation[2]Mesalamine is relatively stable under photolytic stress.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathway of Mesalamine.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_stress Forced Degradation cluster_validation Method Validation p1 Standard Stock Solution p2 Working Standard Solutions p1->p2 h1 C18 Column p2->h1 p3 Sample Solution p3->h1 h2 Methanol:Water (60:40) h1->h2 Mobile Phase h3 UV Detection at 230 nm h2->h3 Elution v1 Linearity h3->v1 v4 Specificity h3->v4 s1 Acid Hydrolysis s1->h1 s2 Base Hydrolysis s2->h1 s3 Oxidative Degradation s3->h1 s4 Thermal Degradation s4->h1 s5 Photolytic Degradation s5->h1 v2 Accuracy v3 Precision v5 LOD & LOQ

Caption: Experimental workflow for the development and validation of the stability-indicating HPLC method.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidative Oxidative Degradation Mesalamine Mesalamine (5-Aminosalicylic Acid) Acid_DP1 Degradation Product 1 Mesalamine->Acid_DP1 Acid_DP2 Degradation Product 2 Mesalamine->Acid_DP2 Acid_DP3 Degradation Product 3 Mesalamine->Acid_DP3 Base_DP1 Degradation Product 1 Mesalamine->Base_DP1 Base_DP2 Degradation Product 2 Mesalamine->Base_DP2 Base_DP3 Degradation Product 3 Mesalamine->Base_DP3 Base_DP4 Degradation Product 4 Mesalamine->Base_DP4 Ox_DP1 Quinone-imine [12] Mesalamine->Ox_DP1 Ox_DP2 Degradation Product 2 Mesalamine->Ox_DP2

Caption: Proposed degradation pathways of Mesalamine under different stress conditions.[9][10]

Conclusion

A simple, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of Mesalamine in bulk and pharmaceutical dosage forms. The method effectively separates Mesalamine from its degradation products formed under various stress conditions, confirming its stability-indicating capability.[1] The validated method is suitable for routine quality control analysis and stability studies of Mesalamine.

References

Application Note: A Robust UPLC Method for the Separation of Mesalamine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesalamine, or 5-aminosalicylic acid (5-ASA), is the active pharmaceutical ingredient (API) in a range of medications for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] The purity of Mesalamine is critical to its safety and efficacy. During its synthesis, several process-related impurities and degradation products can arise.[] Regulatory bodies, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), have established stringent limits for these impurities.[2] Therefore, robust, sensitive, and efficient analytical methods are required for the accurate identification and quantification of these impurities in both the drug substance and the final drug product.

This application note describes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Mesalamine and its known process impurities. This method provides high resolution and sensitivity with a short run time, making it suitable for high-throughput quality control environments.

Key Process-Related Impurities

Several impurities can be present in Mesalamine, arising from starting materials, by-products of the synthesis, or degradation.[] Common impurities include:

  • Salicylic Acid: A known precursor and degradation product.[1]

  • 3-Aminosalicylic Acid (3-ASA): An isomer of Mesalamine.[1]

  • Gentisic Acid (2,5-dihydroxybenzoic acid): A related compound that can be formed during the synthesis.[1]

  • 4-Aminophenol (Impurity A) and 2-Aminophenol (Impurity C): Process impurities that are monitored according to the European Pharmacopoeia.[2]

  • Aniline: A potential genotoxic impurity.[5]

  • Other specified impurities: The European Pharmacopoeia lists up to thirteen specified impurities for Mesalamine.[2]

The effective separation of these structurally similar compounds is essential for accurate quantification and is achieved through the use of high-efficiency UPLC columns and optimized mobile phase conditions.[1][6]

Experimental Protocols

This section details a gradient reversed-phase UPLC method for the separation of Mesalamine and its process impurities. The method is based on a validated stability-indicating UPLC method.[6][7]

1. Instrumentation and Chromatographic Conditions

  • System: UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.[][7]

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[6][7]

  • Mobile Phase A: Buffer at pH 2.2.[]

  • Mobile Phase B: A mixture of buffer at pH 6.0, methanol, and acetonitrile (B52724) (890:80:30, v/v/v).[][7]

  • Flow Rate: 0.7 mL/min.[6][7]

  • Column Temperature: 40 °C.[6][7]

  • Detection Wavelength: 220 nm.[6][7]

  • Injection Volume: 7 µL.[6][7]

2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mesalamine reference standard in a suitable diluent to obtain a known concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of each process impurity reference standard in the same manner.

  • System Suitability Solution (SSS): Prepare a solution containing Mesalamine and key impurities (e.g., Salicylic Acid and 3-Aminosalicylic Acid) at appropriate concentrations to verify system performance.[6]

  • Sample Preparation (Delayed-Release Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of Mesalamine and transfer it to a volumetric flask.

    • Add a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Sonicate for approximately 10 minutes to ensure complete dissolution.[6][8]

    • Dilute to the final volume with the diluent.

    • Filter the solution through a 0.2 µm PVDF syringe filter prior to injection.[6]

3. Method Validation Parameters

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[6][7] Key validation parameters include:

  • Specificity (including forced degradation studies)

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Data Presentation

The following tables summarize the chromatographic parameters and performance data for different methods used in the separation of Mesalamine and its impurities.

Table 1: UPLC Method Parameters and System Suitability

ParameterUPLC Method[6][7]
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with Mobile Phase A (Buffer pH 2.2) and Mobile Phase B (Buffer pH 6.0, Methanol, Acetonitrile)
Flow Rate 0.7 mL/min
Temperature 40 °C
Detection 220 nm
Injection Volume 7 µL
System Suitability Resolution between Salicylic Acid, Mesalamine, and 3-Aminosalicylic Acid should be not less than 2.0.

Table 2: HPLC Method Parameters for Mesalamine Impurities

ParameterMethod 1 (Isocratic)[2]Method 2 (Mixed-Mode)[1]Method 3 (Isocratic)[8]
Column Discovery C18 (150 mm x 4.6 mm, 5 µm)Amaze RP SASyncronis C18 (250 x 4.6 mm, 5µm)
Mobile Phase 2% Acetonitrile, 98% Buffer (0.05% o-phosphoric acid with 0.3% KPF6)Reversed-phase and cation-exchange/anion-exclusion propertiesBuffer (0.5ml orthophosphoric acid in 1000ml water) and Methanol (90:10, v/v)
Flow Rate 1.0 mL/minNot Specified0.8 mL/min
Temperature 35 °CNot Specified40 °C
Detection 220 nmNot Specified230 nm
Run Time Not specified (developed as a faster alternative to a 29-minute method)Not Specified8 minutes

Table 3: Relative Retention Times (RRT) of Mesalamine Impurities

ImpurityRRT (Method from Ph. Eur.)[2]RRT (New Developed Method)[2]
Mesalamine 1.01.0 (RT ~3.4 min)
Impurity A (4-aminophenol) ~0.5~0.8
Impurity C (2-aminophenol) ~0.9~1.4

Visualizations

The following diagrams illustrate the logical workflow of the analytical method for the chromatographic separation of Mesalamine impurities.

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_start Start weigh_sample Weigh Tablet Powder / Reference Standards prep_start->weigh_sample dissolve Dissolve in Diluent weigh_sample->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.2 µm Filter dilute->filter prep_end Prepared Sample/Standard filter->prep_end inject Inject into UPLC System prep_end->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect PDA Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Peaks by Retention Time integrate->identify quantify Quantify Impurities (vs. Standard) identify->quantify report Generate Report quantify->report process_end End report->process_end

Caption: Experimental workflow for Mesalamine impurity analysis.

G cluster_specificity Specificity cluster_quant Quantitative Tests cluster_robust Robustness cluster_solution Solution Stability title Method Validation Pathway forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) peak_purity Peak Purity Assessment forced_degradation->peak_purity linearity Linearity & Range accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varying Flow Rate, pH, Temp) solution_stability Solution Stability

Caption: Logical relationship of ICH method validation parameters.

References

Application Notes and Protocols for Mesalamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of mesalamine and its related impurities. The protocols are designed to ensure accurate and reproducible results for impurity profiling, stability studies, and quality control of mesalamine drug substances and products.

Introduction

Mesalamine (5-aminosalicylic acid, 5-ASA) is an anti-inflammatory drug primarily used to treat inflammatory bowel disease.[1] The purity of mesalamine is critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation.[][3] Regulatory bodies like the International Council for Harmonisation (ICH) require stringent control and monitoring of these impurities.[4][5]

This document outlines protocols for sample preparation for the analysis of mesalamine impurities by modern analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC).[5][6]

Common Impurities of Mesalamine

Impurities in mesalamine can be categorized as starting material impurities, process-related impurities, and degradation products.[] Common impurities that should be monitored include:

  • Impurity A (4-aminophenol) [7][8]

  • Impurity C (2-aminophenol) [7][8]

  • Impurity D (3-aminobenzoic acid) [8][9]

  • Impurity G [5][10]

  • Impurity K [5][10]

  • Impurity L [5][10]

  • Salicylic acid [4][11]

  • 3-Aminosalicylic acid [4][11]

  • 2,5-Dihydroxybenzoic acid [][11]

  • 2-Hydroxy-5-nitrobenzoic acid [][9]

Experimental Workflows

The following diagram illustrates a typical workflow for mesalamine impurity profiling, from sample reception to data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Receive Sample (Drug Substance or Product) weigh Weigh Sample sample->weigh dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter Solution sonicate->filter inject Inject into UPLC/HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect with UV/PDA separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Figure 1: General workflow for mesalamine impurity profiling.

Sample Preparation Protocols

Preparation of Standard Solutions

4.1.1. Mesalamine and Impurity Stock Solutions (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10 mg of each mesalamine and impurity reference standard.[5]

  • Transfer each standard into a separate 10 mL volumetric flask.[5]

  • Dissolve the contents in a suitable solvent, such as methanol (B129727), and make up the volume to the mark.[5]

4.1.2. Combined Working Standard Solution (e.g., 20 µg/mL)

  • Pipette 0.2 mL of each stock solution (mesalamine and impurities) into a single 10 mL volumetric flask.[5]

  • Dilute to the mark with the mobile phase or a specified diluent.[5]

Sample Preparation from Pharmaceutical Dosage Forms

4.2.1. Mesalamine Delayed-Release Tablets

  • Weigh and crush a minimum of 20 tablets to obtain a fine, uniform powder.[4][12]

  • Accurately weigh a portion of the powder equivalent to a specific amount of mesalamine (e.g., 400 mg).[4][12]

  • Transfer the powder to a suitable volumetric flask (e.g., 250 mL or 500 mL).[4][12]

  • Add a specified diluent (e.g., a mixture of 0.1 N HCl and methanol).[12]

  • Sonicate for a defined period (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.[4][12]

  • Dilute to the final volume with the diluent and mix well.[4][12]

  • Filter the solution through a 0.45 µm nylon syringe filter before injection into the chromatography system.[1][12]

4.2.2. Mesalamine Delayed-Release Capsules

  • Weigh and empty the contents of at least 5 capsules.[13]

  • Transfer the contents to a 500 mL volumetric flask.[13]

  • Add 10 mL of 1N hydrochloric acid and sonicate for 5 minutes.[13]

  • Add 50 mL of methanol and sonicate for another 5 minutes with intermittent shaking.[13]

  • Add an additional 40 mL of 1N hydrochloric acid and sonicate for 20 minutes.[13]

  • Add 200 mL of ultrapure water and sonicate for 10 minutes.[13]

  • Make up the volume with ultrapure water and mix well.[13]

  • Centrifuge a portion of the solution at 5000 rpm for 5 minutes.[13]

  • Pipette 2 mL of the supernatant into a 200 mL volumetric flask and dilute to volume with the diluent.[13]

  • Filter the final solution through a 0.45 µm nylon syringe filter.[13]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of an analytical method.[4] The following diagram illustrates the various stress conditions applied to mesalamine to induce degradation.

G cluster_stress Forced Degradation Conditions Mesalamine Mesalamine Sample Acid Acid Hydrolysis (e.g., 0.5N HCl, reflux 2h) Mesalamine->Acid Base Alkaline Hydrolysis (e.g., 0.2N NaOH, 84h) Mesalamine->Base Oxidative Oxidative Degradation (e.g., 1% H2O2, 30 min) Mesalamine->Oxidative Thermal Thermal Degradation (e.g., 70°C, 5h) Mesalamine->Thermal Photolytic Photolytic Degradation (UV and fluorescent light) Mesalamine->Photolytic DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidative->DegradationProducts Thermal->DegradationProducts Photolytic->DegradationProducts Analysis Analysis by UPLC/HPLC DegradationProducts->Analysis

Figure 2: Forced degradation pathways for mesalamine.
Protocol for Forced Degradation

5.1.1. Acid Hydrolysis

  • To 1 mL of a mesalamine working standard solution (e.g., 500 µg/mL), add 1 mL of 0.5N HCl.[]

  • Add 10 mL of methanol and reflux the mixture for 2 hours.[]

  • Cool the solution and neutralize if necessary before analysis.

5.1.2. Alkaline Hydrolysis

  • To 1 mL of a mesalamine working standard solution (e.g., 500 µg/mL), add 1 mL of 0.2N NaOH.[]

  • Dilute the mixture to 10 mL with methanol.[]

  • Keep the mixture for 84 hours.[]

  • Neutralize the solution before analysis.

5.1.3. Oxidative Degradation

  • To 1 mL of a mesalamine working standard solution (e.g., 500 µg/mL), add 1 mL of 1% H₂O₂.[]

  • Dilute the mixture to 10 mL with methanol and let it stand for 30 minutes.[]

5.1.4. Thermal Degradation

  • Expose the solid drug substance to dry heat in a hot air oven at 70°C for 5 hours.[]

  • After exposure, weigh the sample, dissolve it, and dilute to the final concentration (e.g., 50 µg/mL) for analysis.[]

5.1.5. Photolytic Degradation

  • Expose the solid drug substance to UV light and fluorescent light for a specified period (e.g., 7 days).[4]

  • After exposure, prepare a sample solution at a suitable concentration (e.g., 50 µg/mL) for analysis.[]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from validated analytical methods for mesalamine impurity profiling.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range (µg/mL)25 - 75[6]
Correlation Coefficient (R²)≥ 0.999[5]
Accuracy (% Recovery)94.8 - 99.72%[5][6]
Precision (% RSD)≤ 0.65[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Mesalamine0.090.7[6]
Mesalamine0.191.8[1]
Impurity G0.200.62[5][10]
Impurity K0.200.62[5][10]
Impurity L0.200.62[5][10]

Conclusion

The protocols and data presented provide a comprehensive guide for the sample preparation and analysis of mesalamine and its impurities. Adherence to these methodologies will facilitate accurate and reliable impurity profiling, which is crucial for ensuring the quality, safety, and efficacy of mesalamine products. The provided workflows and quantitative summaries serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Application Note: Utilizing Mesalamine Impurity P in Analytical Method Development for Quality Control of Mesalamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid), the active moiety of sulfasalazine, is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The therapeutic efficacy and safety of Mesalamine formulations are intrinsically linked to their purity. The manufacturing process and storage of Mesalamine can lead to the formation of various impurities. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of these impurities to ensure patient safety.

Mesalamine impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a known process-related impurity of Mesalamine. As such, a highly pure reference standard of impurity P is crucial for the development and validation of robust analytical methods for the quality control of Mesalamine drug substances and products. This application note provides a comprehensive protocol for the utilization of this compound in the development of a UPLC (Ultra-Performance Liquid Chromatography) method for impurity profiling of Mesalamine.

Chemical Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight
Mesalamine5-aminosalicylic acid89-57-6C₇H₇NO₃153.14 g/mol
Impurity P5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid887256-40-8C₁₃H₁₁NO₆S309.29 g/mol

Rationale for Using this compound in Analytical Method Development

The use of a well-characterized impurity standard like this compound is fundamental for several aspects of analytical method development and validation, in accordance with ICH guidelines:

  • Specificity/Selectivity: The availability of the impurity P standard allows for the development of a chromatographic method capable of separating it from Mesalamine and other potential impurities, ensuring the method is specific for the intended analytes.

  • Accuracy and Precision: A reference standard is essential for determining the accuracy (recovery) and precision (repeatability and intermediate precision) of the analytical method for the quantification of impurity P.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The impurity P standard is used to establish the lowest concentration of the impurity that can be reliably detected and quantified.

  • Linearity: A series of dilutions of the impurity P standard is used to demonstrate the linear relationship between the concentration and the detector response.

  • Relative Response Factor (RRF) Determination: In cases where routine analysis is performed without an impurity standard for every run, a pre-determined RRF is used for quantification. The RRF is established using the reference standard of the impurity and the active pharmaceutical ingredient (API).

Proposed Analytical Method: UPLC for Mesalamine and Impurity P

This section outlines a starting point for a UPLC method capable of separating Mesalamine from impurity P and other related substances. Method optimization and validation are required for implementation in a quality control environment.

Chromatographic Conditions
ParameterRecommended Condition
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 1.36 g of potassium dihydrogen orthophosphate and 5.5 g of 1-octane sulfonic acid sodium salt in 890 mL of water, pH adjusted to 2.2 with orthophosphoric acid.
Mobile Phase B A mixture of buffer (pH 6.0), methanol, and acetonitrile (B52724) (890:80:30 v/v/v).
Gradient Program Time (min)
0
3
13
14
15
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 7 µL
Diluent Mobile Phase A

Note: This method is based on a published UPLC method for Mesalamine and its impurities and may require optimization for baseline separation of all relevant impurities, including impurity P.[1][2]

Experimental Protocols

Preparation of Standard and Sample Solutions

a) Mesalamine Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Mesalamine reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

b) Impurity P Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

c) System Suitability Solution: Prepare a solution containing Mesalamine (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) in diluent. This solution is used to verify the performance of the chromatographic system.

d) Sample Solution (for Drug Substance): Accurately weigh about 25 mg of the Mesalamine drug substance sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

Method Validation Parameters

The developed method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed using the this compound reference standard:

  • Specificity: Inject the diluent, Mesalamine standard, impurity P standard, and a spiked sample solution (Mesalamine spiked with impurity P and other known impurities) to demonstrate the separation of all components.

  • Linearity: Prepare a series of at least five concentrations of impurity P (e.g., from LOQ to 150% of the proposed specification limit). Plot a graph of peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking known amounts of impurity P into the Mesalamine sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be calculated.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the Mesalamine sample spiked with impurity P at the specification limit.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

Determination of Relative Response Factor (RRF)

The RRF is used to quantify an impurity when its reference standard is not used in the routine analysis. It is calculated as the ratio of the response of the impurity to the response of the API at the same concentration.

Protocol for RRF Determination:

  • Prepare a stock solution of Mesalamine and a stock solution of this compound of the same known concentration (e.g., 100 µg/mL) in the diluent.

  • Prepare a series of at least five dilutions for both Mesalamine and impurity P, covering a range from the LOQ to a concentration that provides a significant detector response.

  • Inject each solution in triplicate into the UPLC system.

  • Plot a calibration curve of peak area versus concentration for both Mesalamine and impurity P.

  • Determine the slope of the calibration curve for both compounds.

  • Calculate the RRF using the following formula:

    RRF of Impurity P = (Slope of Impurity P) / (Slope of Mesalamine)

Data Presentation

Table 1: System Suitability Criteria
ParameterAcceptance Criteria
Resolution between Mesalamine and Impurity P ≥ 2.0
Tailing Factor for Mesalamine Peak ≤ 2.0
Theoretical Plates for Mesalamine Peak ≥ 2000
%RSD for replicate injections of Mesalamine ≤ 2.0%
Table 2: Proposed Limits for Impurities in Mesalamine (Based on ICH Q3B)
ImpurityReporting ThresholdIdentification ThresholdQualification Threshold
This compound ≥ 0.10%≥ 0.20%≥ 1.0% or 1.0 mg/day TDI, whichever is lower

Note: These limits are based on a maximum daily dose of Mesalamine greater than 2g. The actual limits should be established based on the specific product and its dosage.[3][4]

Table 3: Example Linearity Data for this compound
Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.11520, 1550, 153515350.98
0.57600, 7650, 758076100.46
1.015100, 15250, 15180151770.49
1.522800, 22750, 22900228170.33
2.030500, 30400, 30650305170.41
Correlation Coefficient (r²) \multicolumn{3}{c}{≥ 0.999}

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Solution Preparation cluster_uplc UPLC Analysis cluster_validation Method Validation cluster_quant Quantification prep_mes Prepare Mesalamine Standard Solution uplc UPLC System with Acquity BEH C18 Column prep_mes->uplc prep_impP Prepare Impurity P Standard Solution prep_impP->uplc prep_ss Prepare System Suitability Solution prep_ss->uplc prep_sample Prepare Mesalamine Sample Solution prep_sample->uplc gradient Gradient Elution uplc->gradient detection UV Detection at 220 nm gradient->detection specificity Specificity detection->specificity linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq rrf RRF Determination linearity->rrf quant_imp Quantification of Impurity P in Sample accuracy->quant_imp precision->quant_imp lod_loq->quant_imp rrf->quant_imp Mesalamine_Signaling_Pathway cluster_inflammation Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_response Cellular Response stimuli Pro-inflammatory Cytokines (e.g., TNF-α) nf_kb_pathway NF-κB Pathway stimuli->nf_kb_pathway mapk_pathway MAPK Pathway stimuli->mapk_pathway pro_inflammatory_genes Expression of Pro-inflammatory Genes (e.g., IL-6, IL-8) nf_kb_pathway->pro_inflammatory_genes cox_lox_pathway COX/LOX Pathway mapk_pathway->cox_lox_pathway prostaglandins Prostaglandin & Leukotriene Production cox_lox_pathway->prostaglandins ppar_gamma PPAR-γ ppar_gamma->nf_kb_pathway Inhibits [Inflammation] [Inflammation] pro_inflammatory_genes->[Inflammation] prostaglandins->[Inflammation] mesalamine Mesalamine mesalamine->nf_kb_pathway Inhibits mesalamine->cox_lox_pathway Inhibits mesalamine->ppar_gamma Activates

References

Application Notes and Protocols for Mesalamine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory drug, is the active moiety in several medications for treating inflammatory bowel disease.[1][2] Ensuring the purity of mesalamine is critical for its safety and efficacy. Various pharmacopeias and scientific publications describe high-performance liquid chromatography (HPLC) methods for the determination of mesalamine and its related impurities. These impurities can arise from the manufacturing process or degradation.

This document provides a detailed overview of mobile phase compositions and analytical protocols for the analysis of mesalamine impurities by HPLC. The information is compiled from various validated methods, including those specified in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Data Presentation: Mobile Phase Compositions for Mesalamine Impurity Analysis

The following tables summarize various mobile phase compositions and chromatographic conditions used for the analysis of mesalamine and its impurities.

Table 1: Isocratic HPLC Methods

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Impurities AnalyzedReference
Phosphate (B84403) buffer (pH 6.8) : Methanol (B129727) (60:40, v/v)Xterra ODS C18 (250 mm x 4.6 mm, 5 µm)1.2235Mesalamine Assay[2]
98% Buffer (0.05% v/v o-phosphoric acid with 0.3% w/v KPF6) : 2% Acetonitrile (B52724)Discovery C18 (150 mm x 4.6 mm, 5 µm)1.0220Impurities A and C[1][3]
Methanol : 0.1% Acetic Acid (52:48, v/v)Agilent C18 (250 mm x 4.6 mm, 5 µm)0.85229Impurities G, K, L[4]
Methanol : Dilute orthophosphoric acid (90:10, v/v)Syncronis C18 (250 mm x 4.6 mm, 5 µm)0.8Not SpecifiedMesalamine Assay[5]
Potassium phosphate monobasic with 0.1% Sodium 1-octanesulfonate buffer (pH 2.2) : Methanol (70:30, v/v)Zorbax Rx-C8 (150 mm x 4.6 mm, 5 µm)1.5220Mesalamine Assay[6]

Table 2: Gradient HPLC Methods (Pharmacopeial Methods)

PharmacopeiaMobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Impurities Analyzed
Ph. Eur. Mobile Phase A: 1.0 g/L phosphoric acid and 2.2 g/L perchloric acid in water. Mobile Phase B: 1.0 g/L phosphoric acid and 1.7 g/L perchloric acid in acetonitrile.Nucleodur C18 (250 mm x 4.6 mm, 3 µm)1.0220Impurities A and C
USP (Test 1) 1.36 g/L monobasic potassium phosphate and 2.2 g/L sodium 1-octanesulfonate in water, adjusted to pH 2.2 with phosphoric acid, mixed with methanol and acetonitrile (890:80:30, v/v/v).4.6 mm x 15 cm; 5-µm packing L71.22203-aminosalicylic acid and other related impurities
USP (Test 2) Buffer: 7.1 g/L anhydrous dibasic sodium phosphate, 6.9 g/L monobasic sodium phosphate, and 7.5 mL of 25% tetrabutylammonium (B224687) hydroxide (B78521) in methanol per liter of water. Mobile Phase: Buffer : Methanol (85:15, v/v).Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Impurities A and C

This protocol is based on a simplified, rapid method for the determination of 4-aminophenol (B1666318) (Impurity A) and 2-aminophenol (B121084) (Impurity C).[1][3]

1. Materials and Reagents:

  • Mesalamine reference standard and sample

  • Impurity A (4-aminophenol) and Impurity C (2-aminophenol) reference standards

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Potassium hexafluorophosphate (B91526) (KPF6)

  • Water (HPLC grade)

  • Discovery C18 column (150 mm x 4.6 mm, 5 µm) or equivalent

2. Preparation of Mobile Phase:

  • Prepare a buffer solution by dissolving 0.3% (w/v) of KPF6 in water containing 0.05% (v/v) of orthophosphoric acid.

  • The mobile phase consists of 98% of the prepared buffer and 2% acetonitrile.

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Column: Discovery C18 (150 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: Typically 10-20 µL

4. Standard and Sample Preparation:

  • Prepare standard solutions of Mesalamine, Impurity A, and Impurity C in the mobile phase.

  • Prepare the sample solution by dissolving an accurately weighed amount of the mesalamine sample in the mobile phase to achieve a suitable concentration.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the impurities based on the retention times and peak areas relative to the standards.

Protocol 2: USP Method for 3-Aminosalicylic Acid and Other Related Impurities (Test 1)

This protocol is adapted from the United States Pharmacopeia monograph for mesalamine.[7]

1. Materials and Reagents:

  • Mesalamine USP Reference Standard

  • 3-aminosalicylic acid

  • Monobasic potassium phosphate

  • Sodium 1-octanesulfonate

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Column: 4.6-mm × 15-cm; 5-µm packing L7

2. Preparation of Mobile Phase:

  • Dissolve 1.36 g of monobasic potassium phosphate and 2.2 g of sodium 1-octanesulfonate in 890 mL of water.

  • Adjust the pH to 2.2 with phosphoric acid.

  • Filter the solution through a 0.5-µm or finer porosity filter.

  • Add 80 mL of methanol and 30 mL of acetonitrile to the filtrate.

  • Degas the mobile phase.

3. Chromatographic Conditions:

  • Column: 4.6-mm × 15-cm; 5-µm packing L7

  • Flow Rate: Approximately 1.2 mL per minute

  • Detection: UV at 220 nm

4. Standard and Sample Preparation:

  • Standard solution: Prepare a solution in the mobile phase containing known concentrations of USP Mesalamine RS and 3-aminosalicylic acid (e.g., about 1 µg of each per mL).

  • Test solution: Transfer about 50 mg of Mesalamine, accurately weighed, to a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

5. Analysis:

  • Inject the standard and test solutions into the chromatograph.

  • Calculate the percentage of 3-aminosalicylic acid and other impurities in the mesalamine sample. The USP specifies limits of not more than 0.2% for 3-aminosalicylic acid, not more than 0.2% for any other single impurity, and not more than 1.0% for total impurities.[7]

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the analysis of mesalamine impurities using HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions (Mesalamine & Impurities) E Inject Standard Solutions B->E C Prepare Sample Solution F Inject Sample Solution C->F D->E G Record Chromatograms E->G F->G H Identify Peaks by Retention Time G->H I Quantify Impurities H->I J Compare with Specification Limits I->J K Generate Report J->K

Caption: Experimental workflow for Mesalamine impurity analysis by HPLC.

References

Application Note: HPLC Analysis of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Column Selection and Method Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid), a cornerstone in the treatment of inflammatory bowel disease, requires stringent purity control to ensure its safety and efficacy. Among its potential impurities, Mesalamine Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, presents a significant analytical challenge due to its high polarity.[1][2][3][4] This application note provides a comprehensive guide to selecting an appropriate HPLC column and a detailed protocol for the analysis of this critical impurity.

The presence of a sulfonic acid group in Impurity P results in strong acidic properties and high water solubility.[5] Consequently, traditional reversed-phase C18 columns often fail to provide adequate retention, leading to poor peak shape and inaccurate quantification. This document outlines a strategic approach to column selection and proposes a robust HPLC method suitable for the separation and quantification of this compound from the active pharmaceutical ingredient (API).

Column Selection Rationale

The successful separation of highly polar compounds like this compound hinges on selecting a stationary phase that offers retention mechanisms beyond simple hydrophobic interactions. Standard C18 columns are generally unsuitable for this purpose. The recommended strategies involve the use of specialized columns designed to retain polar analytes.

Key Column Technologies:

  • Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange properties. For an acidic compound like Impurity P, a mixed-mode column with anion-exchange capabilities can provide strong retention and selectivity. The Amaze RP SA mixed-mode column, for instance, combines reversed-phase with strong cation-exchange and anion-exclusion properties, making it a versatile choice for separating compounds with varying polarity and ionic character.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the analysis of highly polar and hydrophilic compounds. They utilize a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is particularly useful for compounds that are not well-retained on conventional reversed-phase columns.

  • Reversed-Phase Columns for Polar Analytes: Several manufacturers offer C18 columns with proprietary modifications to enhance the retention of polar compounds. These modifications may include polar-endcapping or the incorporation of polar functional groups within the stationary phase. Such columns, like the Waters Atlantis BEH C18 AX which has mixed-mode C18/anion-exchange bonding, are designed to be compatible with 100% aqueous mobile phases and offer alternative selectivity for ionizable analytes.[6][7] The Agilent InfinityLab Poroshell 120 Aq-C18 is another example of a column designed for improved performance with polar compounds.[8]

Recommended Approach:

For the analysis of this compound, a mixed-mode column with anion-exchange characteristics or a reversed-phase column specifically designed for polar acidic compounds is highly recommended. This approach will ensure sufficient retention of the highly polar Impurity P and allow for its effective separation from the main Mesalamine peak and other potential impurities.

Experimental Protocol

This section details a proposed HPLC method for the analysis of this compound. This protocol is based on established methods for the analysis of Mesalamine and its other polar impurities, with modifications to specifically address the challenges posed by Impurity P.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC Column Waters Atlantis BEH C18 AX, 1.7 µm, 2.1 x 100 mm (or equivalent polar-modified C18 or mixed-mode column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 2% B; 1-10 min: 2-30% B; 10-12 min: 30-90% B; 12-13 min: 90% B; 13-13.1 min: 90-2% B; 13.1-15 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 2 µL
Diluent Water:Acetonitrile (95:5, v/v)

Preparation of Solutions:

  • Standard Stock Solution (Mesalamine): Accurately weigh about 25 mg of Mesalamine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution (Impurity P): Accurately weigh about 1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: Prepare a solution containing approximately 5 µg/mL of Mesalamine and 1 µg/mL of Impurity P by diluting the stock solutions with the diluent.

  • Sample Solution: Accurately weigh about 25 mg of the Mesalamine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation

The following table summarizes the expected chromatographic performance based on the proposed method. The values are illustrative and may vary depending on the specific column and instrumentation used.

Table 1: Expected Chromatographic Parameters

CompoundExpected Retention Time (min)Resolution (Rs) with MesalamineTailing Factor (Tf)Theoretical Plates (N)
This compound~ 3.5> 2.0< 1.5> 2000
Mesalamine~ 5.0-< 1.5> 5000

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for selecting an appropriate HPLC column for the analysis of this compound.

ColumnSelectionWorkflow Column Selection Workflow for this compound Analysis start Start: Analyze Mesalamine for Impurity P compound_properties Identify Analyte Properties: - Mesalamine (API) - Impurity P (Highly Polar, Acidic) start->compound_properties column_challenge Recognize Challenge: Poor retention of Impurity P on standard C18 columns compound_properties->column_challenge strategy Select Appropriate Column Strategy column_challenge->strategy mixed_mode Mixed-Mode Column (Reversed-Phase + Ion-Exchange) strategy->mixed_mode Option 1 polar_rp Polar-Modified Reversed-Phase Column (e.g., Polar End-capped C18) strategy->polar_rp Option 2 hilic HILIC Column (Hydrophilic Interaction) strategy->hilic Option 3 method_dev Develop HPLC Method: - Mobile Phase Optimization - Gradient Elution mixed_mode->method_dev polar_rp->method_dev hilic->method_dev validation Validate Method (ICH Guidelines): - Specificity - Linearity - Accuracy - Precision - LOD/LOQ method_dev->validation routine_analysis Implement for Routine QC Analysis validation->routine_analysis

Column Selection Workflow

The analysis of this compound requires a thoughtful approach to HPLC column selection due to its highly polar and acidic nature. Standard C18 columns are often inadequate for this separation. By employing a mixed-mode column with anion-exchange properties or a reversed-phase column specifically designed for polar analytes, it is possible to achieve sufficient retention and resolution for accurate quantification. The proposed HPLC method in this application note provides a robust starting point for method development and validation, ensuring the quality and safety of Mesalamine drug products.

References

Troubleshooting & Optimization

Co-elution issues with Mesalamine impurity P in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesalamine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on co-elution problems involving Mesalamine impurity P.

Troubleshooting Guides

This section offers step-by-step guidance to address specific challenges in the HPLC analysis of Mesalamine and its impurities.

Issue: Co-elution of Mesalamine and Impurity P

Symptom: A single, broad, or shouldered peak is observed where two distinct peaks for Mesalamine and Impurity P are expected.

Background: this compound, chemically known as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a highly polar compound due to the presence of a sulfonic acid group.[1][2][3][4] This high polarity can lead to poor retention on traditional C18 columns and potential co-elution with the main analyte, Mesalamine, especially under certain mobile phase conditions.

Troubleshooting Workflow:

G start Start: Co-elution Observed step1 Step 1: Adjust Mobile Phase pH start->step1 step2 Step 2: Modify Organic Solvent Ratio step1->step2 If resolution is not achieved end_resolved Resolution Achieved step1->end_resolved If resolution is achieved step3 Step 3: Introduce Ion-Pairing Reagent step2->step3 If resolution is not achieved step2->end_resolved If resolution is achieved step4 Step 4: Evaluate Alternative Column Chemistry step3->step4 If resolution is not achieved step3->end_resolved If resolution is achieved step4->end_resolved If resolution is achieved end_further Further Assistance Required step4->end_further If resolution is not achieved

Figure 1: Systematic workflow for troubleshooting the co-elution of Mesalamine and Impurity P.

Detailed Troubleshooting Steps:

1. Adjust Mobile Phase pH

The ionization state of both Mesalamine and Impurity P is highly dependent on the mobile phase pH. Modifying the pH can alter their retention times and improve separation.[5]

  • Rationale: Impurity P contains a sulfonic acid group, which is strongly acidic, and an amino group, which is basic. Mesalamine has a carboxylic acid group and an amino group. Adjusting the pH will change the charge of these functional groups, thereby affecting their interaction with the stationary phase.

  • Experimental Protocol:

    • Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 7.0.

    • Start with a low pH (e.g., 2.5) using a phosphate (B84403) or formate (B1220265) buffer. At this pH, the carboxylic acid of Mesalamine will be protonated (less polar), while the sulfonic acid of Impurity P will be deprotonated (highly polar), which may increase the difference in their retention.

    • Incrementally increase the pH of the mobile phase and inject the sample at each pH level.

    • Monitor the retention times and resolution between the Mesalamine and Impurity P peaks.

2. Modify Organic Solvent Ratio and Type

Optimizing the organic component of the mobile phase can significantly impact the separation.

  • Rationale: Changing the solvent strength (by altering the aqueous/organic ratio) or the type of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can modify the selectivity of the separation.

  • Experimental Protocol:

    • If using a gradient elution, try making the initial part of the gradient shallower to provide more time for the separation of early-eluting polar compounds.

    • If using an isocratic method, systematically decrease the percentage of the organic solvent to increase the retention of both compounds, which may improve resolution.

    • Evaluate the use of methanol (B129727) in place of or in combination with acetonitrile. Methanol has different solvent properties and can offer alternative selectivity.

3. Introduce an Ion-Pairing Reagent

For highly polar and ionic compounds, ion-pairing chromatography can be an effective solution.[6]

  • Rationale: An ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase. It forms a neutral ion pair with the charged analyte (in this case, the deprotonated sulfonic acid of Impurity P), increasing its hydrophobicity and retention on a reversed-phase column.

  • Experimental Protocol:

    • Add a low concentration (e.g., 5-10 mM) of an appropriate ion-pairing reagent to the mobile phase.

    • Equilibrate the column thoroughly with the ion-pairing mobile phase.

    • Inject the sample and observe the retention and separation.

    • The concentration of the ion-pairing reagent can be optimized to achieve the desired resolution.

4. Evaluate Alternative Column Chemistries

If the above steps do not provide adequate resolution, a different stationary phase may be required.

  • Rationale: Standard C18 columns may not provide sufficient retention for very polar compounds. Alternative column chemistries can offer different separation mechanisms.

  • Column Recommendations:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which makes them more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar analytes.

    • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange characteristics can be highly effective for separating compounds with different polarities and charge states.[7] An Amaze RP SA mixed-mode column, for instance, combines reversed-phase with strong cation-exchange and anion-exclusion properties.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.[1][3][4] Its molecular formula is C13H11NO6S, and its molecular weight is 309.29 g/mol .[3][4]

Q2: Why is Impurity P difficult to separate from Mesalamine?

A2: The difficulty in separation arises from the high polarity of Impurity P due to its sulfonic acid group.[1][2][3][4] In standard reversed-phase HPLC with C18 columns, highly polar compounds often have weak retention and elute early, sometimes co-eluting with other polar components like the main drug, Mesalamine.[6][9]

Q3: What are the typical starting conditions for an HPLC method for Mesalamine and its impurities?

A3: A common starting point for the analysis of Mesalamine and its related substances is a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate (B1210297) buffer and an organic modifier like acetonitrile or methanol. The detection wavelength is typically set in the range of 220-230 nm.[10][11][12] However, these conditions often require optimization to resolve specific impurities like Impurity P.

Q4: Can I use gradient elution to improve the separation?

A4: Yes, gradient elution is often preferred for analyzing samples containing compounds with a wide range of polarities, such as a drug substance and its impurities. A shallow gradient at the beginning of the run can help to improve the resolution of early-eluting, polar compounds like Impurity P.[13]

Q5: How can I confirm the identity of the Impurity P peak?

A5: The most definitive way to confirm the identity of a peak is to use a mass spectrometric detector (LC-MS). This will provide the mass-to-charge ratio of the eluting compound, which can be compared to the known molecular weight of Impurity P (309.29 g/mol ).[1][3][4]

Data Presentation

Table 1: Physicochemical Properties of Mesalamine and Impurity P

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsPolarity
Mesalamine 5-aminosalicylic acidC7H7NO3153.14Carboxylic acid, Amino, Phenolic hydroxylPolar
Impurity P 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acidC13H11NO6S309.29Sulfonic acid, Carboxylic acid, Amino, Phenolic hydroxylHighly Polar

Experimental Protocols

Protocol 1: Generic HPLC Method for Mesalamine Related Substances

This protocol provides a general starting point for the analysis. Optimization will be necessary to resolve Impurity P.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 70 30
    25 70 30
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 HPLC System Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data System Data System Detector->Data System

Figure 2: A simplified workflow of a typical HPLC system for pharmaceutical analysis.

References

Technical Support Center: Mesalamine Impurity P Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists and researchers encountering challenges with the chromatographic analysis of Mesalamine impurity P, specifically focusing on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape often problematic?

A1: this compound is identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.[1][2][3][4] Its chemical structure contains multiple polar functional groups, including a carboxylic acid, a sulfonic acid, and an amino group. These groups can exist in various ionized states depending on the mobile phase pH.[5] This polarity and the potential for multiple ionic interactions with the stationary phase are primary reasons for poor peak shapes, such as tailing or fronting, in reversed-phase chromatography.[6][7]

Q2: What is the most critical parameter to control for good peak shape of this compound?

A2: The most critical parameter is the pH of the mobile phase .[5] Because the impurity has both acidic and basic functional groups, its ionization state is highly dependent on pH. Controlling the pH with a suitable buffer is essential to ensure a consistent and single ionic form of the analyte during analysis, which leads to sharper, more symmetrical peaks. A low pH (around 2.2-3.5) is often used to suppress the deprotonation of the acidic silanol (B1196071) groups on the silica-based column packing and to ensure the analyte has a consistent charge.[5][8]

Q3: What type of HPLC column is best suited for analyzing this compound?

A3: While standard C18 or C8 columns can be used, they may suffer from poor retention and peak tailing due to the impurity's high polarity.[6][7] Columns with polar retention capabilities are often more suitable.[9] These include:

  • Polar-embedded columns: These have a polar group embedded in the alkyl chain, which helps to shield residual silanols and provides alternative interactions, improving peak shape for basic compounds.[9][10]

  • Polar-endcapped columns: These columns have polar groups bonded to the silica (B1680970) surface after the primary C18 bonding, which also helps in shielding silanols.[9][10]

  • Columns designed for use in 100% aqueous mobile phases: These resist the "ligand folding" that can occur with traditional C18 phases in highly aqueous conditions, preventing retention time drift and poor peak shape.[7]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is often observed for polar, ionizable compounds like this compound. It is typically caused by secondary interactions between the analyte and the stationary phase, most commonly with active silanol groups.

Troubleshooting Steps:

  • Adjust Mobile Phase pH:

    • Action: Lower the mobile phase pH to a range of 2.2-3.0. Use a buffer like potassium dihydrogen orthophosphate to maintain a stable pH.[8][11]

    • Reasoning: At low pH, the residual silanol groups on the silica support are protonated (Si-OH), minimizing their ability to interact ionically with the analyte.[5]

  • Add an Ion-Pairing Reagent:

    • Action: Introduce an ion-pairing reagent, such as 1-octane sulfonic acid sodium salt, to the mobile phase.[8][12]

    • Reasoning: The ion-pairing reagent forms a neutral complex with the charged analyte, which then interacts more predictably with the hydrophobic stationary phase, improving peak shape and retention.

  • Increase Column Temperature:

    • Action: Set the column oven temperature to 30-40°C.[8][11]

    • Reasoning: Higher temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks.

  • Evaluate Column Choice:

    • Action: If tailing persists, switch to a column with a polar-embedded or polar-endcapped stationary phase.[9][10]

    • Reasoning: These columns are specifically designed to shield active silanols and provide better peak shape for polar and basic analytes.

Issue 2: Peak Fronting

Peak fronting is generally less common than tailing but can occur due to sample overload or poor sample solvent compatibility.

Troubleshooting Steps:

  • Reduce Sample Concentration:

    • Action: Prepare and inject a more dilute solution of the sample.

    • Reasoning: Overloading the column with too much analyte can saturate the stationary phase at the point of injection, causing the peak to broaden towards the front.

  • Check Sample Diluent:

    • Action: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[9] Ideally, use the mobile phase itself as the diluent.

    • Reasoning: If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase (e.g., 90% aqueous), the sample band will not focus properly on the column head, leading to peak distortion.

Issue 3: Poor or Drifting Retention Time

Poor retention is a common issue for highly polar compounds in reversed-phase HPLC. Drifting retention times can occur when using high-aqueous mobile phases on traditional C18 columns.

Troubleshooting Steps:

  • Use an Appropriate Column:

    • Action: Employ a column designed for high-aqueous mobile phases (often labeled "AQ") or a column with a polar-embedded/endcapped phase.[7][9]

    • Reasoning: Traditional C18 phases can undergo "ligand collapse" in mobile phases with very high water content (>95%), leading to a loss of retention and reproducibility.[7] AQ-type columns are designed to prevent this.

  • Incorporate an Ion-Pairing Reagent:

    • Action: Add an ion-pairing reagent like 1-octane sulfonic acid to the mobile phase.[8][12]

    • Reasoning: This increases the hydrophobicity of the analyte by forming a neutral ion pair, thereby increasing its retention on a reversed-phase column.

  • Decrease Organic Content in Mobile Phase:

    • Action: Reduce the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

    • Reasoning: In reversed-phase chromatography, decreasing the solvent strength of the mobile phase (making it more polar) increases the retention time of analytes.

Data Presentation: Comparative Chromatographic Conditions

The following table summarizes conditions from various methods developed for Mesalamine and its impurities, which can serve as starting points for optimization.

ParameterMethod 1[8][11]Method 2[12]Method 3[13]
Column Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)Zorbax Rx-C8 (150 x 4.6 mm, 5µ)Agilent C18
Mobile Phase A Potassium dihydrogen orthophosphate with 1-octane sulfonic acidPotassium phosphate (B84403) monobasic with 0.1% sodium 1-octane sulfonate buffer0.1% Acetic Acid
Mobile Phase B Acetonitrile/MethanolMethanolMethanol
Composition Gradient70:30 (v/v) (Buffer:Methanol)48:52 (v/v) (Aqueous:Methanol)
pH 2.22.2Not specified
Flow Rate 0.7 mL/min1.5 mL/min0.85 mL/min
Temperature 40°CNot specifiedNot specified
Detection 220 nmNot specified229 nm

Experimental Protocols

Protocol 1: Preparation of Low-pH Phosphate Buffer with Ion-Pairing Reagent[8][11]

This mobile phase is designed to control pH and enhance retention and peak shape.

  • Weighing: Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and 5.5 g of 1-octane sulfonic acid sodium salt.

  • Dissolving: Transfer the salts into a 1000 mL volumetric flask. Add approximately 900 mL of HPLC-grade water and mix until fully dissolved.

  • pH Adjustment: Adjust the pH of the solution to 2.2 using phosphoric acid.

  • Final Volume: Bring the solution to the final volume of 1000 mL with HPLC-grade water.

  • Filtration: Filter the buffer through a 0.45 µm membrane filter to remove particulates before use.

Protocol 2: Preparation of Standard Solution

This protocol is a general guide for preparing a stock solution.

  • Weighing: Accurately weigh 10 mg of this compound reference standard.

  • Dissolving: Transfer the standard into a 10 mL volumetric flask. Add a small amount of diluent (ideally the mobile phase or a compatible solvent like methanol) and sonicate briefly to dissolve.[13]

  • Final Volume: Make up to the final volume with the diluent. This yields a stock solution of 1000 µg/mL.

  • Working Solution: Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration (e.g., 20 µg/mL).[13]

Visualizations

Troubleshooting_Workflow cluster_problem Identify Problem cluster_causes Potential Causes & Solutions cluster_result Evaluate Result start Poor Peak Shape (Tailing/Fronting) ph_check Incorrect Mobile Phase pH? start->ph_check Tailing overload Sample Overload? start->overload Fronting solvent Improper Sample Solvent? start->solvent Fronting/ Split Peak silanol Secondary Interactions (Silanols)? ph_check->silanol ph_adjust Adjust pH to 2.2-3.0 with Buffer ph_check->ph_adjust reduce_conc Reduce Sample Concentration overload->reduce_conc ion_pair Add Ion-Pairing Reagent silanol->ion_pair change_column Use Polar-Embedded or Endcapped Column silanol->change_column change_solvent Use Mobile Phase as Diluent solvent->change_solvent end_node Symmetrical Peak Achieved ph_adjust->end_node ion_pair->end_node reduce_conc->end_node change_solvent->end_node change_column->end_node

Caption: Troubleshooting workflow for improving peak shape.

Analyte_Ionization_pH cluster_low_ph Low pH (e.g., pH < 2.5) cluster_mid_ph Intermediate pH (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH > 10) compound This compound (R-NH2, R-COOH, R-SO3H) low_ph_form Predominant Form: R-NH3+, R-COOH, R-SO3H (Overall Cationic) compound->low_ph_form mid_ph_form Mixture of Forms: R-NH3+, R-COO-, R-SO3- (Zwitterionic) compound->mid_ph_form high_ph_form Predominant Form: R-NH2, R-COO-, R-SO3- (Overall Anionic) compound->high_ph_form low_ph_interaction Consistent Cationic Form Reduced Silanol Interaction Good Peak Shape low_ph_form->low_ph_interaction mid_ph_interaction Multiple Ionic Species Unpredictable Interactions Broad/Poor Peak Shape mid_ph_form->mid_ph_interaction high_ph_interaction Anionic Form Strong Silanol Interaction (Si-O-) Peak Tailing high_ph_form->high_ph_interaction

Caption: Effect of mobile phase pH on the ionization and peak shape of this compound.

References

Technical Support Center: Low-Level Detection of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Mesalamine impurity P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound, chemically known as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a process-related impurity of Mesalamine (5-aminosalicylic acid, 5-ASA).[1][2][3][4] The presence of impurities in pharmaceutical products can impact their quality, safety, and efficacy.[] Therefore, regulatory bodies require stringent control and monitoring of impurities like Impurity P to ensure patient safety. Low-level detection is critical to meet these regulatory requirements and to guarantee the purity of the final drug product.

Q2: Which analytical technique is most suitable for low-level detection of this compound?

Ultra-High-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and effective techniques for the low-level detection of Mesalamine impurities.[6][7][8][9] UPLC methods, in particular, offer improved resolution, shorter run times, and lower detection limits compared to traditional HPLC.[7][10] For highly sensitive and specific detection, LC-MS/MS is the preferred method.[11][12]

Q3: What are the typical chromatographic conditions for the analysis of Mesalamine and its impurities?

Several validated HPLC and UPLC methods have been reported. A common approach involves using a reversed-phase C18 column with a gradient elution. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[6][8][9] Detection is typically performed at a wavelength of 220 nm.[7][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape or tailing for Mesalamine or Impurity P - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or flush the existing column with a strong solvent.- Reduce the injection volume or sample concentration.
Low sensitivity or inability to detect Impurity P at low levels - Suboptimal detection wavelength.- Insufficient sample concentration.- High baseline noise.- Optimize the detection wavelength; 220 nm is often used for Mesalamine and its impurities.[7][10]- Employ sample enrichment techniques or use a more sensitive detector (e.g., MS).- Ensure high purity of mobile phase components and proper system degassing.
Poor resolution between Impurity P and other peaks - Inadequate mobile phase composition or gradient.- Unsuitable column chemistry.- High flow rate.- Optimize the gradient profile and the ratio of organic modifier to aqueous buffer.- Try a different column with alternative selectivity (e.g., a mixed-mode column).[13]- Reduce the flow rate to improve separation efficiency.
Inconsistent retention times - Fluctuations in column temperature.- Changes in mobile phase composition.- Pump malfunction.- Use a column oven to maintain a consistent temperature.[7][10]- Prepare fresh mobile phase daily and ensure proper mixing.- Check the pump for leaks and ensure it is delivering a constant flow.
Presence of extraneous peaks (ghost peaks) - Contamination in the sample, diluent, or mobile phase.- Carryover from previous injections.- Use high-purity solvents and freshly prepared solutions.- Implement a robust needle wash procedure between injections.

Experimental Protocols

Representative UPLC Method for Mesalamine and Impurities

This protocol is a summary of a validated UPLC method for the determination of Mesalamine and its related impurities.[7][10]

1. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[6][7]

  • Mobile Phase A: Buffer pH 2.2[]

  • Mobile Phase B: A mixture of buffer pH 6.0, methanol, and acetonitrile (890:80:30 v/v/v)[]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    3 90 10
    13 10 90

    | 15 | 90 | 10 |

  • Flow Rate: 0.7 mL/min[7][10]

  • Column Temperature: 40°C[7][10]

  • Detection Wavelength: 220 nm[7][10]

  • Injection Volume: 7 µL[7][10]

2. Standard and Sample Preparation:

  • Diluent: A suitable mixture of water and organic solvent.

  • Standard Solution: Prepare a stock solution of Mesalamine and Impurity P in the diluent. Further dilute to the desired concentration for calibration.

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to achieve a known concentration of Mesalamine.

Quantitative Data Summary

The following tables summarize key performance characteristics of a validated UPLC method for the analysis of Mesalamine and its impurities.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)LOQ to 250% of working concentration[7]
Correlation Coefficient (r²)≥ 0.999[9]
Limit of Detection (LOD)0.09 µg/mL[6][8]
Limit of Quantification (LOQ)0.7 µg/mL[6][8]
Accuracy (% Recovery)99.72%[6][14]
Precision (% RSD)< 2.0%[7]

Table 2: Forced Degradation Study Results

Stress ConditionMesalamine Degradation (%)Observations
Acid Hydrolysis (0.5N HCl, 2h reflux)~9.87%Well-defined degradation peak observed.[]
Alkaline Hydrolysis (0.2N NaOH, 84h)~23.34%Significant degradation with a distinct peak.[]
Oxidative Degradation (1% H₂O₂, 30 min)~21.57%No identifiable degradation peak.[]
Thermal Degradation (70°C, 5h)~14.28%A degradation peak was observed.[]
Photodegradation (UV light)~0.06%No significant degradation.[]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Weighing Weighing of Sample/ Standard Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Dilution to Final Concentration Dissolution->Dilution Injection Injection into UPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard) Integration->Quantification

Caption: Experimental workflow for the UPLC analysis of this compound.

Troubleshooting_Logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity resolution Poor Resolution? start->resolution solution_ph Adjust Mobile Phase pH peak_shape->solution_ph Yes solution_column Check/Replace Column peak_shape->solution_column Yes solution_wavelength Optimize Wavelength sensitivity->solution_wavelength Yes solution_gradient Optimize Gradient resolution->solution_gradient Yes

Caption: A logical diagram for troubleshooting common HPLC/UPLC issues.

References

Technical Support Center: Mesalamine and Impurity P Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of Mesalamine (5-aminosalicylic acid, 5-ASA) and its specified impurity, Impurity P.

Frequently Asked Questions (FAQs)

Q1: What is Mesalamine Impurity P?

A1: this compound is chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.[1][2][3][4][5] It is a process-related impurity that needs to be monitored and controlled in Mesalamine drug substances and products.

Q2: My Mesalamine and Impurity P peaks are co-eluting or have poor resolution. What are the initial steps to troubleshoot this?

A2: Poor resolution is a common issue. Initial troubleshooting should focus on the following:

  • Mobile Phase Composition: Small adjustments to the mobile phase, such as changing the organic modifier ratio or the pH of the aqueous buffer, can significantly impact selectivity and resolution.[6][7] For Mesalamine and its impurities, a buffer with a pH around 2.2 has been found to be effective.[8][]

  • Column Chemistry: Ensure you are using an appropriate column. C18 columns are commonly used, but for complex separations involving polar compounds like Mesalamine and its impurities, mixed-mode columns (e.g., reversed-phase and ion-exchange) can offer unique selectivity.[10]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[11]

Q3: I'm observing significant peak tailing for the Mesalamine peak. What could be the cause and how can I fix it?

A3: Peak tailing for amine-containing compounds like Mesalamine is often due to secondary interactions with residual silanols on the silica-based column packing.[12] Here's how to address it:

  • Mobile Phase pH: Operating at a lower pH (e.g., using a buffer with phosphoric acid) can suppress the ionization of silanol (B1196071) groups, minimizing these secondary interactions.[13][14]

  • Use of Buffers: Incorporating a buffer in your mobile phase helps to maintain a consistent pH and can mask the active sites on the stationary phase.[12]

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.

Q4: Can I use a gradient elution method to improve the separation of Mesalamine and its impurities?

A4: Yes, a gradient elution is often employed for separating a compound from its various impurities, which may have a range of polarities.[8][][13] A gradient method allows for the efficient elution of both early and late eluting impurities within a reasonable run time. A typical gradient might involve increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer over time.[8][]

Troubleshooting Guide

Issue 1: Poor Peak Resolution Between Mesalamine and Impurity P

This guide provides a systematic approach to improving the separation between Mesalamine and Impurity P.

Step 1: Evaluate and Optimize Mobile Phase

  • pH Adjustment: The ionization state of both Mesalamine and Impurity P is critical for their retention and selectivity. Experiment with the mobile phase pH. A lower pH (e.g., 2.2-3.0) using a phosphate (B84403) or formate (B1220265) buffer is a good starting point.[8][15]

  • Organic Modifier: If using a C18 column, evaluate the type and concentration of the organic modifier. Acetonitrile and methanol can provide different selectivities. Try varying the initial and final concentrations in your gradient or the percentage in your isocratic method.[14][16]

  • Ion-Pair Reagents: For challenging separations, an ion-pair reagent like 1-octane sulfonic acid can be added to the mobile phase to improve the retention and resolution of ionic compounds.[8]

Step 2: Assess and Change the Stationary Phase

  • Column Type: If mobile phase optimization is insufficient, consider a different column chemistry. While C18 is a common starting point, a phenyl-hexyl or a polar-embedded column might offer alternative selectivity. For highly polar compounds, a mixed-mode column combining reversed-phase and ion-exchange characteristics can be very effective.[10]

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) can significantly increase efficiency and resolution.[8][15] A longer column can also improve separation, but at the cost of longer run times and higher backpressure.[17]

Step 3: Optimize Other Chromatographic Parameters

  • Temperature: Column temperature affects viscosity and mass transfer, which can influence resolution. Try adjusting the column temperature within the range of 30-40 °C.[8][]

  • Flow Rate: As a general rule, decreasing the flow rate can lead to better resolution, but will also increase the analysis time.[11]

Experimental Protocols

Below are examples of HPLC and UPLC methods that have been successfully used for the analysis of Mesalamine and its impurities.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Column Xterra ODS C18 (250 mm x 4.6 mm, 5 µm)Syncronis C18 (250 x 4.6 mm, 5µm)
Mobile Phase Phosphate buffer pH 6.8:Methanol (60:40, v/v)Buffer (0.5ml orthophosphoric acid in 1000ml water):Methanol (90:10, v/v)
Flow Rate 1.2 mL/min0.8 mL/min
Detection UV at 235 nmPDA at 230 nm
Column Temp. Ambient40 °C
Injection Vol. 20 µL5 µL
Run Time 5 min8 min
Reference [16][14]

Table 2: UPLC Method Parameters

ParameterMethod 3
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Buffer pH 2.2 with 1-octane sulphonic acid ion pair reagent
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 0.7 mL/min
Detection UV at 220 nm
Column Temp. 40 °C
Injection Vol. 7 µL
Reference [8][15]

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution of Mesalamine and Impurity P step1 Step 1: Optimize Mobile Phase start->step1 step1a Adjust pH (e.g., 2.2-3.0) step1->step1a step1b Vary Organic Modifier (% or type) step1->step1b step1c Consider Ion-Pair Reagent step1->step1c check1 Resolution Improved? step1a->check1 step1b->check1 step1c->check1 step2 Step 2: Change Stationary Phase check1->step2 No end_success End: Resolution Achieved check1->end_success Yes step2a Try Different Column Chemistry (e.g., Phenyl-hexyl) step2->step2a step2b Use Smaller Particle Size Column step2->step2b check2 Resolution Improved? step2a->check2 step2b->check2 step3 Step 3: Adjust Other Parameters check2->step3 No check2->end_success Yes step3a Optimize Column Temperature step3->step3a step3b Decrease Flow Rate step3->step3b end_fail End: Consult Further (e.g., Method Development Specialist) step3a->end_fail step3b->end_fail

Caption: Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow start Start: Method Development Goal (Separate Mesalamine & Impurity P) prep Prepare Standard and Sample Solutions start->prep selection Select Initial Conditions prep->selection column_select Column: C18 selection->column_select mobile_phase_select Mobile Phase: Buffered Aqueous/Organic selection->mobile_phase_select detector_select Detector: UV/PDA selection->detector_select injection Inject Sample selection->injection analysis Analyze Chromatogram injection->analysis evaluation Evaluate Resolution, Peak Shape, Tailing analysis->evaluation optimization Optimize Method (Refer to Troubleshooting Workflow) evaluation->optimization Not Acceptable validation Method Validation (ICH Guidelines) evaluation->validation Acceptable optimization->injection end End: Validated Method validation->end

Caption: General experimental workflow for method development.

References

Technical Support Center: Optimizing Impurity Separation by Adjusting Mobile Phase pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for improving the separation of impurities in High-Performance Liquid Chromatography (HPLC) by adjusting the mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH a critical factor in separating impurities?

The pH of the mobile phase is a powerful tool in liquid chromatography that can significantly influence separation efficiency, analyte retention, and selectivity.[1] For ionizable compounds, even minor variations in pH can lead to substantial changes in retention time and peak shape.[1] By controlling the pH, you can manipulate the ionization state of your target analyte and its impurities, which alters their hydrophobicity and interaction with the stationary phase.[2][3] This allows for the fine-tuning of the separation, enabling the resolution of closely eluting or co-eluting peaks.[1][3]

Q2: How does mobile phase pH affect the retention time of acidic, basic, and neutral impurities?

The effect of mobile phase pH on retention time is most significant for ionizable compounds (acids and bases).

  • Acidic Compounds: At a low mobile phase pH (well below their pKa), acidic analytes are in their non-ionized, neutral form.[4] This makes them more hydrophobic, leading to stronger interaction with the reversed-phase stationary phase and thus longer retention times.[2][4] As the pH increases towards and above the pKa, the acidic compound becomes ionized (negatively charged), more polar, and elutes earlier with a shorter retention time.[4][5]

  • Basic Compounds: At a low pH, basic compounds are in their ionized, positively charged form, making them more polar and resulting in shorter retention times.[4] As the pH increases towards and above their pKa, they become deprotonated to their neutral, non-ionized form.[4][5] This increases their hydrophobicity and leads to longer retention times on a reversed-phase column.[4]

  • Neutral Compounds: Neutral compounds are generally not ionizable and, therefore, their retention time is largely unaffected by changes in mobile phase pH.[5][6]

Q3: What is the impact of mobile phase pH on peak shape?

Mobile phase pH plays a crucial role in achieving sharp, symmetrical peaks. If the pH of the mobile phase is too close to the pKa of an analyte, a mixture of its ionized and non-ionized forms can exist, often leading to peak distortion issues such as peak tailing, broadening, or splitting.[1][2] To achieve good peak symmetry, it is recommended to adjust the mobile phase pH to be at least one to two pH units away from the pKa of the analyte.[6] This ensures that the analyte is predominantly in a single ionic form (either fully ionized or fully non-ionized).[1] For basic compounds, poor peak shape and tailing can sometimes occur at low pH due to interactions with residual silanols on the silica-based stationary phase; increasing the pH can often improve peak shape dramatically.[4][6]

Q4: How do I select the appropriate buffer and pH for my separation?

Choosing the right buffer system is essential for maintaining a stable and accurate pH.[2] The selection process involves several considerations:

  • Analyte pKa: The most effective pH for your separation is typically at least one to two pH units away from the pKa of your analytes of interest to ensure they are in a single ionic state and to provide method robustness.[6]

  • Buffer pKa: A buffer is most effective at controlling pH within ±1 pH unit of its own pKa.[7] Select a buffer whose pKa is close to your desired mobile phase pH.

  • Column Stability: Be mindful of the pH limitations of your HPLC column. Many traditional silica-based reversed-phase columns are stable within a pH range of approximately 2 to 8.[4][6] Operating outside this range can cause irreversible damage to the stationary phase.[3] Polymer-based columns often offer a wider pH working range (e.g., pH 1 to 14).[6]

  • Detection Method Compatibility: If using mass spectrometry (MS) detection, choose a volatile buffer (e.g., ammonium (B1175870) formate, ammonium acetate) and avoid non-volatile buffers like phosphate, which can contaminate the MS instrument.[6][8] For UV detection, ensure the buffer does not have a high UV cutoff at your desired wavelength.[6]

Troubleshooting Guide

Problem: Poor resolution between the main peak and an impurity.

Possible Cause Suggested Solution
Co-elution due to similar ionization states. Systematically screen different mobile phase pH values.[9] For instance, if you are working at a low pH, try an intermediate or high pH to alter the ionization and, therefore, the retention of the compounds.[10] A change in pH can significantly impact selectivity between ionizable analytes.[1]
Inadequate control of pH. Ensure you are using an appropriate buffer at a sufficient concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.[7][11] The chosen buffer should have a pKa within one pH unit of the target mobile phase pH.

Problem: Tailing or broad peaks for impurities.

Possible Cause Suggested Solution
Mobile phase pH is too close to the analyte's pKa. Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of the tailing compound.[6] This will ensure the compound is in a single, stable ionic form.
Secondary interactions with the stationary phase. For basic compounds, tailing can occur at low pH due to interaction with ionized silanols on the column packing.[6] Increasing the mobile phase pH can neutralize the silanols and improve peak shape.[4] Alternatively, using a modern, highly deactivated column can minimize these secondary interactions.
Sample solvent is stronger than the mobile phase. Whenever possible, dissolve and inject your sample in the initial mobile phase to avoid peak distortion.[12]

Problem: Inconsistent retention times for impurities.

Possible Cause Suggested Solution
Unbuffered or poorly buffered mobile phase. A small change in an unbuffered mobile phase, such as the absorption of atmospheric CO2, can alter the pH and cause retention time shifts for ionizable analytes.[7][11] Always use a suitable buffer to ensure pH stability and reproducibility.[8]
Incorrect mobile phase preparation. Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent.[6][7] This practice ensures the most accurate and reproducible pH measurement.
Operating too close to the pKa. If the mobile phase pH is very close to an analyte's pKa, even small pH variations can cause significant shifts in retention time.[1] Adjust the pH further away from the pKa to improve method robustness.

Data Presentation

Table 1: Common Buffers for HPLC Mobile Phase pH Control

BufferpKaEffective pH RangeVolatility (MS Compatibility)
Phosphate2.1, 7.2, 12.32.1 - 4.1, 6.2 - 8.2Non-Volatile
Formate3.82.8 - 4.8Volatile
Acetate4.83.8 - 5.8Volatile
Ammonium Bicarbonate9.2 (apparent)8.2 - 10.2Volatile
Diethylamine11.110.1 - 12.1Volatile

Note: The effective pH range is generally considered to be pKa ± 1 pH unit. Data compiled from multiple sources.[6][7][11]

Table 2: General Effect of pH on Retention in Reversed-Phase HPLC

Analyte TypeMobile Phase pH << pKaMobile Phase pH >> pKa
Acidic Non-ionized (More Retained)Ionized (Less Retained)
Basic Ionized (Less Retained)Non-ionized (More Retained)
Neutral UnaffectedUnaffected

This table illustrates the general trend for ionizable compounds.[4][5]

Experimental Protocols

Protocol: Systematic Screening of Mobile Phase pH for Impurity Method Development

This protocol outlines a systematic approach to evaluate the effect of pH on the separation of a drug substance and its impurities.

  • Analyte and Column Information Gathering:

    • Determine the pKa of the main compound and known impurities, if available.

    • Confirm the recommended operating pH range for the selected HPLC column (e.g., C18, Phenyl-Hexyl). Most silica (B1680970) columns are stable between pH 2-8.[4][6]

  • Preparation of Aqueous Mobile Phase Buffers:

    • Prepare a set of aqueous buffers at different pH values. A common screening approach uses three levels: low, medium, and high. For example:

      • Low pH: 0.1% Formic Acid in water (approx. pH 2.8)

      • Mid pH: 20 mM Ammonium Acetate in water (pH ~5.5)

      • High pH: 20 mM Ammonium Bicarbonate in water (pH ~9.5)

    • Ensure all aqueous phases are filtered through a 0.45 µm or 0.22 µm filter.[8][13]

  • Chromatographic Screening:

    • Set up a standard scouting gradient (e.g., 5% to 95% acetonitrile (B52724) over 20 minutes).[10]

    • Inject the sample (a mix of the drug substance and its impurities) using each of the prepared aqueous mobile phases (A-line) paired with an organic mobile phase (B-line, e.g., acetonitrile).

    • Keep all other parameters constant during the screening: column, gradient profile, flow rate, column temperature, and injection volume.[9]

  • Data Evaluation:

    • Compare the chromatograms obtained at each pH.

    • Evaluate the changes in selectivity (peak spacing and elution order) for the impurities relative to the main peak.[10]

    • Assess the peak shape (tailing factor, symmetry) for all components at each pH.[10]

    • Identify the pH that provides the best overall resolution and peak shape for the critical impurity pairs.

  • Optimization:

    • Once an optimal pH is identified, further fine-tuning of other parameters (e.g., gradient slope, temperature, organic modifier type) can be performed to achieve the final, robust separation method.[9]

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Poor Impurity Separation Start Poor Resolution or Bad Peak Shape CheckIonizable Are analytes ionizable (acidic/basic)? Start->CheckIonizable AdjustpH Adjust Mobile Phase pH (away from pKa) CheckIonizable->AdjustpH Yes NonIonizable pH adjustment has minimal effect CheckIonizable->NonIonizable No CheckBuffer Is buffer adequate? (pKa ± 1, >20mM) AdjustpH->CheckBuffer OptimizeBuffer Select appropriate buffer & concentration CheckBuffer->OptimizeBuffer No Success Separation Improved CheckBuffer->Success Yes OptimizeBuffer->Success OtherParams Optimize other parameters (Gradient, Column, Temp) OtherParams->Success NonIonizable->OtherParams

Caption: Troubleshooting workflow for improving impurity separation.

pH_pKa_Relationship cluster_acid Acidic Analyte (HA) cluster_base Basic Analyte (B) LowpH_A pH < pKa State_Low_A Non-ionized (HA) More Retained LowpH_A->State_Low_A pKa_A pH = pKa State_pKa_A 50% HA / 50% A- (Poor Peak Shape) pKa_A->State_pKa_A HighpH_A pH > pKa State_High_A Ionized (A-) Less Retained HighpH_A->State_High_A LowpH_B pH < pKa State_Low_B Ionized (BH+) Less Retained LowpH_B->State_Low_B pKa_B pH = pKa State_pKa_B 50% BH+ / 50% B (Poor Peak Shape) pKa_B->State_pKa_B HighpH_B pH > pKa State_High_B Non-ionized (B) More Retained HighpH_B->State_High_B

Caption: Relationship between mobile phase pH, pKa, and analyte state.

ExperimentalWorkflow cluster_workflow Experimental Workflow for pH Screening Step1 1. Define Goal (Separate Impurities) Step2 2. Prepare Buffers (e.g., pH 3, 6, 9) Step1->Step2 Step3 3. Screen Conditions (Inject sample at each pH) Step2->Step3 Step4 4. Evaluate Chromatograms (Resolution, Peak Shape) Step3->Step4 Step5 5. Select Optimal pH Step4->Step5 Step6 6. Further Optimization (Gradient, Temperature) Step5->Step6

Caption: A typical experimental workflow for pH method development.

References

Technical Support Center: Troubleshooting Poor Recovery of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of Mesalamine and its impurities. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to resolve issues related to the poor recovery of Mesalamine impurity P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze?

This compound, chemically known as 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a specified impurity of Mesalamine.[1][2][3][4][5][6] Its chemical structure contains a sulfonic acid group, which makes it a strong acid.[7] This acidic nature means that Impurity P is typically ionized (anionic) under standard reversed-phase HPLC conditions, which can lead to several analytical challenges resulting in poor recovery and peak shape.[7]

Q2: What are the primary causes of poor recovery for this compound?

The poor recovery of this compound can generally be attributed to three main factors:

  • Secondary Ionic Interactions: The negatively charged sulfonate group can interact with the stationary phase's residual silanol (B1196071) groups or trace metal contaminants in the silica (B1680970) or column hardware.[7][8] This leads to strong adsorption, causing peak tailing and incomplete elution.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.[9][10] An unsuitable pH can exacerbate secondary interactions and negatively impact recovery.

  • Sample Diluent Mismatch: If the solvent used to dissolve the sample (the diluent) is significantly different in composition, pH, or ionic strength from the mobile phase, it can lead to poor peak shape, peak splitting, and even precipitation of the analyte on the column, resulting in low recovery.[11][12][13][14][15]

Q3: Can the HPLC column itself be the source of the problem?

Yes, the column is a critical factor. Standard stainless-steel columns can contribute to the poor recovery of acidic analytes like Impurity P due to the interaction of the negatively charged analyte with the metal-oxide surface of the column hardware.[8][16] Additionally, the silica-based packing material can contain active sites (silanols) and metal impurities that lead to analyte adsorption.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound.

Problem Area 1: Mobile Phase Optimization

The mobile phase composition is the first and often most effective area to optimize for improved recovery.

Potential Cause Recommended Action Expected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH to a lower value, typically between 2.5 and 3.0.[7] Use a suitable buffer to maintain a consistent pH.Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary ionic interactions and improving peak shape and recovery.[7]
Lack of Ion-Pairing Agent For highly polar analytes that are poorly retained, consider the addition of an ion-pairing reagent to the mobile phase. However, be aware that this can complicate method development and column cleaning.Increased retention of Impurity P.
Insufficient Ionic Strength Increasing the buffer concentration in the mobile phase can sometimes help to mask active sites on the stationary phase and reduce secondary interactions.Improved peak symmetry and recovery.
  • Prepare a series of mobile phases: Keep the organic modifier concentration constant and prepare buffers at different pH values (e.g., 3.0, 2.8, 2.5). Ensure the chosen buffer is effective in the desired pH range.

  • Equilibrate the column: For each new mobile phase, ensure the column is fully equilibrated before injecting the sample.

  • Inject a standard of Impurity P: Analyze the chromatograms for improvements in peak area (recovery) and tailing factor.

  • Select the optimal pH: Choose the pH that provides the best combination of recovery, peak shape, and resolution from other components.

Problem Area 2: Column Selection and Care

The choice of HPLC column and its proper maintenance are crucial for analyzing challenging compounds like Impurity P.

Potential Cause Recommended Action Expected Outcome
Secondary Interactions with Column Hardware Utilize a column with low-adsorption hardware, such as those with MaxPeak™ High Performance Surfaces or PEEK-lined columns.[8][16]Minimizes the interaction of the anionic sulfonate group with metal surfaces, leading to significantly improved recovery and peak shape.[8][16]
Interactions with Silica Packing Use a high-purity, modern stationary phase with low silanol activity. Consider columns specifically designed for the analysis of polar or acidic compounds.Reduced peak tailing and enhanced recovery due to fewer active sites for secondary interactions.
Column Contamination If the column has been used with other samples, it may be contaminated. Flush the column with a strong solvent wash sequence. Always check the column manufacturer's guidelines for recommended cleaning procedures.[7]Restoration of column performance, leading to better peak shape and recovery.

Caution: Always consult the column manufacturer's instructions for solvent compatibility and pressure limits. Disconnect the column from the detector before flushing.

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water to remove buffer salts.

  • Intermediate Solvent Wash: Flush with 10-20 column volumes of a solvent miscible with both aqueous and organic phases, such as isopropanol.

  • Organic Wash: Flush with 10-20 column volumes of a strong organic solvent like acetonitrile (B52724) or methanol.

  • Re-equilibration: Reverse the flushing sequence, finishing with the initial mobile phase until a stable baseline is achieved.

Problem Area 3: Sample Preparation and Injection

The way the sample is prepared and introduced to the HPLC system can have a profound effect on the analytical results.

Potential Cause Recommended Action Expected Outcome
Sample Diluent Mismatch Whenever possible, dissolve and dilute the sample in the initial mobile phase.[15] If solubility is an issue, use a solvent that is weaker than the mobile phase.Improved peak shape (less fronting or splitting) and better recovery as the sample is introduced in a more compatible solvent.[15]
Sample Overload Inject a lower concentration or a smaller volume of the sample.[7]If overload is the issue, reducing the sample amount will lead to a significant improvement in peak shape.[7]
Analyte Instability in Diluent Ensure the sample is analyzed promptly after preparation. If degradation is suspected, investigate the stability of Impurity P in the chosen diluent over time.Consistent recovery values across multiple injections.
  • Prepare stock solution: Dissolve a known amount of this compound standard in a suitable solvent where it is highly soluble.

  • Prepare working standards: Dilute the stock solution to the final concentration using different diluents:

    • Initial mobile phase

    • Water

    • A weak organic/aqueous mixture

    • The current problematic diluent

  • Inject and analyze: Inject each working standard and compare the peak area, peak shape, and retention time.

  • Select the optimal diluent: The diluent that provides the highest peak area and the best peak shape should be chosen for the method.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

TroubleshootingWorkflow cluster_MobilePhase Mobile Phase Optimization cluster_Column Column Selection & Care cluster_SamplePrep Sample Preparation Start Poor Recovery of This compound CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase AdjustpH Adjust pH to 2.5-3.0 CheckMobilePhase->AdjustpH CheckColumn Step 2: Evaluate HPLC Column LowAdsorptionColumn Use Low-Adsorption (e.g., MaxPeak) Column CheckColumn->LowAdsorptionColumn CheckSamplePrep Step 3: Evaluate Sample Preparation ChangeDiluent Match Diluent to Mobile Phase CheckSamplePrep->ChangeDiluent Resolved Issue Resolved AdjustpH->CheckColumn If issue persists AdjustpH->Resolved Additives Consider Ion-Pairing Agent or Increase Buffer Strength AdjustpH->Additives If necessary Additives->CheckColumn If issue persists Additives->Resolved LowAdsorptionColumn->CheckSamplePrep If issue persists LowAdsorptionColumn->Resolved FlushColumn Perform Column Wash LowAdsorptionColumn->FlushColumn If using existing column FlushColumn->CheckSamplePrep If issue persists FlushColumn->Resolved ChangeDiluent->Resolved ReduceConcentration Reduce Sample Concentration/Volume ChangeDiluent->ReduceConcentration If peak shape is poor ReduceConcentration->Resolved

Caption: A step-by-step workflow for troubleshooting poor recovery of this compound.

References

Minimizing matrix effects in Mesalamine impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesalamine (5-aminosalicylic acid, 5-ASA) impurity analysis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on minimizing matrix effects in bioanalytical and pharmaceutical samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of mesalamine impurities?

A1: The matrix refers to all components in a sample other than the analyte of interest[1]. In mesalamine impurity analysis, this can include excipients from a drug formulation or endogenous molecules like proteins and lipids in biological samples (e.g., plasma)[1][2]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analytes (mesalamine and its impurities) in the mass spectrometer source[3]. This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to lower sensitivity and potentially false-negative results[1][3]. This is the most common matrix effect[2].

  • Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the impurity concentration[1][3].

These effects compromise the accuracy, precision, and reproducibility of quantitative analysis[4].

Q2: What is the best strategy to correct for matrix effects?

A2: The most recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS)[5][6][7]. A SIL IS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N)[8]. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement[7]. The ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification even when the absolute signal intensity fluctuates[7]. For mesalamine, a deuterated version like Mesalamine-d3 is often used[9][10].

Q3: Are there alternatives to using expensive stable isotope-labeled internal standards?

A3: Yes, while SIL internal standards are preferred, other methods can be used to compensate for matrix effects[5][7]. One common alternative is the use of a structural analogue as an internal standard[7]. This compound should be chemically similar to the analyte and have a similar retention time but must not be present in the sample. Another approach is the standard addition method, where the sample is divided and spiked with known, varying concentrations of the analyte standard. The resulting signal response is used to construct a calibration curve within the sample's own matrix, effectively canceling out the matrix effect for that specific sample[4][5].

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

A4: The matrix effect can be quantified using the post-extraction spike method[4][11]. This involves comparing the peak response of an analyte spiked into an extracted blank matrix (a sample that does not contain the analyte) with the response of the analyte in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Extracted Matrix) / (Peak Response in Neat Solvent)

An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the matrix factor across different lots of blank matrix should be less than 15% to ensure the method is precise[12].

Troubleshooting Guide

This guide addresses specific issues encountered during mesalamine impurity analysis.

Problem: Low analyte recovery or poor peak shape.

This issue often points to problems with sample preparation or chromatographic conditions. The following workflow can help diagnose and resolve the issue.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Actions Problem Low Recovery / Poor Peak Shape Observed in Mesalamine or Impurity Peaks Cause1 Inadequate Sample Cleanup (Matrix Interference) Problem->Cause1 Is sample matrix complex? Cause2 Suboptimal Extraction (Analyte Loss) Problem->Cause2 Is sample prep simple (e.g., Dilute-and-Shoot)? Cause3 Chromatographic Issues (Co-elution with Interferences) Problem->Cause3 Are peaks broad or fronting? Sol1 Refine Sample Prep: - Implement SPE or LLE - Test different SPE sorbents - Optimize extraction pH Cause1->Sol1 Sol2 Evaluate Extraction Method: - Compare LLE solvents - Ensure pH is optimal for analyte state (unionized for LLE) Cause2->Sol2 Sol3 Optimize HPLC/UPLC Method: - Adjust gradient profile - Change mobile phase pH - Try a different column chemistry (e.g., mixed-mode) Cause3->Sol3

Caption: Troubleshooting workflow for low recovery or poor peak shape.

Problem: Inconsistent results and high variability between sample injections.

High variability often indicates an unaddressed matrix effect that differs between samples or a lack of proper correction.

Q: My results for impurity quantification are highly variable. What is the likely cause? A: High variability is a classic sign of uncompensated matrix effects. Endogenous components, which can vary significantly from one sample lot to another (e.g., different batches of plasma), can cause differing degrees of ion suppression or enhancement[3].

  • Solution 1: Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., Mesalamine-d3). This is the most robust way to correct for sample-to-sample variations in matrix effects[5][6].

  • Solution 2: Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)[1][2][13].

  • Solution 3: Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components introduced into the MS source, thereby minimizing their impact[4][5].

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is the most critical step in minimizing matrix effects[1][2]. The choice of technique depends on the complexity of the matrix and the required sensitivity.

G cluster_methods Sample Preparation Techniques Start Sample (e.g., Plasma, Drug Product) PPT Protein Precipitation (PPT) - Add Acetonitrile (B52724) or Methanol (B129727) - Centrifuge to remove protein Start->PPT Fast, Simple LLE Liquid-Liquid Extraction (LLE) - Adjust pH to un-ionize analyte - Extract with immiscible organic solvent (e.g., MTBE, Ethyl Acetate) Start->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) - Condition & Equilibrate Cartridge - Load Sample - Wash away interferences - Elute Analyte Start->SPE Most Selective End Final Extract for LC-MS/MS Analysis PPT->End LLE->End SPE->End

Caption: Overview of common sample preparation techniques.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This method is fast but often results in a less clean extract, where significant matrix effects from components like phospholipids (B1166683) can remain[2][13].

  • To 100 µL of plasma sample, add an internal standard solution (e.g., 100 µL of N-Acetyl mesalamine-D3)[12].

  • Add 300-400 µL of cold acetonitrile or methanol to precipitate proteins[12][14].

  • Vortex the mixture for approximately 5-10 minutes.

  • Centrifuge the samples at high speed (e.g., 4000 rpm) for 5-10 minutes to pellet the precipitated proteins[12].

  • Carefully transfer the supernatant to a clean vial for analysis.

  • The supernatant can be evaporated to dryness and reconstituted in the mobile phase to further concentrate the analyte[12].

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE provides a cleaner sample than PPT by using immiscible solvents to separate the analyte from many endogenous matrix components[2].

  • To 100 µL of plasma sample, add the internal standard solution[12].

  • Add a small volume of acid (e.g., 0.5% formic acid) or base to adjust the sample pH. For an acidic analyte like mesalamine, the pH should be adjusted to be at least 2 units below its pKa to ensure it is in a neutral, extractable form[2].

  • Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether)[12].

  • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge for 5 minutes at ~4000 rpm to separate the aqueous and organic layers[12].

  • Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for injection[12].

Performance Comparison of Sample Preparation Methods

While a direct comparative study for mesalamine was not found, the general effectiveness and typical recovery rates for bioanalytical methods are summarized below. Higher recovery indicates a more efficient extraction process.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity / Cleanliness LowMediumHigh[1]
Typical Analyte Recovery >90% (but with high matrix)[14]80-95%[9]>85%
Matrix Effect Removal Poor[13]ModerateExcellent[1]
Speed & Simplicity HighMediumLow
Common Application High-throughput screeningRoutine quantitative analysisLow-level quantification

Note: Recovery values are generalized. A validated method for mesalamine and N-acetyl-5-aminosalicylic acid using PPT with methanol reported recoveries of >90% and >95%, respectively[14]. Another validated method for mesalazine using LLE after derivatization reported recoveries between 82-95%[9].

Protocol 3: UPLC Method for Mesalamine and Impurities

This protocol is based on a validated stability-indicating UPLC method for determining mesalamine and its related impurities in a drug product[15][16].

  • Instrumentation: UPLC system with a PDA detector[15][16].

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[15][16].

  • Mobile Phase A: Buffer solution.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.7 mL/min[15][16].

  • Column Temperature: 40 °C[15][16].

  • Detection Wavelength: 220 nm[15][16].

  • Injection Volume: 7 µL[15][16].

  • Gradient Program:

    • A gradient elution is typically used to separate multiple impurities with different polarities. A representative gradient might start at a high aqueous percentage (e.g., 90% A) and linearly increase the organic phase (B) to elute more hydrophobic impurities[15][16].

  • Sample Preparation (for Drug Product):

    • Accurately weigh and transfer tablet powder equivalent to a specified amount of mesalamine into a volumetric flask.

    • Add a suitable diluent (e.g., a mixture of buffer and organic solvent).

    • Sonicate for a specified time (e.g., 10-20 minutes) to ensure complete dissolution[17].

    • Dilute to the final volume with the diluent, mix well, and filter through a 0.22 µm PVDF syringe filter before injection[16].

Validation Parameter Typical Acceptance Criteria (ICH) Reported Value for a Validated Method[15][16]
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.999
Precision (%RSD) ≤ 2.0%< 2.0%
Accuracy (% Recovery) 80-120%98-102%
Limit of Quantification (LOQ) Method-dependentPrecise with RSD < 2.0%

References

Technical Support Center: Optimizing UPLC Gradient for Fast Separation of Mesalamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing UPLC gradients for the rapid separation of Mesalamine and its impurities. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Mesalamine (5-aminosalicylic acid)?

A1: Mesalamine impurities can originate from various sources, including the synthesis process, degradation, and storage.[][2] They are generally categorized as:

  • Starting Material Impurities: Residuals from the raw materials used in synthesis.[]

  • Process-Related Impurities: By-products, reagents, or intermediates that are not completely removed during purification.[] A common example is aniline, which can be a genotoxic impurity.

  • Degradation Products: These form when Mesalamine is exposed to light, heat, or moisture.[][2] Common degradation products include salicylic (B10762653) acid.[][3]

  • Related Substances: Compounds that are structurally similar to Mesalamine, such as 3-Aminosalicylic acid and Gentisic acid.[3]

Q2: Which UPLC column is recommended for Mesalamine impurity separation?

A2: A reversed-phase Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) is frequently reported as effective for the chromatographic separation of Mesalamine and its impurities.[][4][5] This type of column provides good retention and resolution for the main compound and its related substances. For specific applications, other columns like the HSS T3 or mixed-mode columns combining reversed-phase and ion-exchange properties can also be utilized.[3][6]

Q3: What is a typical starting gradient for a fast UPLC method?

A3: A good starting point for a fast gradient UPLC method is a short run time (e.g., under 10 minutes) with a broad gradient range. For example, you could start with a linear gradient from a low percentage of organic mobile phase (e.g., 5-20% acetonitrile (B52724) or methanol) to a high percentage (e.g., 70-95%) over 4-5 minutes.[6][7] The specific gradient will depend on the complexity of the impurity profile.

Q4: How can I improve the peak shape of Mesalamine and its impurities?

A4: Poor peak shape (e.g., tailing or fronting) can often be addressed by optimizing the mobile phase pH and the diluent used to prepare the sample. The use of buffers in the mobile phase, such as phosphate (B84403) buffers, can help control the ionization of the analytes and improve peak symmetry.[5][8] Additionally, ensuring the sample is dissolved in a diluent that is compatible with the initial mobile phase composition is crucial for good peak shape.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your UPLC experiments.

Issue 1: Poor resolution between Mesalamine and a critical impurity.

  • Possible Cause: The gradient slope may be too steep, or the mobile phase composition is not optimal for separating these specific compounds.

  • Troubleshooting Steps:

    • Decrease the Gradient Slope: Flatten the gradient in the region where the critical pair elutes. This can be achieved by reducing the rate of change of the organic mobile phase percentage over time.

    • Modify Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the retention times of ionizable impurities, potentially improving resolution.

    • Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different selectivity can resolve co-eluting peaks.

    • Use Ion-Pairing Reagents: For highly polar impurities, adding an ion-pairing reagent like 1-octane sulfonic acid to the mobile phase can improve retention and resolution.[8]

Issue 2: Long run time for the analysis.

  • Possible Cause: The gradient program is not optimized for speed, or the flow rate is too low.

  • Troubleshooting Steps:

    • Increase Flow Rate: UPLC systems are designed to handle higher backpressures. Increasing the flow rate (e.g., from 0.5 mL/min to 0.7 mL/min) can significantly reduce the run time without a major loss in resolution.[5][9]

    • Steepen the Gradient: After the elution of the last impurity of interest, you can rapidly increase the percentage of the organic mobile phase to elute any remaining compounds quickly from the column.

    • Use a Shorter Column: If the resolution is sufficient, a shorter column (e.g., 50 mm) will reduce the analysis time.[5]

Issue 3: Inconsistent retention times.

  • Possible Cause: The UPLC system may not be properly equilibrated, or there are fluctuations in mobile phase composition or column temperature.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require running the initial conditions for several column volumes.

    • Control Column Temperature: Use a column oven to maintain a constant temperature (e.g., 40 °C or 50 °C).[5][9] Temperature fluctuations can significantly impact retention times.

    • Pre-mix Mobile Phases: If possible, pre-mix the mobile phases to ensure consistent composition, especially for isocratic steps. For gradient elution, ensure the pump's mixing performance is optimal.

Data Presentation

Table 1: Example UPLC Gradient Programs for Mesalamine Impurity Analysis

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Reference
Method 1 [6]
0.05050
2.03070
5.63070
5.75050
7.05050
Method 2 [7]
0.08020
4.55050

Note: These are example gradients and may require optimization for your specific application.

Table 2: Optimized UPLC Parameters from a Validated Method

ParameterValueReference
ColumnAcquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5]
Flow Rate0.7 mL/min[5]
Detection Wavelength220 nm[5]
Column Oven Temperature40 °C[5]
Injection Volume7 µL[5]

Experimental Protocols

Protocol 1: UPLC Method Development for Mesalamine Impurities

  • System Preparation:

    • Prepare Mobile Phase A: An aqueous buffer (e.g., phosphate buffer pH 2.2 or 6.0).[][8]

    • Prepare Mobile Phase B: An organic solvent like acetonitrile or methanol.[]

    • Filter all mobile phases through a 0.22 µm filter.[10]

    • Purge the UPLC system to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the Mesalamine sample in a suitable diluent. A mixture of the mobile phase components is often a good choice.[5]

    • Prepare individual solutions of known impurities to determine their retention times.

  • Initial Gradient Run:

    • Perform a scouting gradient run (e.g., 5% to 95% Mobile Phase B over 10 minutes) to get an initial profile of the impurities.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks.

    • If peaks are clustered, flatten the gradient slope in that region.

    • To reduce run time, increase the gradient slope after the last peak of interest has eluted.

  • Parameter Optimization:

    • Optimize the flow rate, column temperature, and detection wavelength to achieve the best balance of speed, resolution, and sensitivity.[5][9]

Protocol 2: Forced Degradation Study

Forced degradation studies help to establish the stability-indicating capability of the analytical method.[5]

  • Acid Hydrolysis: Mix 1 mL of a Mesalamine standard solution (e.g., 500 µg/mL) with 1 mL of 0.5N HCl. Reflux the mixture for 2 hours.[]

  • Alkaline Hydrolysis: Combine 1 mL of the Mesalamine standard solution with 1 mL of 0.2N NaOH. Keep the mixture for several hours (e.g., 84 hours) and monitor the degradation.[]

  • Oxidative Degradation: Mix 1 mL of the Mesalamine standard solution with 1 mL of 1% H₂O₂.[]

  • Thermal Degradation: Expose the solid Mesalamine drug substance to dry heat (e.g., 70°C) for 5 hours.[]

  • Photodegradation: Expose a solution of Mesalamine to UV light to assess photostability.[]

  • Analysis: Analyze the stressed samples using the optimized UPLC method to separate the degradation products from the main peak and other impurities.

Visualizations

UPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation prep_system Prepare UPLC System & Mobile Phases scout Scouting Gradient Run (5-95% B) prep_system->scout prep_sample Prepare Mesalamine & Impurity Samples prep_sample->scout analyze_scout Analyze Chromatogram scout->analyze_scout resolution_check Resolution Adequate? analyze_scout->resolution_check optimize Optimize Gradient & Flow Rate optimize->resolution_check resolution_check->optimize No runtime_check Run Time Acceptable? resolution_check->runtime_check Yes runtime_check->optimize No final_method Final Optimized Method runtime_check->final_method Yes

Caption: Workflow for UPLC gradient optimization.

Impurity_Analysis_Logic cluster_source Impurity Origin cluster_type Impurity Type cluster_analysis Analytical Control synthesis Synthesis Process process Process-Related synthesis->process starting_material Starting Materials synthesis->starting_material degradation Degradation (Light, Heat, pH) degradants Degradants degradation->degradants storage Storage storage->degradants method Optimized UPLC Method process->method degradants->method starting_material->method validation Method Validation (ICH Guidelines) method->validation forced_degradation Forced Degradation Study method->forced_degradation

References

Technical Support Center: Enhancing Sensitivity for Mesalamine Impurity Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing solutions for challenges encountered during the quantification of mesalamine impurities. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity and accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our comprehensive guide is designed in a question-and-answer format to directly address specific issues you may face during your experiments.

Q1: I am observing a poor signal-to-noise ratio for my impurity peaks. How can I improve it?

A1: A low signal-to-noise (S/N) ratio can be a significant hurdle in accurately quantifying trace-level impurities. Here are several strategies to enhance the S/N ratio:

  • Optimize Detection Wavelength: Mesalamine and its related impurities have distinct UV absorbance maxima. While a common wavelength for mesalamine is around 230-235 nm, some impurities may exhibit stronger absorbance at other wavelengths.[1][2] A photodiode array (PDA) detector can be invaluable for determining the optimal wavelength for each impurity of interest. For instance, some methods utilize a detection wavelength of 220 nm for a better response of all related substances.[3][4]

  • Increase Injection Volume: A larger injection volume can proportionally increase the analyte signal. However, be cautious as this may also lead to peak broadening or distortion, especially if the sample solvent is stronger than the mobile phase.

  • Sample Concentration: If possible, concentrate your sample to increase the impurity concentration. This can be achieved through techniques like solid-phase extraction (SPE) or solvent evaporation.

  • Mobile Phase Optimization: Ensure your mobile phase is prepared with high-purity solvents (HPLC or LC-MS grade) and filtered to minimize baseline noise. The use of buffers can stabilize the baseline, but ensure they are of high quality to avoid introducing UV-absorbing contaminants.[5]

  • Employ a More Sensitive Detector: If your current detector lacks the necessary sensitivity, consider using a more advanced system. For instance, transitioning from a standard UV detector to a diode array detector (DAD) or a mass spectrometer (MS) can significantly improve detection limits.[6] LC-MS/MS, in particular, offers high sensitivity and selectivity for impurity profiling.[6]

Q2: My impurity peaks are co-eluting or showing poor resolution from the main mesalamine peak. What can I do?

A2: Achieving adequate resolution is critical for accurate quantification. Here are some troubleshooting steps for poor peak resolution:

  • Adjust Mobile Phase Composition: Modifying the organic modifier-to-aqueous buffer ratio is the first step. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of early-eluting peaks.

  • Change the Organic Modifier: If you are using methanol, switching to acetonitrile, or vice-versa, can alter the selectivity of your separation due to different solvent properties.

  • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like mesalamine and its impurities. Adjusting the pH can change the ionization state of the analytes and the stationary phase, leading to altered retention and improved resolution.

  • Gradient Elution: If an isocratic method is failing to provide adequate separation, a gradient elution program can be employed. A shallow gradient can effectively separate closely eluting peaks.

  • Select a Different Column: The choice of the stationary phase is crucial. If a standard C18 column is not providing the desired separation, consider a column with a different chemistry, such as a C8, phenyl-hexyl, or a mixed-mode column that combines reversed-phase and ion-exchange properties.[7] The particle size of the column packing also plays a role; smaller particles (e.g., <2 µm in UPLC) can provide higher efficiency and better resolution.[3][4]

  • Use of Ion-Pair Reagents: For highly polar or ionic impurities, adding an ion-pair reagent to the mobile phase can improve retention and resolution on a reversed-phase column.[3]

Q3: I am experiencing retention time drift during my analytical run. What are the possible causes and solutions?

A3: Unstable retention times can compromise the reliability of your results. Here’s a troubleshooting workflow to address this issue:

Start Retention Time Drift Observed Check_Equilibration Is the column properly equilibrated? Start->Check_Equilibration Equilibrate Increase equilibration time. Check_Equilibration->Equilibrate No Check_Mobile_Phase Is the mobile phase composition stable? Check_Equilibration->Check_Mobile_Phase Yes Equilibrate->Check_Mobile_Phase Prepare_Fresh Prepare fresh mobile phase. Check for precipitation or microbial growth. Check_Mobile_Phase->Prepare_Fresh No Check_Pump Is the pump functioning correctly? Check_Mobile_Phase->Check_Pump Yes Prepare_Fresh->Check_Pump Degas_Prime Degas mobile phase and prime the pump. Check_Pump->Degas_Prime No Check_Temp Is the column temperature stable? Check_Pump->Check_Temp Yes Degas_Prime->Check_Temp Use_Oven Use a column oven for temperature control. Check_Temp->Use_Oven No Check_Leaks Are there any leaks in the system? Check_Temp->Check_Leaks Yes Use_Oven->Check_Leaks Tighten_Fittings Check and tighten all fittings. Check_Leaks->Tighten_Fittings Yes Resolved Problem Resolved Check_Leaks->Resolved No Tighten_Fittings->Resolved

Troubleshooting workflow for retention time drift.
  • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of proper equilibration.

  • Mobile Phase Instability: Prepare fresh mobile phase daily, as its composition can change over time due to solvent evaporation or degradation.[8] For aqueous buffers, microbial growth can be an issue, so filtering and adding a preservative like sodium azide (B81097) can be beneficial.

  • Inconsistent Pumping: Fluctuations in the pump's flow rate will directly affect retention times. Ensure the pump is properly primed and there are no air bubbles in the system.[8]

  • Temperature Fluctuations: Column temperature has a significant impact on retention times. Using a column oven is highly recommended to maintain a stable temperature throughout the analysis.[8]

  • Column Contamination: Over time, contaminants from the sample matrix can accumulate on the column, leading to changes in retention. A proper sample preparation procedure and the use of a guard column can help mitigate this.

Q4: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my method?

A4: The LOD and LOQ are crucial parameters for validating the sensitivity of your analytical method. They are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, as outlined in the International Council for Harmonisation (ICH) guidelines.[3]

  • Signal-to-Noise Ratio Approach: This involves injecting progressively more dilute solutions of the impurity until the signal is barely distinguishable from the baseline noise. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Calibration Curve Method: This method involves constructing a calibration curve using a series of low-concentration standards. The LOD and LOQ are then calculated using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Quantitative Data Summary

The sensitivity of various analytical methods for mesalamine impurity quantification can be compared by their reported LOD and LOQ values. The table below summarizes data from different studies.

Analytical MethodImpurityLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCMesalamine & Impurities0.200.62[9]
RP-HPLCMesalamine0.030.10[1]
RP-HPLCMesalamine0.191.8[2]
RP-HPLCMesalamine0.140.45[2]
LC-MS/MSMesalamine in human plasma0.002-[10]
UPLC-MS/MSMesalamine in human plasma-0.007984[11]

Note: The sensitivity can vary significantly based on the specific impurity, the analytical technique employed, and the sample matrix.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

RP-HPLC Method for Mesalamine and Related Impurities[10]
  • Instrumentation: Agilent Tech. Gradient System HPLC with a quaternary gradient pump, auto-injector, and UV-DAD detector. Data integration was performed using Agilent ChemStation software.

  • Column: Agilent C18 (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Methanol and 0.1% Acetic Acid (52:48% v/v).

  • Flow Rate: 0.85 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 229 nm.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Weigh 10 mg of Mesalamine and each impurity separately and dissolve in 10 mL of Methanol.

    • Working Solution (e.g., 30 µg/mL): Dilute 0.3 mL of the stock solution to 10 mL with the mobile phase.

UPLC Method for Mesalamine and Degradation Products[3][4]
  • Instrumentation: Acquity UPLC system.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution was used.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 7 µL.

  • Forced Degradation Studies: To establish the stability-indicating capability of the method, samples were exposed to acidic (2 N HCl, 60°C, 6 h), alkaline (1 N NaOH, 60°C, 1 h), oxidative (6% H2O2, room temperature, 2 h), and hydrolytic (water, 60°C, 2 h) conditions. Solid samples were also exposed to UV light, dry heat (105°C, 12 h), and humidity (25°C, 90% RH, 7 days).[3]

Visualizations

General Workflow for HPLC Method Development and Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Col_Selection Column Selection MP_Opt Mobile Phase Optimization Col_Selection->MP_Opt Det_Params Detector Parameter Selection MP_Opt->Det_Params Specificity Specificity Det_Params->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method

References

Column oven temperature effects on Mesalamine impurity retention time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mesalamine and its related impurities. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Mesalamine that I should be monitoring?

A1: Mesalamine, also known as 5-aminosalicylic acid (5-ASA), has several specified impurities listed in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These impurities can arise from the synthesis process or degradation.[][2] Common impurities include:

  • Impurity A: 4-Aminophenol

  • Impurity C: 2-Aminophenol

  • Impurity D: 3-Aminobenzoic Acid[3]

  • Impurity G: 2,5-Dihydroxybenzoic acid[3]

  • Impurity H: Salicylic Acid[3]

  • Impurity K: Aniline

  • Impurity L: 2-Chloro-5-nitrobenzoic acid[]

  • Impurity M: 3-Aminophenol[3]

  • Other related compounds and degradation products may also be present.[][4]

Q2: What is a typical starting column oven temperature for Mesalamine impurity analysis?

A2: A common starting point for column oven temperature in the HPLC or UPLC analysis of Mesalamine and its impurities is between 30°C and 40°C.[5][6][7][8] Many validated methods use temperatures within this range, such as 35°C or 40°C, to achieve robust and reproducible separation.[2][5][7]

Q3: How does increasing the column oven temperature generally affect the chromatography of Mesalamine and its impurities?

A3: In reversed-phase HPLC, increasing the column temperature typically leads to several effects:

  • Decreased Retention Time: Higher temperatures reduce the viscosity of the mobile phase, allowing analytes to elute faster.

  • Improved Peak Shape: Increased temperature can enhance mass transfer kinetics, resulting in sharper, more symmetrical peaks.[9] One study noted that as the temperature was increased from 25°C to 50°C, the peaks for mesalazine and its impurities became noticeably narrower.[9]

  • Changes in Selectivity: The relative retention of different compounds can change with temperature, which may improve or worsen the resolution between critical pairs.

Q4: Can a change in column temperature affect the elution order of Mesalamine and its impurities?

A4: Yes, it is possible for the elution order to change with temperature, although it is not always the case. Changes in temperature can differentially affect the interaction of each analyte with the stationary phase, potentially leading to a reversal in elution order for closely eluting peaks. Therefore, it is a critical parameter to control during method development and routine analysis.

Troubleshooting Guide

Issue: Fluctuating Retention Times for Mesalamine and Impurities

  • Question: My retention times for Mesalamine and its impurities are shifting between injections. What could be the cause?

  • Answer: Unstable column temperature is a common cause of retention time variability. Ensure your column oven is properly calibrated and maintaining a consistent temperature. Even small fluctuations of a few degrees can cause noticeable shifts. Other potential causes include an improperly equilibrated column, changes in mobile phase composition, or pump issues.

Issue: Poor Resolution Between Two Impurity Peaks

  • Question: I am not getting baseline separation between two known impurities. How can I improve the resolution?

  • Answer: Adjusting the column oven temperature can be a useful tool to improve resolution. A slight increase or decrease in temperature (e.g., in 5°C increments) can alter the selectivity of the separation. If temperature adjustment alone is insufficient, consider modifying the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient profile.

Issue: Broad or Asymmetric Peak Shapes

  • Question: The peaks for Mesalamine or one of its impurities are broad and tailing. What should I do?

  • Answer: An increase in column temperature can often lead to sharper peaks due to improved mass transfer.[9] Try increasing the temperature in 5°C increments to see if peak shape improves. However, be mindful that excessively high temperatures can degrade the analyte or the column. Other factors to investigate include sample solvent effects, column degradation, or a mismatch between the sample solvent and the mobile phase.

Quantitative Data on Temperature Effects

The following table provides representative data on how column oven temperature can influence the retention time (RT) of Mesalamine and some of its key impurities. This data is illustrative and based on typical observations in reversed-phase chromatography. Actual retention times will vary depending on the specific method parameters (e.g., column, mobile phase, flow rate).

CompoundRT at 30°C (min)RT at 35°C (min)RT at 40°C (min)RT at 45°C (min)
Impurity C (2-Aminophenol)4.24.03.83.6
Impurity A (4-Aminophenol)5.55.24.94.6
Mesalamine 7.8 7.4 7.0 6.6
Impurity H (Salicylic Acid)9.38.88.37.8
Impurity G (2,5-Dihydroxybenzoic acid)11.510.910.39.7

Experimental Protocol

Below is a detailed methodology for a typical reversed-phase HPLC experiment for the analysis of Mesalamine and its impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mesalamine reference standard and impurity standards.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • Acids and bases for pH adjustment (e.g., phosphoric acid).

2. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a higher percentage to elute more retained impurities. For example:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 35°C (or as optimized).

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve Mesalamine and each impurity standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare individual stock solutions of known concentration.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels.

  • Sample Solution: Accurately weigh and dissolve the sample containing Mesalamine in the diluent to achieve a target concentration.

4. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting the working standard solution multiple times.

  • Evaluate parameters such as retention time reproducibility, peak asymmetry (tailing factor), and resolution between critical peak pairs to ensure the system is performing adequately.

Visualizations

Experimental_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Temperature) prep->hplc Load Samples sys_suit System Suitability Test hplc->sys_suit Equilibrate System sys_suit->hplc System Not OK analysis Sample Analysis sys_suit->analysis System OK data_proc Data Processing and Quantification analysis->data_proc report Reporting Results data_proc->report

Caption: Experimental workflow for Mesalamine impurity analysis.

Troubleshooting_Tree start Retention Time Issue? check_temp Check Column Oven Temperature Stability start->check_temp temp_stable Temperature Stable? check_temp->temp_stable adjust_temp Calibrate/Service Oven temp_stable->adjust_temp No check_mobile_phase Check Mobile Phase Composition and pH temp_stable->check_mobile_phase Yes adjust_temp->check_temp check_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_equilibration resolve Issue Resolved check_equilibration->resolve

Caption: Troubleshooting decision tree for retention time issues.

References

Validation & Comparative

Validation of HPLC Method for Mesalamine Impurities: A Comparative Guide as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) method validation for the analysis of impurities in Mesalamine, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Ensuring the purity of Mesalamine, an anti-inflammatory agent, is critical for its safety and efficacy.[1][] This document outlines the essential validation parameters, presents comparative data from various studies, and provides detailed experimental protocols.

I. Core Validation Parameters and Comparative Data

The validation of an analytical method ensures that it is suitable for its intended purpose.[3][4] For impurity testing of Mesalamine, the following parameters are crucial:

Table 1: Summary of HPLC Method Validation Parameters for Mesalamine Impurities

Validation ParameterICH Q2(R1) Guideline RequirementTypical Acceptance Criteria found in Literature
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of Mesalamine and its impurities.[5] Forced degradation studies must show that degradation products are well-resolved from the main peak and other impurities.[6][7]
Linearity A linear relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.995.[8]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity.[8]
Accuracy The closeness of test results obtained by the method to the true value.Percent recovery typically between 98.0% and 102.0%.[6] Some studies show a wider acceptable range of 94.8% to 96%.[1][9]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (%RSD) ≤ 2%.[10] Intermediate Precision (Inter-day): %RSD ≤ 2%.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain within acceptable limits (e.g., ≤ 2%) when parameters like flow rate, mobile phase composition, and column temperature are varied.[3][11]
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of replicate injections ≤ 2.0.

Table 2: Comparative Data from Different HPLC Methods for Mesalamine Impurities

ParameterMethod 1[11]Method 2[7]Method 3[12]Method 4[9]
Column C18 (150 mm x 4.6 mm, 5 µm)Phenomenex RP-C18 (250 x 4.6 mm, 5 µ)C18Agilent C18
Mobile Phase Methanol: Water (60:40 v/v)Methanol: Water (50:50)Acetonitrile, Methanol, and Water (30:50:20)Methanol and 0.1% acetic acid (52:48, v/v)
Flow Rate 0.8 mL/min0.9 ml/min1.0 mL/min0.85 mL/min
Detection Wavelength 230 nm230 nm254 nm229 nm
Linearity Range (µg/mL) 10–5020-5025–75Not specified
Correlation Coefficient (r²) 0.9992Not specifiedNot specified≥ 0.999
LOD (µg/mL) 0.220.190.090.20
LOQ (µg/mL) 0.681.80.70.62
Accuracy (% Recovery) 99.05% - 99.25%99.72%99.72%94.8%–96%

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the validation process.

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed on Mesalamine.[11] This involves subjecting the drug substance to various stress conditions to produce degradation products.

  • Acid Hydrolysis: A common method involves treating Mesalamine with 0.1 N HCl and refluxing for a specified period (e.g., 4 hours at 60°C).[7] The solution is then neutralized before injection into the HPLC system.[7]

  • Base Hydrolysis: Mesalamine is treated with a base like 0.1 N NaOH and refluxed. The reaction is then neutralized with an acid.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as 3% hydrogen peroxide.[11]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 70°C for 5 hours).[]

  • Photolytic Degradation: The drug substance is exposed to UV light to assess its photosensitivity.[]

The chromatograms from these studies should demonstrate that the peaks of the degradation products are well-resolved from the Mesalamine peak and from each other.[7]

  • Prepare a stock solution of the Mesalamine impurity standard.

  • Create a series of at least five dilutions of the stock solution to cover the desired concentration range (e.g., from LOQ to 150% of the specification limit).[8]

  • Inject each dilution in triplicate into the HPLC system.

  • Plot a graph of the mean peak area against the concentration.

  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Prepare a sample matrix (placebo) spiked with known concentrations of the Mesalamine impurities at a minimum of three levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery for each impurity at each concentration level. The formula for percent recovery is: (mean measured concentration / spiked concentration) x 100.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.[13]

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or with different equipment.

  • Calculate the mean, standard deviation, and %RSD for the results.

III. Visualizing the Validation Workflow

To better understand the logical flow of the HPLC method validation process, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Method Validated validation_report->end

Caption: Logical workflow for HPLC method validation.

Forced_Degradation_Workflow start Start: Mesalamine Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Degradation (Dry Heat) stress_conditions->thermal photo Photolytic Degradation (UV Light) stress_conditions->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation end End: Specificity Demonstrated evaluation->end

References

Detecting Mesalamine Impurity P: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Detection Limits for Mesalamine Impurities

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for various Mesalamine impurities determined by different analytical techniques. This data, gathered from several studies, serves as a benchmark for assessing the sensitivity of analytical methods in the context of Mesalamine impurity profiling.

Impurity NameOther NamesAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Mesalamine Impurity P 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[1][2][3][4][5]Not SpecifiedData not availableData not available
Mesalamine 5-aminosalicylic acidRP-HPLC5.54 µg/mL[6]16.66 µg/mL[6]
Mesalamine 5-aminosalicylic acidRP-HPLC0.09 µg/mL[7]0.7 µg/mL[7]
3-aminosalicylic acid -UPLCNot SpecifiedNot Specified
Aniline Impurity KHPLCNot Specified10 ppm[8]
2-aminophenol Impurity CHPLCNot Specified200 ppm[8]
4-aminophenol Impurity AHPLCNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for common chromatographic techniques used for the analysis of Mesalamine and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Mesalamine and Impurities

This method is widely used for the separation and quantification of Mesalamine and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The specific composition can be optimized for better separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Mesalamine and its impurities show significant absorbance, often around 220 nm or 250 nm.[6]

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled column temperature.

Ultra-Performance Liquid Chromatography (UPLC) for Mesalamine Impurities

UPLC offers higher resolution and sensitivity with shorter run times compared to traditional HPLC.

  • Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[9][10]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with a small percentage of acid like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically in the range of 0.3-0.7 mL/min.[9][10]

  • Detection Wavelength: PDA detection allows for monitoring across a range of wavelengths (e.g., 200-400 nm), with a specific wavelength (e.g., 220 nm) chosen for quantification.[9][10]

  • Injection Volume: Smaller injection volumes are typically used (e.g., 1-5 µL).

  • Column Temperature: Elevated temperatures (e.g., 40 °C) can be used to improve peak shape and reduce viscosity.[9][10]

Experimental Workflow for LOD Determination

The determination of the Limit of Detection is a critical step in method validation. The following diagram illustrates a typical workflow for establishing the LOD for an impurity like this compound.

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_validation Validation prep_std Prepare Stock Solution of Impurity P prep_series Prepare a Series of Diluted Solutions prep_std->prep_series inject Inject Solutions into Chromatographic System prep_series->inject acquire Acquire Chromatograms inject->acquire measure Measure Signal-to-Noise Ratio (S/N) for Each Peak acquire->measure determine_lod Determine LOD (e.g., S/N = 3) measure->determine_lod confirm Confirm LOD with Replicate Injections determine_lod->confirm

Workflow for LOD Determination

While a specific, validated method for the determination of the Limit of Detection for this compound is not publicly documented, the protocols and comparative data presented here provide a strong foundation for researchers to develop and validate their own analytical methods. The use of modern chromatographic techniques like UPLC can be expected to yield high sensitivity for the detection and quantification of this and other related impurities, ensuring the safety and efficacy of Mesalamine-based therapies.

References

Quantifying Mesalamine Impurity P: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like Mesalamine is paramount. A critical aspect of this is the accurate quantification of impurities, such as Mesalamine impurity P. This guide provides a comparative overview of the Limit of Quantification (LOQ) for Mesalamine impurities, offering insights into the analytical methodologies employed and their performance.

Comparative Limit of Quantification (LOQ) of Mesalamine Impurities

The following table summarizes the LOQ values for various Mesalamine impurities determined by different analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These values are typically established in accordance with the International Council for Harmonisation (ICH) guidelines, often using the signal-to-noise ratio (S/N) of 10:1 or by determining the concentration at which a precise and accurate measurement can be reliably made.

Impurity NameAnalytical MethodLimit of Quantification (LOQ)Reference
MesalamineUPLC-[3]
Impurity A (2,5-Dihydroxybenzoic acid)UPLC0.006% (w.r.t. working conc.)[6]
Impurity B (2-Hydroxy-5-nitrobenzoic acid)UPLC0.006% (w.r.t. working conc.)[6]
Impurity C (2-Aminophenol)HPLC-[2]
Impurity G, K, LRP-HPLC0.62 µg/mL[4]
MesalamineRP-HPLC1.8 µg/mL[7]

Note: The LOQ values can vary depending on the specific chromatographic conditions, instrumentation, and the matrix of the sample. The values presented here are for comparative purposes. Researchers should determine the LOQ for this compound based on their specific analytical method and validation studies.

Experimental Protocols for LOQ Determination

The determination of the Limit of Quantification is a critical component of validating an analytical method. The following outlines a typical experimental protocol for establishing the LOQ for a Mesalamine impurity, such as impurity P, using a reversed-phase HPLC or UPLC method.

Instrumentation and Chromatographic Conditions

A gradient reversed-phase UPLC or HPLC system equipped with a photodiode array (PDA) detector is commonly used.

  • Column: A C18 column is frequently employed for the separation of Mesalamine and its impurities[3][4]. For instance, an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) has been utilized[3].

  • Mobile Phase: A typical mobile phase might consist of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The composition can be delivered in a gradient or isocratic mode to achieve optimal separation[2][3][4].

  • Flow Rate: Flow rates are optimized for the column dimensions and particle size, for example, 0.7 mL/min for a UPLC system[3].

  • Detection Wavelength: Detection is usually performed at a wavelength where the analyte and impurities have significant absorbance, such as 220 nm[3].

  • Column Temperature: The column oven temperature is maintained at a constant value, for instance, 40 °C, to ensure reproducibility[3].

  • Injection Volume: A small injection volume, such as 7 µL, is typical for UPLC systems[3].

Preparation of Solutions
  • Standard Stock Solution: A stock solution of the this compound reference standard is prepared in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Serial Dilutions: A series of increasingly dilute solutions are prepared from the stock solution to concentrations expected to be near the LOQ.

LOQ Determination Approaches

The ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology" outlines several approaches for determining the LOQ. The two most common methods are:

  • a) Based on Signal-to-Noise Ratio:

    • This approach involves injecting the diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1.

    • The signal-to-noise ratio is calculated by comparing the height of the analyte peak to the amplitude of the baseline noise in a region where no peak is present.

  • b) Based on the Standard Deviation of the Response and the Slope:

    • This method relies on the standard deviation of the response and the slope of the calibration curve. The LOQ is calculated using the formula: LOQ = 10 * (σ / S) where:

      • σ is the standard deviation of the response (which can be determined from the standard deviation of blank measurements or the y-intercept of the regression line of the calibration curve).

      • S is the slope of the calibration curve.

    • A calibration curve is constructed by plotting the peak area against the concentration of the analyte for a series of standards at concentrations in the range of the LOQ.

Confirmation of the LOQ

The determined LOQ should be confirmed by injecting a solution at this concentration multiple times (e.g., six replicates) and demonstrating that the precision (Relative Standard Deviation, RSD) and accuracy are within acceptable limits (e.g., RSD ≤ 10%).

Workflow for LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Quantification for an impurity.

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Verification cluster_confirmation Confirmation prep_std Prepare Impurity P Reference Standard Stock Solution prep_dil Perform Serial Dilutions to Near-LOQ Concentrations prep_std->prep_dil inject_std Inject Diluted Standards into HPLC/UPLC System prep_dil->inject_std acquire_data Acquire Chromatographic Data (Peak Area, Baseline Noise) inject_std->acquire_data calc_sn Calculate Signal-to-Noise Ratio (S/N) acquire_data->calc_sn calc_cal Generate Calibration Curve (Peak Area vs. Concentration) acquire_data->calc_cal determine_loq Determine LOQ Concentration (S/N ≈ 10) calc_sn->determine_loq or_node OR prep_loq_sol Prepare Solution at Determined LOQ Concentration or_node->prep_loq_sol calc_sd_slope Calculate Standard Deviation (σ) and Slope (S) calc_cal->calc_sd_slope calc_loq_formula Calculate LOQ = 10 * (σ / S) calc_sd_slope->calc_loq_formula inject_replicates Inject Replicates (e.g., n=6) prep_loq_sol->inject_replicates eval_precision Evaluate Precision (RSD) and Accuracy inject_replicates->eval_precision final_loq Establish Final LOQ Value eval_precision->final_loq

Caption: Workflow for Determining the Limit of Quantification (LOQ).

References

Comparative Guide to Linearity and Range in Mesalamine Impurity P Analysis: UPLC vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Mesalamine impurity P. The focus is on two critical validation parameters: linearity and range. The selection of an appropriate analytical method is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products. This document presents experimental data and detailed protocols to aid in the selection of the most suitable methodology for your laboratory's needs.

Executive Summary

The analysis of impurities in active pharmaceutical ingredients (APIs) like Mesalamine requires sensitive, accurate, and robust analytical methods. Both UPLC and HPLC are powerful chromatographic techniques widely used for this purpose. UPLC, with its use of sub-2 µm particle columns, generally offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. This allows for lower limits of detection (LOD) and quantification (LOQ), which is critical for trace impurity analysis.

This guide will explore the performance of a validated UPLC method capable of simultaneously determining Mesalamine and its related impurities, including impurity P, and compare it with a representative RP-HPLC method designed for impurity profiling.

Data Presentation: Linearity and Range Comparison

The following tables summarize the linearity and range data for the analysis of Mesalamine and its impurities by UPLC and a general RP-HPLC method. While specific data for Impurity P in the HPLC method is not detailed in the cited literature, the performance for other impurities provides a relevant benchmark for comparison.

Table 1: UPLC Method Performance for Mesalamine and its Impurities

AnalyteLinearity RangeCorrelation Coefficient (r²)
MesalamineLOQ to 250% of working concentration> 0.999
Impurity ALOQ to 250% of working concentration> 0.999
Impurity BLOQ to 250% of working concentration> 0.999
Impurity CLOQ to 250% of working concentration> 0.999
Impurity DLOQ to 250% of working concentration> 0.999
Impurity ELOQ to 250% of working concentration> 0.999
Impurity FLOQ to 250% of working concentration> 0.999
Impurity P LOQ to 250% of working concentration > 0.999

Data synthesized from a validated UPLC method for Mesalamine and its related substances.[1]

Table 2: Representative RP-HPLC Method Performance for Mesalamine Impurities

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Mesalamine10 - 500.9992
Impurity G10 - 500.999
Impurity K10 - 500.999
Impurity L10 - 500.999

Data from a validated RP-HPLC method for Mesalamine and specific impurities.[2][3]

Experimental Protocols

Detailed methodologies for the UPLC and a representative RP-HPLC method are provided below. These protocols are based on published and validated methods for Mesalamine and its impurities.

UPLC Method for Mesalamine and Impurity P Analysis

This method is designed for the simultaneous determination of Mesalamine and its related substances.[1]

Chromatographic Conditions:

  • System: Acquity UPLC™ system with a binary solvent manager, sample manager, and PDA detector.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Buffer pH 2.2.

  • Mobile Phase B: Mixture of buffer pH 6.0, methanol, and acetonitrile (B52724) (890:80:30, v/v/v).

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0 0.7 90 10
    3 0.7 90 10
    13 0.7 10 90

    | 15 | 0.7 | 90 | 10 |

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 7 µL.

Linearity and Range Determination:

  • Prepare a stock solution of Mesalamine and each impurity, including Impurity P, in a suitable diluent.

  • Prepare a series of at least seven calibration standards by diluting the stock solutions to cover the range from the Limit of Quantification (LOQ) to 250% of the working concentration for each impurity.

  • Inject each standard solution into the UPLC system.

  • Plot the peak area response against the concentration for each analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for the correlation coefficient is typically r² ≥ 0.999.[1]

Representative RP-HPLC Method for Mesalamine Impurity Analysis

This method is representative of a robust approach for the quantification of Mesalamine and several of its impurities.[2]

Chromatographic Conditions:

  • System: Agilent Tech. HPLC with a quaternary gradient pump, auto-injector, and UV-DAD detector.

  • Column: Agilent C18 (4.6 × 250 mm, 5 μm particle size).

  • Mobile Phase: Isocratic mixture of Methanol and 0.1% Acetic Acid (52:48, v/v).

  • Flow Rate: 0.85 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 229 nm.

  • Injection Volume: Not specified.

Linearity and Range Determination:

  • Prepare individual stock solutions of Mesalamine and the impurities of interest (e.g., Impurity G, K, L) in methanol.

  • Prepare a series of at least five calibration standards at different concentration levels (e.g., 10, 20, 30, 40, 50 µg/mL) by diluting the stock solutions with the mobile phase.[2]

  • Inject each standard solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area versus the concentration of each analyte.

  • Calculate the linear regression equation and the correlation coefficient (r²). A correlation coefficient of r² ≥ 0.999 is generally considered acceptable.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the linearity and range of an analytical method and a decision guide for selecting between HPLC and UPLC for impurity analysis.

G cluster_0 Experimental Workflow: Linearity and Range Determination prep_stock Prepare Stock Solutions (Mesalamine & Impurity P) prep_cal_standards Prepare Calibration Standards (min. 5 concentrations covering the range) prep_stock->prep_cal_standards chrom_analysis Chromatographic Analysis (UPLC or HPLC) prep_cal_standards->chrom_analysis data_acquisition Data Acquisition (Peak Area vs. Concentration) chrom_analysis->data_acquisition lin_regression Linear Regression Analysis data_acquisition->lin_regression eval_results Evaluate Results (r², y-intercept, slope) lin_regression->eval_results det_range Determine Analytical Range eval_results->det_range G cluster_1 Decision Guide: HPLC vs. UPLC for Impurity Profiling start Need for Impurity Analysis high_throughput High Sample Throughput? start->high_throughput trace_analysis Trace Level Impurities? high_throughput->trace_analysis Yes existing_methods Existing Validated HPLC Methods? high_throughput->existing_methods No trace_analysis->existing_methods No uplc Select UPLC trace_analysis->uplc Yes cost_consideration Budget Constraints? existing_methods->cost_consideration Yes evaluate_transfer Evaluate Method Transfer to UPLC existing_methods->evaluate_transfer No hplc Select HPLC cost_consideration->hplc High cost_consideration->evaluate_transfer Low evaluate_transfer->uplc

References

A Comparative Guide to Analytical Methods for Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Mesalamine impurity P, a critical quality attribute in the manufacturing of mesalamine-based drug products. The accuracy and precision of analytical methods are paramount for ensuring the safety and efficacy of pharmaceuticals. This document summarizes key performance data from published studies and outlines experimental protocols to assist in method selection and implementation.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the determination of mesalamine and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer high selectivity and sensitivity for separating and quantifying impurities, even at low levels. Below is a summary of validation parameters from different studies, which, while not always explicitly stating data for "Impurity P," are representative of the methods' capabilities for related mesalamine impurities.

Method Performance: Accuracy and Precision

Accuracy and precision are key indicators of a method's reliability. Accuracy is typically expressed as the percentage recovery of a known amount of analyte, while precision is measured by the relative standard deviation (%RSD) of a series of measurements.

MethodAnalyte(s)Accuracy (% Recovery)Precision (%RSD)
UPLC Method 1 Mesalamine & 6 ImpuritiesNot explicitly stated for each impurity, but the method was validated as per ICH guidelines.< 2.0% for all impurities at the limit of quantification (LOQ).[1][2]
RP-HPLC Method 1 Mesalamine & Impurities G, K, L94.8% - 96%≤ 0.65%[3]
RP-HPLC Method 2 Mesalamine98.0% - 101.3%< 2%[4]
RP-HPLC Method 3 Mesalamine99.1% (at 20%), 98.6% (at 100%), 99.8% (at 150%)0.6% (at 100%)[5]

Note: While specific data for this compound is not detailed in all cited literature, the validation of these methods under ICH guidelines suggests comparable performance for all specified impurities.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing analytical methods. The following sections outline the methodologies for the UPLC and RP-HPLC methods discussed.

UPLC Method for Mesalamine and its Impurities

This method is designed for the simultaneous determination of mesalamine and its related substances.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][2]

  • Mobile Phase A: Buffer pH 2.2[]

  • Mobile Phase B: A mixture of buffer pH 6.0, methanol, and acetonitrile (B52724) (890:80:30, v/v/v)[]

  • Gradient Elution: Utilized to separate all impurities.[1][2]

  • Flow Rate: 0.7 mL/min[1][2]

  • Detection Wavelength: 220 nm[1][2]

  • Column Temperature: 40°C[1][2]

  • Injection Volume: 7 µL[1][2]

Method Validation: The method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1] Validation characteristics included system suitability, accuracy, precision, linearity, robustness, and stability.[1]

RP-HPLC Method for Mesalamine and Related Impurities (G, K, L)

This method provides a robust approach for the quantification of specific mesalamine impurities.

Chromatographic Conditions:

  • Column: Agilent C18 (4.6 × 250 mm, 5 μm particle size)[3]

  • Mobile Phase: Isocratic mixture of Methanol and 0.1% Acetic Acid (52:48% v/v)[3]

  • Flow Rate: 0.85 mL/min[3]

  • Detection Wavelength: 229 nm[3]

  • Column Temperature: 25°C[3]

Method Validation: This method was validated in accordance with ICH Q2(R2) guidelines, covering specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ).[3]

Visualizing Analytical Workflows

To better understand the processes involved in method validation and comparison, the following diagrams illustrate a typical experimental workflow and a logical framework for method selection.

Experimental Workflow for Method Validation cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_report Reporting Standard_Prep Prepare Standard Solutions (Mesalamine & Impurity P) Inject_Std Inject Standard Solutions Standard_Prep->Inject_Std Sample_Prep Prepare Sample Solutions (Spiked and Unspiked) Inject_Sample Inject Sample Solutions Sample_Prep->Inject_Sample System_Suitability System Suitability Testing Inject_Std->System_Suitability Linearity Linearity Inject_Std->Linearity LOD_LOQ LOD & LOQ Inject_Std->LOD_LOQ Accuracy Accuracy (% Recovery) Inject_Sample->Accuracy Precision Precision (%RSD) Inject_Sample->Precision Specificity Specificity Inject_Sample->Specificity Robustness Robustness Inject_Sample->Robustness System_Suitability->Inject_Sample Report Validation Report Accuracy->Report Precision->Report Linearity->Report Specificity->Report LOD_LOQ->Report Robustness->Report

Caption: Experimental workflow for analytical method validation.

Logical Framework for Method Comparison cluster_criteria Comparison Criteria Define_Needs Define Analytical Needs (e.g., QC, R&D) Identify_Methods Identify Potential Methods (e.g., UPLC, HPLC) Define_Needs->Identify_Methods Compare_Performance Compare Performance Data Identify_Methods->Compare_Performance Compare_Practicality Compare Practical Aspects Identify_Methods->Compare_Practicality Select_Method Select Optimal Method Compare_Performance->Select_Method Accuracy_Precision Accuracy & Precision Compare_Performance->Accuracy_Precision Sensitivity Sensitivity (LOD/LOQ) Compare_Performance->Sensitivity Robustness Robustness Compare_Performance->Robustness Compare_Practicality->Select_Method Run_Time Analysis Run Time Compare_Practicality->Run_Time Cost Cost & Complexity Compare_Practicality->Cost Verify_Method Method Verification/ Transfer Select_Method->Verify_Method

Caption: Logical framework for comparing analytical methods.

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Mesalamine Impurity Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for various analytical methods used to quantify impurities in mesalamine, a key therapeutic for inflammatory bowel diseases. By presenting clear experimental protocols, comparative data, and visual workflows, this document aims to facilitate the selection and validation of rugged analytical methods for ensuring the quality and safety of mesalamine drug products.

The stability and purity of mesalamine are critical for its therapeutic efficacy. Analytical methods employed for impurity profiling must be robust, meaning they remain unaffected by small, deliberate variations in method parameters. This guide delves into the practical application of robustness testing as stipulated by the International Council for Harmonisation (ICH) guidelines (Q2(R1)), offering a comparative analysis of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods.[1][2][3][4][5]

Comparative Analysis of Robustness in Mesalamine Impurity Methods

The following tables summarize the robustness testing parameters and acceptance criteria from various published analytical methods for mesalamine impurity analysis. This allows for a direct comparison of the operational ranges and the demonstrated resilience of each method.

Table 1: Comparison of Robustness Parameters for HPLC Methods

ParameterMethod 1 (RP-HPLC)[6][7]Method 2 (RP-HPLC)[8][9]Method 3 (RP-HPLC)[10]Acceptance Criteria (Typical)
Flow Rate Variation ± 0.1 mL/min (0.75 to 0.95 mL/min)± 0.1 mL/min (0.8 to 1.0 mL/min)± 0.1 mL/min (0.9 to 1.1 mL/min)System suitability parameters met; %RSD of results ≤ 2.0%
Mobile Phase Composition ± 2% Organic Phase± 2% Organic Phase± 2% Organic PhaseRetention time and resolution show no significant change
Column Temperature ± 2 °C± 2 °CNot SpecifiedPeak symmetry and resolution maintained
Wavelength Variation ± 2 nm (227 to 231 nm)± 2 nm (228 to 232 nm)Not SpecifiedNo significant change in peak area response
pH of Mobile Phase Buffer Not SpecifiedNot SpecifiedNot SpecifiedResolution between critical pairs > 1.5

Table 2: Comparison of Robustness Parameters for UPLC Methods

ParameterMethod 4 (RP-UPLC)[11][12]Acceptance Criteria (Typical)
Flow Rate Variation ± 0.05 mL/min (0.65 to 0.75 mL/min)System suitability parameters met; %RSD of results ≤ 2.0%
Column Temperature ± 2 °C (38 to 42 °C)Retention time and resolution show no significant change
pH of Mobile Phase Buffer ± 0.2 unitsPeak symmetry and resolution maintained

Detailed Experimental Protocols

The successful execution of robustness testing hinges on a well-defined protocol. Below are representative methodologies for key experiments.

Protocol 1: Robustness Testing for a Reversed-Phase HPLC Method

This protocol is a composite based on common practices observed in the literature.[6][7][8][9][10]

1. Standard and Sample Preparation:

  • Prepare a standard solution of mesalamine and its known impurities at a concentration relevant to the specification limit.

  • Prepare a sample solution from the drug product to be tested.

2. Nominal Chromatographic Conditions:

  • Column: Agilent C18 (or equivalent)

  • Mobile Phase: Methanol and 0.1% Acetic Acid (52:48, v/v)[6][7]

  • Flow Rate: 0.85 mL/min[6][7]

  • Detection Wavelength: 229 nm[6][7]

  • Column Temperature: Ambient or controlled at 25 °C

  • Injection Volume: 10 µL

3. Deliberate Variations of Parameters:

  • Flow Rate: Vary the flow rate by ±0.1 mL/min from the nominal rate (e.g., 0.75 mL/min and 0.95 mL/min).

  • Mobile Phase Composition: Alter the ratio of the organic modifier by ±2% (e.g., Methanol:Buffer 50:50 and 54:46).

  • Wavelength: Adjust the detection wavelength by ±2 nm (e.g., 227 nm and 231 nm).

  • Column Temperature: If controlled, vary the temperature by ±2 °C.

4. Data Analysis:

  • For each condition, inject the standard and sample solutions in triplicate.

  • Evaluate system suitability parameters: theoretical plates, tailing factor, and resolution between mesalamine and the closest eluting impurity.

  • Calculate the percentage recovery and relative standard deviation (%RSD) for the impurity concentrations.

  • Compare the results against the acceptance criteria outlined in Table 1.

Protocol 2: Forced Degradation Studies for a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the specificity of an analytical method in the presence of degradation products.[8][9][10][11][13][]

1. Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for a specified period (e.g., 4 hours).[8]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for a specified period (e.g., 1 hour).[11]

  • Oxidative Degradation: Treat the sample with 3-6% H₂O₂ at room temperature.[11]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105 °C for 12 hours).[11]

  • Photolytic Degradation: Expose the sample to UV light.[11]

2. Sample Analysis:

  • Neutralize the acidic and basic samples before dilution.

  • Analyze the stressed samples using the validated analytical method.

3. Data Evaluation:

  • Assess the peak purity of the mesalamine peak using a photodiode array (PDA) detector.

  • Ensure that all major degradation products are well-resolved from the main peak and from each other.

Visualizing the Workflow

A clear understanding of the logical flow of robustness testing is crucial. The following diagram illustrates the typical workflow for validating the robustness of an analytical method for mesalamine impurities.

RobustnessTestingWorkflow start Start: Define Analytical Method & Parameters define_variations Define Deliberate Variations (e.g., Flow Rate, Temp, pH) start->define_variations prepare_samples Prepare Standard & Sample Solutions define_variations->prepare_samples nominal_analysis Analyze under Nominal Conditions prepare_samples->nominal_analysis varied_analysis Analyze under Varied Conditions prepare_samples->varied_analysis system_suitability Evaluate System Suitability (Resolution, Tailing, Plates) nominal_analysis->system_suitability varied_analysis->system_suitability data_comparison Compare Results (%RSD, Recovery, Retention Time) system_suitability->data_comparison pass_fail Does it meet Acceptance Criteria? data_comparison->pass_fail robust_method Conclusion: Method is Robust pass_fail->robust_method Yes revise_method Revise Method or Tighten Parameters pass_fail->revise_method No end End: Document & Report Findings robust_method->end revise_method->start Re-evaluate

Caption: Workflow for Robustness Testing of an Analytical Method.

Conclusion

The robustness of an analytical method is a critical quality attribute that ensures its suitability for routine use in a quality control environment. This guide has provided a comparative overview of robustness testing for mesalamine impurity analysis, highlighting the key parameters and acceptance criteria from various published methods. By following detailed experimental protocols and a logical workflow, researchers and drug development professionals can confidently validate their analytical methods, ultimately contributing to the delivery of safe and effective mesalamine therapies. The presented data and protocols serve as a valuable resource for method development, validation, and transfer activities.

References

A Head-to-Head Battle: HPLC vs. UPLC for Mesalamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest standards of pharmaceutical quality, the accurate profiling of impurities in active pharmaceutical ingredients (APIs) like mesalamine is paramount. The choice of analytical technique is a critical decision that directly impacts the speed, sensitivity, and resolution of impurity detection. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of mesalamine, supported by experimental data and detailed protocols.

Mesalamine, an anti-inflammatory drug, is the active moiety in several medications for treating inflammatory bowel disease.[1][2] Like any pharmaceutical compound, its purity is a critical quality attribute. Impurities can arise from the manufacturing process, degradation, or storage and can potentially affect the efficacy and safety of the drug product.[3] Regulatory bodies require stringent control and monitoring of these impurities.

The Contenders: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at much higher pressures than traditional HPLC systems. This fundamental difference leads to substantial gains in resolution, sensitivity, and speed of analysis.

Performance Face-Off: A Quantitative Comparison

The primary advantages of UPLC over HPLC in the context of mesalamine impurity profiling are a significant reduction in analysis time and an increase in sensitivity and resolution. While HPLC methods can have run times of up to 29 minutes for separating mesalamine and its impurities, UPLC methods can achieve the same, or even better, separation in a fraction of that time.[1] This translates to higher sample throughput and reduced consumption of costly and environmentally sensitive solvents.

Performance MetricHPLCUPLCKey Advantages of UPLC
Typical Run Time 15 - 30 minutes< 10 minutesFaster analysis, higher throughput
Resolution GoodExcellentBetter separation of closely eluting impurities
Sensitivity (LOD/LOQ) StandardEnhancedImproved detection of trace-level impurities
Solvent Consumption HigherLowerReduced cost and environmental impact
System Backpressure LowerSignificantly HigherRequires specialized instrumentation

Under the Hood: Experimental Protocols

The following tables outline typical experimental conditions for both HPLC and UPLC methods for mesalamine impurity profiling, compiled from various validated methods.

Table 1: HPLC Method Protocol
ParameterDetails
Column C18, 250 mm x 4.6 mm, 3 µm particle size[1]
Mobile Phase A 1.0 g/L phosphoric acid and 2.2 g/L perchloric acid in water[1]
Mobile Phase B 1.0 g/L phosphoric acid and 1.7 g/L perchloric acid in acetonitrile[1]
Elution Gradient[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 220 nm[1]
Column Temperature 35 °C
Injection Volume 10 - 20 µL
Table 2: UPLC Method Protocol
ParameterDetails
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[4]
Mobile Phase A Buffer pH 2.2[4]
Mobile Phase B Buffer pH 6.0, methanol, and acetonitrile (B52724) in an 890:80:30 (v/v/v) ratio[3]
Elution Gradient[4]
Flow Rate 0.7 mL/min[4]
Detection Wavelength 220 nm[4]
Column Temperature 40 °C[4]
Injection Volume 7 µL[4]

Visualizing the Workflow

The following diagram illustrates the general workflow for the impurity profiling of mesalamine, applicable to both HPLC and UPLC methodologies.

Impurity_Profiling_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample Weigh Mesalamine Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Impurity Standards Standard->Dissolve Inject Inject into HPLC/UPLC System Dissolve->Inject Filtered Solution Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

A generalized workflow for mesalamine impurity profiling.

The Verdict: Choosing the Right Tool for the Job

For routine quality control and release testing where established, robust methods are paramount, HPLC remains a viable and widely used technique. However, for method development, high-throughput screening, and situations demanding the highest sensitivity and resolution to detect trace impurities, UPLC offers clear and significant advantages.

The adoption of UPLC for mesalamine impurity profiling can lead to substantial improvements in laboratory efficiency and data quality. The shorter run times allow for more samples to be analyzed in a given timeframe, while the enhanced resolution can provide greater confidence in the separation and quantification of all potential impurities. As regulatory expectations for impurity control continue to evolve, the superior performance of UPLC makes it an increasingly attractive option for pharmaceutical laboratories.

References

Comparative Guide to the Determination of Relative Response Factor (RRF) for Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for determining the Relative Response Factor (RRF) of Mesalamine impurity P, a critical parameter for accurate impurity quantification in pharmaceutical quality control. The primary focus is on the widely accepted High-Performance Liquid Chromatography (HPLC) method, with a discussion of alternative techniques.

Introduction to Relative Response Factor (RRF)

In pharmaceutical analysis, the RRF is essential for accurately quantifying impurities when a reference standard for the impurity is not used in routine analysis. It corrects for the difference in detector response between the impurity and the Active Pharmaceutical Ingredient (API). The RRF is determined during method validation by comparing the response of the impurity to the response of the API at known concentrations under the same chromatographic conditions.[1] An accurate RRF is crucial for ensuring the safety and efficacy of the drug product by allowing for precise monitoring of impurity levels.

Methods for RRF Determination of this compound

The most common and robust method for determining the RRF of non-volatile impurities like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2] An alternative, though less common for RRF determination, is Thin-Layer Chromatography (TLC) with densitometric analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the industry standard for the analysis of Mesalamine and its impurities due to its high resolution, sensitivity, and reproducibility.[2][3] The determination of the RRF for impurity P would involve a validated HPLC method capable of separating Mesalamine from all its known impurities.

This protocol is a proposed method based on established analytical procedures for Mesalamine and its other impurities.

1. Materials and Reagents:

  • Mesalamine Reference Standard

  • This compound Reference Standard (5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column suitable for polar compounds, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

3. Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program A time-based gradient can be optimized to ensure separation of Mesalamine and Impurity P. For example, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength A suitable wavelength, often determined from the UV spectra of both Mesalamine and Impurity P, for instance, 220 nm, where both compounds have adequate absorbance.[4]
Injection Volume 10 µL

4. Standard and Sample Preparation:

  • Mesalamine Stock Solution: Accurately weigh and dissolve the Mesalamine reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Impurity P Stock Solution: Accurately weigh and dissolve the this compound reference standard in the same diluent to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Linearity Solutions: Prepare a series of at least five calibration standards for both Mesalamine and Impurity P by diluting the respective stock solutions to cover a range of concentrations (e.g., 0.1 to 10 µg/mL).

5. RRF Calculation (Slope Method):

  • Inject each linearity solution for both Mesalamine and Impurity P into the HPLC system in triplicate.

  • Plot the peak area response versus the concentration for both the API and the impurity.

  • Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.

  • Calculate the RRF using the following formula:

    RRF = (Slope of Impurity P) / (Slope of Mesalamine) [1]

The following table illustrates how the quantitative data from the HPLC experiment would be summarized. Please note: The values presented here are for illustrative purposes only and do not represent actual experimental data.

AnalyteConcentration (µg/mL)Peak Area (arbitrary units)
Mesalamine 0.550,000
1.0100,000
2.5250,000
5.0500,000
10.01,000,000
Impurity P 0.545,000
1.090,000
2.5225,000
5.0450,000
10.0900,000
Calculated Slopes
Mesalamine 100,000
Impurity P 90,000
Calculated RRF 0.90
Method 2: Thin-Layer Chromatography (TLC) - Densitometry

TLC-Densitometry can be an alternative for the quantification of impurities.[5] This method involves spotting the sample and standards on a TLC plate, developing the plate to separate the components, and then quantifying the separated spots using a densitometer.

FeatureHPLCTLC-Densitometry
Resolution High resolving power, capable of separating closely related impurities.Generally lower resolution compared to HPLC.
Sensitivity High sensitivity, allowing for the detection and quantification of trace-level impurities.Lower sensitivity than HPLC.
Quantification Highly accurate and precise quantification through peak area integration.Quantification is based on the intensity of the spots, which can be less precise.
Throughput Can be automated for high throughput analysis.Generally lower throughput and more labor-intensive.
RRF Determination The standard and preferred method for accurate RRF determination due to its precision and accuracy.Can be used for quantification, but generally not the preferred method for establishing a precise RRF.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for RRF determination and the relationship between the key components.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Ref_Std Reference Standards (Mesalamine & Impurity P) Stock_Sol Stock Solutions Ref_Std->Stock_Sol Dissolution Lin_Sol Linearity Solutions Stock_Sol->Lin_Sol Dilution HPLC HPLC Analysis Lin_Sol->HPLC Injection Data_Acq Data Acquisition (Peak Areas) HPLC->Data_Acq Cal_Curve Calibration Curves (Area vs. Conc.) Data_Acq->Cal_Curve Slope_Det Slope Determination Cal_Curve->Slope_Det RRF_Calc RRF Calculation Slope_Det->RRF_Calc Impurity Slope / API Slope

Caption: Workflow for RRF determination using the HPLC slope method.

RRF_Concept RRF Relative Response Factor (RRF) Acc_Quant Accurate Impurity Quantification RRF->Acc_Quant Enables API_Resp API Response (Peak Area / Conc.) API_Resp->RRF Imp_Resp Impurity P Response (Peak Area / Conc.) Imp_Resp->RRF

Caption: Conceptual relationship of RRF to API and impurity responses.

Conclusion

The determination of the Relative Response Factor for this compound is a critical step in ensuring the quality and safety of Mesalamine drug products. The HPLC slope method stands as the most reliable and accurate approach for this purpose. While alternative methods like TLC-densitometry exist, they generally do not offer the same level of precision and are not recommended for establishing a definitive RRF for regulatory purposes. A robust, validated HPLC method is therefore the cornerstone of accurate impurity profiling for Mesalamine.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validating Methods for Mesalamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of mesalamine, a key therapeutic for inflammatory bowel diseases, is paramount. This guide provides a comprehensive cross-validation and comparison of analytical methods for the detection and quantification of mesalamine impurities, supported by experimental data and detailed protocols to aid in the selection of the most robust and reliable analytical strategies.

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). For mesalamine, also known as 5-aminosalicylic acid (5-ASA), a number of related substances can arise from the synthesis process or degradation. Accurate and precise analytical methods are essential to ensure that these impurities are maintained at or below acceptable levels. This guide delves into the prevalent chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offering a comparative analysis of their performance based on published validation data.

Method Comparison: HPLC vs. UPLC

The workhorse of pharmaceutical analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is a widely adopted technique for impurity profiling of mesalamine.[1] More recently, UPLC has emerged as a powerful alternative, offering significant advantages in terms of speed, resolution, and sensitivity. The choice between these methods often depends on the specific requirements of the analysis, including the number of samples, the complexity of the impurity profile, and the desired level of sensitivity.

A key advantage of UPLC is its ability to use columns with sub-2-micron particle sizes, leading to higher efficiency and better resolution between peaks.[2][3] This is particularly beneficial for separating structurally similar impurities. Furthermore, UPLC methods often boast significantly shorter run times compared to traditional HPLC methods, increasing sample throughput.[2][3]

The following sections provide a detailed breakdown of experimental protocols and a comparative summary of validation data for both HPLC and UPLC methods, based on findings from various studies.

Experimental Protocols

RP-HPLC Method for Mesalamine and Impurities G, K, & L

This method is designed for the simultaneous detection and quantification of three specific mesalamine impurities.

  • Chromatographic System: Agilent Tech. Gradient System HPLC with a quaternary gradient pump, auto-injector, and UV-DAD detector.[1]

  • Column: Agilent C18 (4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Acetic Acid (52:48, v/v).[1]

  • Flow Rate: 0.85 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 229 nm.[1]

  • Standard and Sample Preparation:

    • Stock Solutions (1000 µg/mL): Weigh 10 mg of Mesalamine and each impurity (G, K, and L) separately and dissolve in 10 mL of Methanol.[1]

    • Combined Working Solution (20 µg/mL each): Take 0.2 mL from each stock solution and make up the volume to 10 mL with the mobile phase.[1]

UPLC Method for Mesalamine and its Related Substances

This gradient UPLC method is suitable for the separation and determination of a broader range of impurities and degradation products.

  • Chromatographic System: Acquity UPLC™ system (Waters) with a binary solvent manager, sample manager, and PDA detector.[3]

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[2][3]

  • Mobile Phase:

    • Mobile Phase A: Buffer solution (details not specified in the provided text).[3]

    • Mobile Phase B: A mixture of buffer pH 6.0 and acetonitrile.[3]

    • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B.[3]

  • Flow Rate: 0.7 mL/min.[2][3]

  • Column Temperature: 40°C.[2][3]

  • Detection Wavelength: 220 nm.[2][3]

  • Injection Volume: 7 µL.[2][3]

Data Presentation: A Comparative Summary of Validation Parameters

The following table summarizes the key validation parameters for the described HPLC and UPLC methods, as stipulated by ICH Q2(R1) guidelines. This allows for a direct comparison of their performance characteristics.

Validation ParameterRP-HPLC Method[1]UPLC Method[2][3]
Linearity (R²) ≥ 0.999Not explicitly stated, but method validated as per ICH guidelines
Precision (%RSD) ≤ 0.65%< 2.0% for LOQ
Accuracy (% Recovery) 94.8%–96%Not explicitly stated, but recovery experiments were carried out
Limit of Detection (LOD) 0.20 µg/mLNot explicitly stated, but described as having a low detection limit
Limit of Quantification (LOQ) 0.62 µg/mLPrecise with RSD < 2.0%
Specificity Effective impurity resolution without stress degradationStability-indicating capability established by forced degradation

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided in the DOT language.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation stock Prepare Stock Solutions (1000 µg/mL) working Prepare Working Solutions (e.g., 20 µg/mL) stock->working injection Inject into HPLC/UPLC working->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Impurities integration->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: A generalized workflow for the analysis of mesalamine impurities.

validation_parameters cluster_performance cluster_limits Method_Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

Both RP-HPLC and UPLC methods have been successfully developed and validated for the determination of impurities in mesalamine. The choice of method will depend on the specific analytical needs. The RP-HPLC method presented is robust and suitable for routine quality control, demonstrating good linearity, precision, and accuracy for specific impurities.[1] On the other hand, the UPLC method offers the advantage of higher throughput and potentially better resolution for a wider range of impurities and degradation products, making it a powerful tool for both routine analysis and stability studies.[2][3] The validation data presented in this guide, in conjunction with the detailed protocols, provides a solid foundation for laboratories to select, implement, and cross-validate the most appropriate analytical method for ensuring the quality and safety of mesalamine products.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Drug Development Professionals

This guide offers a comparative overview of Mesalamine Impurity P and other related compounds of Mesalamine (5-aminosalicylic acid, 5-ASA). While direct comparative experimental data on the performance of Impurity P is limited in publicly available literature, this document consolidates existing knowledge on its chemical properties, potential formation, and analytical characterization alongside other known Mesalamine impurities. This guide is intended for researchers, scientists, and professionals involved in the development and quality control of Mesalamine-based therapeutics.

Chemical and Physical Properties of Mesalamine and Its Impurities

Mesalamine impurities can originate from starting materials, by-products of the synthesis process, or degradation of the active pharmaceutical ingredient (API).[] Understanding the chemical and physical properties of these impurities is crucial for developing effective analytical methods for their detection and control. A summary of key properties for Mesalamine, Impurity P, and other related compounds is presented in Table 1.

Table 1: Chemical and Physical Properties of Mesalamine and Selected Related Compounds

Compound NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Mesalamine 5-Aminosalicylic acid (5-ASA)89-57-6C₇H₇NO₃153.14
Impurity P 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid887256-40-8C₁₃H₁₁NO₆S309.29
Impurity A 4-Aminophenol123-30-8C₆H₇NO109.13
Impurity C 2-Aminophenol95-55-6C₆H₇NO109.13
Impurity G Gentisic acid, 2,5-Dihydroxybenzoic acid490-79-9C₇H₆O₄154.12
Impurity H Salicylic (B10762653) acid69-72-7C₇H₆O₃138.12
Impurity K Aniline62-53-3C₆H₇N93.13
Impurity L 2-Chlorobenzoic acid118-91-2C₇H₅ClO₂156.57
Impurity M 2-Chloro-5-nitrobenzoic acid2516-96-3C₇H₄ClNO₄201.56
Impurity O Sulfanilic acid121-57-3C₆H₇NO₃S173.19

Synthesis and Potential Formation of Impurities

The presence and profile of impurities in Mesalamine are highly dependent on the synthetic route employed. Common synthesis pathways include the Kolbe-Schmidt reaction, the reduction of m-nitrobenzoic acid, and routes starting from 2-chlorobenzoic acid.[2][3]

One notable synthesis method involves the diazotization of sulfanilic acid and its subsequent coupling with salicylic acid. The resulting azo compound is then hydrogenated to yield 5-aminosalicylic acid.[4] In this specific pathway, sulfanilic acid is utilized as a recyclable auxiliary chemical.[4]

Inferred Formation of Impurity P: Based on its chemical structure, 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, Impurity P is likely a by-product of the synthesis route involving sulfanilic acid. It could potentially arise from an incomplete cleavage of the azo bond during the reduction step or through a side reaction where the sulfophenyl group is incorporated into the salicylic acid structure. The structural similarity between sulfanilic acid (Impurity O) and the substituent on Impurity P strongly supports this hypothesis.

The diagram below illustrates a proposed logical relationship in the formation of Mesalamine and Impurity P from a common synthetic route.

Potential Formation Pathway of Mesalamine and Impurity P Salicylic_Acid Salicylic Acid Diazotization_Coupling Diazotization & Coupling Salicylic_Acid->Diazotization_Coupling Sulfanilic_Acid Sulfanilic Acid (Impurity O) Sulfanilic_Acid->Diazotization_Coupling Azo_Intermediate Azo Intermediate Diazotization_Coupling->Azo_Intermediate Reduction Reduction (e.g., Hydrogenation) Azo_Intermediate->Reduction Side_Reaction Incomplete Cleavage / Side Reaction Azo_Intermediate->Side_Reaction Mesalamine Mesalamine (5-ASA) Reduction->Mesalamine Impurity_P Impurity P Side_Reaction->Impurity_P

Caption: Inferred formation of Mesalamine and Impurity P.

Comparative Analysis: Stability and Biological Activity

Stability: Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation profile of a drug substance.[5] While specific forced degradation data for Impurity P is not available, general protocols for Mesalamine can be adapted for a comparative stability study. Mesalamine itself is known to degrade under acidic, alkaline, and oxidative conditions.[5][6]

Given the presence of a sulfonic acid group, Impurity P is expected to be highly polar and water-soluble. Its stability profile may differ significantly from Mesalamine and other less polar impurities. Further experimental studies are required to elucidate the comparative stability of Impurity P.

Biological Activity: Mesalamine exerts its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, scavenging of free radicals, and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] The activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) is also thought to contribute to its therapeutic action.[7]

The biological activity and toxicological profile of this compound have not been extensively studied. Its structural similarity to Mesalamine suggests that it could potentially interact with similar biological targets. However, the addition of the bulky and highly polar sulfophenyl group could significantly alter its pharmacological and toxicological properties. Dedicated studies are necessary to assess the biological impact of Impurity P.

The following diagram illustrates the simplified NF-κB signaling pathway, a key target of Mesalamine's anti-inflammatory action. The effect of Impurity P on this pathway remains to be investigated.

Simplified NF-κB Signaling Pathway and Mesalamine cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates Mesalamine Mesalamine Mesalamine->IKK_Complex Inhibits Impurity_P Impurity P (?) Impurity_P->IKK_Complex Effect Unknown DNA DNA NFkB_p65_p50_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Mesalamine's role in the NF-κB pathway.

Experimental Protocols for Comparative Analysis

A robust analytical method is paramount for the comparative assessment of Mesalamine and its impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques for this purpose.[9]

Representative Experimental Protocol: UPLC Method for Mesalamine and Its Impurities

This protocol is a representative example based on published methods and serves as a starting point for method development and validation.[10]

  • Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: A buffer solution of potassium dihydrogen orthophosphate and 1-octane sulfonic acid sodium salt, with the pH adjusted to 2.2 with orthophosphoric acid.[10]

  • Mobile Phase B: A mixture of a pH 6.0 buffer (dipotassium hydrogen orthophosphate and 1-octane sulfonic acid sodium salt), methanol, and acetonitrile.[9]

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of all impurities from the main peak and from each other.

  • Flow Rate: Approximately 0.7 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 7 µL.[5]

  • Sample Preparation: Samples should be dissolved in a suitable diluent, such as a mixture of 1N hydrochloric acid and the mobile phase.[10]

The following diagram outlines a general experimental workflow for the comparative analysis of Mesalamine impurities.

Workflow for Comparative Analysis of Mesalamine Impurities Start Start: Obtain Reference Standards (Mesalamine, Impurity P, etc.) Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Start->Sample_Prep UPLC_Analysis UPLC Analysis (Gradient elution, PDA detection) Sample_Prep->UPLC_Analysis Biological_Assays Biological Activity/Toxicity Assays (e.g., Cell-based assays) Sample_Prep->Biological_Assays Method_Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) UPLC_Analysis->Method_Validation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Validation->Forced_Degradation Comparative_Analysis Comparative Data Analysis (Stability, Purity Profile) Forced_Degradation->Comparative_Analysis End End: Comprehensive Comparison Report Comparative_Analysis->End Biological_Assays->Comparative_Analysis

Caption: General workflow for impurity analysis.

Conclusion and Future Perspectives

This compound is a significant related substance of Mesalamine, likely originating from a specific synthetic pathway involving sulfanilic acid. While its basic chemical properties are known, there is a notable lack of publicly available data on its stability, biological activity, and toxicological profile compared to Mesalamine and other impurities.

For researchers and drug development professionals, this guide highlights the importance of:

  • Thorough Impurity Profiling: Utilizing robust and validated analytical methods to detect and quantify Impurity P and other related compounds in both the API and the final drug product.

  • Understanding the Origin of Impurities: Linking the impurity profile to the specific synthesis route to better control and minimize their formation.

  • Further Research: The need for dedicated studies to evaluate the stability of Impurity P under various stress conditions and to assess its potential biological and toxicological impact. Such data is crucial for a comprehensive risk assessment and for ensuring the overall quality, safety, and efficacy of Mesalamine-based therapies.

References

A Comparative Guide to Analytical Methods for Mesalamine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the quantification of impurities in Mesalamine (5-aminosalicylic acid, 5-ASA). The information is compiled for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques for quality control and regulatory compliance. The data presented is based on published, validated methods.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods developed for the analysis of Mesalamine and its related impurities.

Table 1: HPLC Method Performance for Mesalamine Impurity Analysis

ParameterMethod 1Method 2
Instrumentation Agilent Tech. Gradient System HPLC with UV-DAD detector[1]Waters HPLC system with UV detector[2]
Column Agilent C18 (4.6 x 250 mm, 5 µm)[1]Xterra ODS C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic: Methanol and 0.1% Acetic Acid (52:48 v/v)[1]Isocratic: Phosphate buffer (pH 6.8) and Methanol (60:40 v/v)[2]
Flow Rate 0.85 mL/min[1]1.2 mL/min[2]
Detection Wavelength 229 nm[1]235 nm[2]
Linearity (r²) ≥ 0.999[1]Not explicitly stated, but method is described as linear.
Precision (%RSD) ≤ 0.65%[1]< 2%[2]
Accuracy (% Recovery) 94.8%–96%[1]98.0% - 101.3%[2]
LOD 0.20 µg/mL[1]Not specified.
LOQ 0.62 µg/mL[1]Not specified.
Targeted Impurities Impurity G, Impurity K, Impurity L[1]General assay for Mesalamine, not impurity-specific.

Table 2: UPLC Method Performance for Mesalamine Impurity Analysis

ParameterMethod 3Method 4
Instrumentation Waters Acquity UPLC with PDA detector[3][4]Waters Acquity UPLC[5]
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[3][4]Reprosil Gold C18-XBD[5]
Mobile Phase Gradient elution with buffer (pH 2.2) and a mix of buffer, methanol, and acetonitrile[3][4]Isocratic: Buffer (pH 6.0) and Acetonitrile (B52724) (90:10 v/v)[5]
Flow Rate 0.7 mL/min[3][4]0.5 mL/min[5]
Detection Wavelength 220 nm[3][4]200 nm[5]
Linearity (r²) Validated as per ICH guidelines[3]Validated as per ICH guidelines[5]
Precision (%RSD) < 2.0% for LOQ[3][4]< 2% for LOQ[5]
Accuracy (% Recovery) Validated at LOQ, 50%, 100%, and 150% levels[3]Validated at LOQ, 50, 70, 100, 130 and 150% levels[5]
LOD Not specified.Not specified.
LOQ Precise at RSD < 2.0%[3]18 ng/mL (for Aniline)[5]
Targeted Impurities Salicylic acid, 3-aminosalicylic acid, and other degradation products[3]Aniline (genotoxic impurity)[5]

Experimental Protocols

Below are detailed methodologies for representative HPLC and UPLC experiments for the analysis of Mesalamine impurities, synthesized from the referenced studies.

RP-HPLC Method for Impurities G, K, and L

This method is adapted from a validated RP-HPLC procedure for the simultaneous detection and quantification of three structurally related impurities in Mesalamine.[1][6]

  • Chromatographic System: An Agilent Tech. Gradient System HPLC or equivalent, equipped with a quaternary gradient pump, auto-injector, and a UV-DAD detector.[1]

  • Column: Agilent C18, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: An isocratic mixture of Methanol and 0.1% Acetic Acid in water (52:48 v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 0.85 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV detection at 229 nm.[1]

  • Standard Solution Preparation:

    • Prepare individual stock solutions (1000 µg/mL) of Mesalamine, Impurity G, Impurity K, and Impurity L by dissolving 10 mg of each standard in 10 mL of Methanol.[1]

    • Prepare a combined working solution (e.g., 20 µg/mL of each) by appropriately diluting the stock solutions with the mobile phase.[1]

  • Sample Preparation:

    • Weigh and transfer a sample of Mesalamine tablets equivalent to a specified amount of the active pharmaceutical ingredient (API) into a volumetric flask.

    • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve completely, and make up the volume.

    • Filter the solution through a 0.45 µm filter before injection.

RP-UPLC Method for Related Substances and Degradation Products

This protocol is based on a validated stability-indicating UPLC method for determining Mesalamine and its related impurities.[3][4]

  • Chromatographic System: A Waters Acquity UPLC system or equivalent, with a binary solvent manager, sample manager, and a PDA detector.[4]

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[3][4]

  • Mobile Phase:

    • Mobile Phase A: Buffer at pH 2.2 (e.g., prepared with 1-octane sulfonic acid sodium salt and adjusted with orthophosphoric acid).[4]

    • Mobile Phase B: A mixture of buffer (pH 6.0), methanol, and acetonitrile (e.g., 890:80:30 v/v/v).[4]

    • A gradient elution program is used for the separation.[3]

  • Flow Rate: 0.7 mL/min.[3][4]

  • Column Temperature: 40°C.[3][4]

  • Detection: PDA detection at 220 nm.[3][4]

  • Injection Volume: 7 µL.[3][4]

  • Standard and Sample Preparation:

    • Prepare standard solutions of Mesalamine and its known impurities at appropriate concentrations in a suitable diluent.

    • For tablet analysis, crush a number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a target amount of Mesalamine and transfer to a volumetric flask.

    • Add diluent, sonicate to ensure complete dissolution, and dilute to the final volume.

    • Filter the resulting solution through a suitable syringe filter (e.g., 0.22 µm) before injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for Mesalamine impurity analysis and the chemical relationship between Mesalamine and its common impurities.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting sample_weighing Weighing & Dissolution sample_dilution Dilution to Working Conc. sample_weighing->sample_dilution sample_filtration Filtration (e.g., 0.45 µm) sample_dilution->sample_filtration hplc_uplc HPLC / UPLC Separation sample_filtration->hplc_uplc Inject into System data_acquisition Data Acquisition (UV/PDA) hplc_uplc->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration quantification Impurity Quantification peak_integration->quantification reporting Final Report Generation quantification->reporting

Caption: Workflow for Mesalamine impurity analysis.

mesalamine_impurities mesalamine Mesalamine (5-Aminosalicylic Acid) imp_g Impurity G mesalamine->imp_g Structurally Related imp_k Impurity K mesalamine->imp_k Structurally Related imp_l Impurity L mesalamine->imp_l Structurally Related salicylic_acid Salicylic Acid mesalamine->salicylic_acid Precursor / Degradant amino_3 3-Aminosalicylic Acid mesalamine->amino_3 Isomer aniline Aniline mesalamine->aniline Potential Process Impurity

Caption: Relationship of Mesalamine to common impurities.

References

A Comparative Guide to System Suitability Parameters for Mesalamine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of system suitability parameters for the analysis of Mesalamine and its impurities, with a focus on providing a framework for establishing criteria for specific impurities such as Impurity P. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical method development of Mesalamine.

Introduction

Mesalamine (5-aminosalicylic acid) is an anti-inflammatory drug used to treat inflammatory bowel disease. The presence of impurities in the drug substance and product can affect its efficacy and safety. Therefore, robust analytical methods are required to control the levels of these impurities. System suitability testing (SST) is an integral part of any analytical chromatographic method, ensuring the performance of the system meets the criteria for the intended analysis. This guide outlines key system suitability parameters, provides a comparison of acceptance criteria from various analytical methods, and details a typical experimental protocol.

Data Presentation: Comparison of System Suitability Parameters

The following table summarizes typical system suitability parameters and their acceptance criteria for the analysis of Mesalamine and its impurities by High-Performance Liquid Chromatography (HPLC). These parameters are essential for ensuring the quality and reliability of the analytical data.

ParameterMethod A (UPLC)Method B (HPLC)Method C (USP General)
Tailing Factor (T) For Mesalamine peakNot more than 2.0Not more than 2.0[1]
Theoretical Plates (N) For Mesalamine peakMore than 2000[1]More than 2000[1]
Resolution (Rs) Between Salicylic acid, Mesalamine, and 3-aminosalicylic acidNot specifiedNot less than 1.5
Repeatability (%RSD) For six replicate injections of Mesalamine peak areaNot more than 0.85%[1]Not more than 2.0%[2]
Capacity Factor (k') Not specifiedValue should be within limits[2]> 2

Note: The values presented are typical and may vary depending on the specific method and laboratory. Method A is based on a UPLC method, while Methods B and C are based on HPLC methods.[1][2][3]

Experimental Protocols

A detailed methodology for a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Mesalamine and its impurities is provided below. This protocol is a composite based on several published methods.[2][4][5]

Objective: To separate and quantify Mesalamine and its related impurities.

Materials and Reagents:

  • Mesalamine Reference Standard (RS)

  • Mesalamine Impurity P Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: Agilent C18 (4.6 x 250 mm, 5 µm) or equivalent[4]

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier. For example, a mixture of 0.1% acetic acid and methanol (52:48, v/v).[4]

  • Flow Rate: 0.85 mL/min[4]

  • Detection Wavelength: 229 nm[4]

  • Injection Volume: 20 µL[2]

  • Column Temperature: Ambient or controlled at 25°C[4]

Preparation of Solutions:

  • Buffer Preparation: Prepare a 0.1% acetic acid solution by diluting 1 mL of glacial acetic acid in 1000 mL of water.

  • Mobile Phase Preparation: Mix the buffer and methanol in the specified ratio (e.g., 52:48 v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Mesalamine RS and this compound RS in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Mesalamine drug substance or a crushed tablet powder in the mobile phase to obtain a desired concentration.

System Suitability Procedure:

  • Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in six replicates.

  • Calculate the system suitability parameters: tailing factor, theoretical plates, resolution between Mesalamine and Impurity P, and the relative standard deviation (%RSD) of the peak areas from the replicate injections.

  • The system is deemed suitable for analysis if all the parameters meet the pre-defined acceptance criteria.

Mandatory Visualization

The following diagrams illustrate the logical workflow of system suitability testing and the relationship between the key parameters.

SystemSuitabilityWorkflow start Start: Prepare Mobile Phase and Equilibrate System inject_blank Inject Blank (Mobile Phase) start->inject_blank inject_std Inject Standard Solution (Six Replicates) inject_blank->inject_std calc_sst Calculate System Suitability Parameters inject_std->calc_sst check_criteria Do Parameters Meet Acceptance Criteria? calc_sst->check_criteria proceed Proceed with Sample Analysis check_criteria->proceed Yes troubleshoot Troubleshoot System check_criteria->troubleshoot No end End proceed->end troubleshoot->start After Correction

Caption: Workflow for System Suitability Testing in Chromatography.

SST_Parameters_Relationship System Chromatographic System Performance Efficiency Efficiency System->Efficiency Selectivity Selectivity System->Selectivity Symmetry Peak Symmetry System->Symmetry Precision Precision System->Precision Plates Theoretical Plates (N) Efficiency->Plates Resolution Resolution (Rs) Selectivity->Resolution Tailing Tailing Factor (T) Symmetry->Tailing RSD %RSD Precision->RSD

Caption: Relationship Between Key System Suitability Parameters.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mesalamine Impurity P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Mesalamine impurity P, ensuring the protection of personnel and the environment.

Understanding the Compound

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the data for Mesalamine (5-Aminosalicylic acid), researchers should assume that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to allergic skin reactions or respiratory irritation. Therefore, the following PPE is mandatory when handling this compound:

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust is generated.

This data is based on general laboratory safety protocols and information for the parent compound, Mesalamine.

Step-by-Step Disposal Procedure

The proper disposal of this compound should follow a systematic process to ensure safety and compliance with regulations. Improper disposal, such as flushing down the drain, is strongly discouraged as it can lead to environmental contamination.[2]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."

  • Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Waste Collection:

  • Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in the designated, sealed container.

  • For solutions containing this compound, use a separate, clearly labeled, and sealed container for liquid waste.

3. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS department to determine the appropriate waste stream for this specific chemical. They will provide guidance based on local, state, and federal regulations.[3][]

  • Provide the EHS department with all available information on this compound, including its chemical name and any known hazard data.

4. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for secondary containment.

5. Professional Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company, as coordinated through your EHS department.

  • The primary method for the disposal of pharmaceutical waste is typically incineration at a permitted facility.[]

Experimental Protocol for Waste Neutralization (If Applicable)

In some instances, chemical neutralization may be a preliminary step before disposal. However, without a specific SDS for this compound, this is not recommended. The following is a general example and should not be performed without consulting your EHS department and having a validated protocol for this specific substance.

  • Objective: To neutralize the acidic and basic functional groups of the molecule to reduce its reactivity.

  • Materials: Sodium bicarbonate (for acidic groups), dilute hydrochloric acid (for basic groups), pH indicator strips.

  • Procedure:

    • Dissolve a small, known quantity of the waste in an appropriate solvent.

    • Slowly add the neutralizing agent while monitoring the pH.

    • Aim for a neutral pH range (6-8).

    • Collect the neutralized solution as chemical waste for professional disposal.

It is critical to reiterate that this is a generalized protocol and may not be suitable for this compound. Always prioritize professional disposal of the unaltered chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is an SDS available with specific disposal instructions? A->B C Follow SDS instructions for disposal. B->C Yes D Treat as hazardous chemical waste. Assume similar hazards to Mesalamine. B->D No J End: Waste Properly Disposed C->J E Wear appropriate PPE (gloves, eye protection, lab coat). D->E F Segregate and collect in a labeled, sealed container. E->F G Consult with Institutional Environmental Health & Safety (EHS). F->G H Store waste in a designated, secure area. G->H I Arrange for pickup by a licensed hazardous waste disposal company. H->I I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Mesalamine impurity P

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for handling Mesalamine impurity P. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of the parent compound, Mesalamine, and established best practices for handling chemical impurities with unknown toxicity. A conservative approach is strongly recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentSpecifications and Use
Primary Safety GogglesMust be worn at all times in the laboratory to protect from splashes.
Nitrile GlovesDouble-gloving is recommended. Check for tears before and during use. Dispose of gloves immediately after handling the compound.
Laboratory CoatShould be buttoned and have long sleeves.
Secondary Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.
Arm SleevesProvide additional protection against skin contact.
Respiratory Fume HoodAll handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.
RespiratorIf a fume hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) within the fume hood.

    • Have a spill kit readily accessible.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood.

    • Use a dedicated spatula and weighing paper for this compound.

    • Handle the solid material gently to avoid generating dust.

    • Close the container tightly immediately after use.

  • Dissolving :

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Dispose of all contaminated disposables as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect all solid waste, including contaminated weighing paper, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.

    • Follow institutional guidelines for the disposal of rinsed containers.

  • Consult EHS :

    • Always consult with your institution's EHS office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

A 1. Preparation & Pre-Handling Checklist B 2. Weighing & Transfer (in Fume Hood) A->B C 3. Dissolving & Solution Preparation (in Fume Hood) B->C D 4. Experimental Use C->D E 5. Decontamination of Work Area & Equipment D->E F 6. Waste Segregation & Collection E->F G 7. Final Disposal via EHS F->G

Caption: Workflow for Handling this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.